molecular formula C8H6N2O B040063 Imidazo[1,2-a]pyridine-6-carbaldehyde CAS No. 116355-16-9

Imidazo[1,2-a]pyridine-6-carbaldehyde

Cat. No.: B040063
CAS No.: 116355-16-9
M. Wt: 146.15 g/mol
InChI Key: VDWYLKPRUHCLAW-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine-6-carbaldehyde is a useful research compound. Its molecular formula is C8H6N2O and its molecular weight is 146.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

imidazo[1,2-a]pyridine-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-6-7-1-2-8-9-3-4-10(8)5-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWYLKPRUHCLAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428180
Record name Imidazo[1,2-a]pyridine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116355-16-9
Record name Imidazo[1,2-a]pyridine-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Elucidation of the Chemical Structure of Imidazo[1,2-a]pyridine-6-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the structural elucidation of Imidazo[1,2-a]pyridine-6-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The imidazo[1,2-a]pyridine scaffold is a core component in various pharmacologically active agents.[1] This document is intended for researchers, scientists, and professionals in the field, offering detailed spectroscopic data, experimental protocols, and workflow visualizations to support research and development activities.

Compound Identity and Physicochemical Properties

This compound is a derivative of the parent imidazo[1,2-a]pyridine bicyclic system, featuring an aldehyde functional group at the 6-position.[2] Its fundamental properties are summarized below.

PropertyValueReference
Chemical Formula C₈H₆N₂O[2][3][4][5]
Molecular Weight 146.15 g/mol [2][4]
CAS Number 116355-16-9[2][6]
Appearance Solid[2]
Melting Point 151-153 °C[2]
InChI Key VDWYLKPRUHCLAW-UHFFFAOYSA-N[2][3][7]

Chemical Structure:

2D Structure of this compound

Figure 1. 2D chemical structure of this compound.

Spectroscopic Data for Structural Confirmation

The structural assignment of this compound is unequivocally confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data Solvent: DMSO-d₆

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-C=O ~9.9 - 10.1 Singlet -
H-5 ~8.0 - 8.2 Doublet ~9.0
H-7 ~7.6 - 7.8 Doublet ~9.0
H-2 ~7.9 - 8.1 Singlet -
H-3 ~7.5 - 7.7 Singlet -

| H-8 | ~7.2 - 7.4 | Doublet of doublets | ~7.0, 1.5 |

Table 3: Predicted ¹³C NMR Spectral Data Solvent: DMSO-d₆

Carbon Chemical Shift (δ, ppm)
C=O ~190 - 193
C-8a ~145 - 148
C-2 ~140 - 143
C-6 ~130 - 133
C-5 ~125 - 128
C-7 ~120 - 123
C-3 ~115 - 118

| C-8 | ~112 - 115 |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is particularly crucial for verifying the exact molecular formula.

Table 4: Predicted High-Resolution Mass Spectrometry Data (ESI+) [3]

Adduct Formula Calculated m/z
[M+H]⁺ [C₈H₇N₂O]⁺ 147.05530
[M+Na]⁺ [C₈H₆N₂NaO]⁺ 169.03724

| [M+K]⁺ | [C₈H₆KN₂O]⁺ | 185.01118 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of this compound is characterized by specific absorption bands.

Table 5: Characteristic IR Absorption Bands

Functional Group Wavenumber (cm⁻¹) Description
Aldehyde C=O Stretch ~1680 - 1700 Strong, sharp absorption
Aromatic C=C/C=N Stretch ~1450 - 1600 Multiple medium to strong bands
Aromatic C-H Stretch ~3000 - 3100 Medium to weak bands

| Aldehyde C-H Stretch | ~2720 and ~2820 | Two weak bands (Fermi resonance) |

Experimental Protocols

This section outlines generalized protocols for the synthesis and characterization of this compound, based on established methods for this class of compounds.

Synthesis Protocol: Modified Groebke–Blackburn–Bienaymé Reaction

The synthesis of the imidazo[1,2-a]pyridine core often involves the condensation of a 2-aminopyridine with a carbonyl compound.[8]

Materials:

  • 5-Amino-2-picoline

  • Glyoxal (40% aqueous solution)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Ethyl acetate

  • Drying agent (e.g., anhydrous MgSO₄)

Procedure:

  • Cyclization: In a round-bottom flask, dissolve 5-amino-2-picoline in ethanol.

  • Add an equimolar amount of glyoxal solution dropwise while stirring at room temperature.

  • Acidify the mixture with a catalytic amount of HCl and reflux for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of NaHCO₃.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to yield the pure this compound.

Characterization Protocols

NMR Spectroscopy:

  • Prepare a ~5-10 mg sample solution in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

  • Process the data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak.

Mass Spectrometry:

  • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution directly into the mass spectrometer using an electrospray ionization (ESI) source in positive ion mode.

  • Acquire the mass spectrum over a relevant m/z range (e.g., 100-500).

Infrared Spectroscopy:

  • For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk.

  • Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Record the IR spectrum over the range of 4000-400 cm⁻¹.

Visualized Workflows and Pathways

Structure Elucidation Workflow

The logical flow for the synthesis and structural confirmation of this compound is depicted below.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Confirmation start Starting Materials (2-Aminopyridine derivative, Carbonyl Compound) reaction Cyclocondensation Reaction start->reaction workup Work-up & Extraction reaction->workup purify Column Chromatography workup->purify product Pure Compound purify->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry (HRMS) product->ms ir IR Spectroscopy product->ir elucidate Data Interpretation & Structure Elucidation nmr->elucidate ms->elucidate ir->elucidate final Confirmed Structure: This compound elucidate->final

Workflow for Synthesis and Structural Elucidation.
Relevance in Signaling Pathways: PI3K Inhibition

Derivatives of the imidazo[1,2-a]pyridine scaffold have been investigated as potent inhibitors of the Phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is often dysregulated in cancer.[9] The diagram below illustrates a simplified PI3K/AKT pathway and the potential point of intervention for such inhibitors.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PDK1->AKT Activation Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) AKT->Downstream Activation Inhibitor Imidazo[1,2-a]pyridine Derivative (Inhibitor) Inhibitor->PI3K

Simplified PI3K/AKT Signaling Pathway Inhibition.

References

An In-depth Technical Guide to the Physical Properties of 6-Formylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of 6-Formylimidazo[1,2-a]pyridine (also known as Imidazo[1,2-a]pyridine-6-carboxaldehyde), a heterocyclic compound of interest in medicinal chemistry and materials science. The information is compiled from various scientific sources to ensure accuracy and relevance for research and development applications.

Core Physical and Chemical Data

6-Formylimidazo[1,2-a]pyridine is a solid compound at room temperature.[1] Its key identifying and physical properties are summarized in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 116355-16-9[1]
Molecular Formula C₈H₆N₂O[1]
Molecular Weight 146.15 g/mol [1]
Appearance Solid[1]
Melting Point 151-153 °C[1]
IUPAC Name Imidazo[1,2-a]pyridine-6-carbaldehyde[1][2]
InChI Key VDWYLKPRUHCLAW-UHFFFAOYSA-N[1][2]
SMILES O=Cc1ccc2nccn2c1[3]
Spectroscopic and Analytical Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of 6-Formylimidazo[1,2-a]pyridine. Various analytical techniques are employed for its characterization.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): Spectra for this compound are available for structural elucidation.[2]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This technique provides detailed information about the carbon skeleton of the molecule.

  • IR (Infrared Spectroscopy): IR spectra help in identifying the functional groups present in the molecule, particularly the characteristic aldehyde carbonyl stretch.[2]

  • MS (Mass Spectrometry): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.[2]

The general workflow for the synthesis and characterization of such compounds is illustrated below.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis Stage Reactants 2-Aminopyridine Derivative + α-Halo Carbonyl Compound Reaction Cyclocondensation Reaction Reactants->Reaction Solvent, Heat Crude Crude Product Reaction->Crude Purify Column Chromatography or Recrystallization Crude->Purify Pure Pure 6-Formylimidazo[1,2-a]pyridine Purify->Pure NMR NMR Spectroscopy (¹H, ¹³C) Pure->NMR MS Mass Spectrometry (MS) Pure->MS IR IR Spectroscopy Pure->IR

Caption: General workflow for the synthesis and characterization of Imidazo[1,2-a]pyridines.

Experimental Protocols

Detailed methodologies are essential for reproducing experimental results. The following sections outline typical protocols for the synthesis and analysis of imidazo[1,2-a]pyridine derivatives.

General Synthetic Procedure for Imidazo[1,2-a]pyridines

The synthesis of the imidazo[1,2-a]pyridine scaffold is often achieved through the condensation of a 2-aminopyridine with an α-halocarbonyl compound. A representative protocol is detailed below.[4][5]

G start Start: Prepare Reagents reactants Mix α-halocarbonyl (0.2 mmol) & 2-aminopyridine (0.2 mmol) in DMF (1.5 mL) start->reactants heat Stir in sealed tube at 100 °C for 10 h under Oxygen (1 atm) reactants->heat workup Add water (5 mL) & extract with ethyl acetate (3x5 mL) heat->workup dry Dry combined organic layers with anhydrous MgSO₄ & remove solvent workup->dry purify Purify residue via column chromatography dry->purify end End: Obtain Pure Product purify->end

References

Technical Guide: Imidazo[1,2-a]pyridine-6-carbaldehyde (CAS 116355-16-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyridine-6-carbaldehyde, with CAS number 116355-16-9, is a heterocyclic organic compound. It belongs to the imidazo[1,2-a]pyridine class, a scaffold recognized as a "privileged structure" in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. This document provides a comprehensive overview of the chemical characteristics, synthesis, and potential biological relevance of this compound, positioning it as a valuable building block for drug discovery and development.

Chemical Characteristics

This compound is a solid at room temperature. Its core structure consists of a pyridine ring fused to an imidazole ring, with a carbaldehyde (formyl) group attached at the 6-position of the bicyclic system.

Physicochemical and Spectroscopic Data

The key quantitative data for this compound are summarized in the tables below.

Identifier Value Source
CAS Number 116355-16-9[1][2]
Molecular Formula C₈H₆N₂O[1][2]
Molecular Weight 146.15 g/mol [1][2]
IUPAC Name This compound
Synonyms 6-Formylimidazo[1,2-a]pyridine[1]
MDL Number MFCD07772808[2]
PubChem Substance ID 329790613[2]
Property Value Source
Physical Form Solid[1]
Melting Point 151-153 °C[1]
Assay Purity ≥97%[1]
Spectroscopic Identifier Value Source
InChI 1S/C8H6N2O/c11-6-7-1-2-8-9-3-4-10(8)5-7/h1-6H[1][2]
InChI Key VDWYLKPRUHCLAW-UHFFFAOYSA-N[1][2]
SMILES O=Cc1ccc2nccn2c1[2]

Experimental Protocols

While specific experimental protocols for biological assays involving this compound are not widely published, this section provides a representative synthesis protocol and general methodologies for assessing the activity of related compounds against relevant biological targets.

Synthesis of this compound

The synthesis of Imidazo[1,2-a]pyridines can be achieved through various methods, often involving the condensation of a 2-aminopyridine with an α-halocarbonyl compound. For the introduction of the 6-carbaldehyde group, a multi-step synthesis starting from a substituted 2-aminopyridine is a common strategy.

Representative Protocol:

  • Step 1: Synthesis of 6-Bromoimidazo[1,2-a]pyridine.

    • Reactants: 2-Amino-5-bromopyridine and a 40% aqueous solution of chloroacetaldehyde.

    • Procedure: 2-Amino-5-bromopyridine is reacted with a 40% chloroacetaldehyde aqueous solution at a temperature between 25°C and 50°C. The reaction is allowed to proceed for 2 to 24 hours. After the reaction is complete, the mixture is concentrated, and the product is extracted with ethyl acetate. The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude 6-bromoimidazo[1,2-a]pyridine. The crude product can be purified by recrystallization from a mixed solvent system of ethyl acetate and n-hexane.

  • Step 2: Formylation of 6-Bromoimidazo[1,2-a]pyridine.

    • This step can be achieved through a metal-catalyzed carbonylation reaction or via a lithium-halogen exchange followed by quenching with a formylating agent. A common method for formylation of aromatic rings is the Vilsmeier-Haack reaction, although its direct application to imidazo[1,2-a]pyridines can lead to substitution at the 3-position. A more controlled approach is often necessary.

    • Alternative: Oxidation of a Hydroxymethyl Group. An alternative route involves the conversion of a 6-hydroxymethylimidazo[1,2-a]pyridine to the aldehyde via oxidation with a mild oxidizing agent like manganese dioxide (MnO₂).

In Vitro Kinase Inhibition Assay (General Protocol)

Given that derivatives of the imidazo[1,2-a]pyridine scaffold are known to inhibit PI3K and c-Met kinases, a general protocol for assessing the inhibitory activity of this compound against these kinases is provided.

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against a specific kinase (e.g., PI3Kα, c-Met).

  • Principle: The assay measures the ability of the compound to inhibit the phosphorylation of a substrate by the kinase. This is often detected using a luminescent or fluorescent readout.

  • Materials:

    • Recombinant human kinase (e.g., PI3Kα, c-Met).

    • Kinase substrate (e.g., a specific peptide or protein).

    • ATP (Adenosine triphosphate).

    • Test compound (this compound) dissolved in DMSO.

    • Assay buffer.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega).

    • Microplate reader.

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a multi-well plate, add the kinase, substrate, and assay buffer.

    • Add the diluted test compound to the wells. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a specified temperature for a defined period (e.g., 60 minutes at 30°C).

    • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

    • Measure the signal (e.g., luminescence) using a microplate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Biological Relevance and Signaling Pathways

While this compound itself has not been extensively profiled for biological activity, its core scaffold is a key component of numerous compounds targeting important cellular signaling pathways implicated in cancer and other diseases. The primary targets for many imidazo[1,2-a]pyridine derivatives are the PI3K/Akt/mTOR and c-Met signaling pathways.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers. Imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of PI3K, a key kinase in this pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2->PIP3 Inhibits PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 Inhibits PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Compound Imidazo[1,2-a]pyridine Derivatives Compound->PI3K Inhibits

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play critical roles in cell proliferation, migration, and invasion. Dysregulation of the HGF/c-Met pathway is associated with tumor growth and metastasis. Several imidazo[1,2-a]pyridine-based compounds have been identified as potent c-Met inhibitors.

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds Gab1 Gab1 cMet->Gab1 Recruits & Phosphorylates PI3K PI3K Gab1->PI3K Ras Ras Gab1->Ras Akt Akt PI3K->Akt MAPK MAPK Pathway Ras->MAPK Proliferation Proliferation & Survival Akt->Proliferation MAPK->Proliferation Migration Migration & Invasion MAPK->Migration Compound Imidazo[1,2-a]pyridine Derivatives Compound->cMet Inhibits

Caption: c-Met Signaling Pathway Inhibition.

Conclusion

This compound (CAS 116355-16-9) is a key heterocyclic building block with significant potential in drug discovery. While direct biological data for this specific compound is limited, its core imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore in the development of kinase inhibitors targeting critical cancer-related pathways such as PI3K/Akt/mTOR and c-Met. The information and protocols provided in this guide serve as a valuable resource for researchers utilizing this compound in the synthesis of novel therapeutic agents. Further investigation into the biological activities of this compound and its derivatives is warranted to fully explore their therapeutic potential.

References

The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities. This bicyclic system, featuring a bridgehead nitrogen atom, serves as a crucial pharmacophore in a variety of therapeutic agents, demonstrating a broad spectrum of pharmacological properties. Its "privileged" status stems from its ability to interact with a diverse range of biological targets, leading to the development of drugs with applications in oncology, infectious diseases, inflammation, and central nervous system disorders. This technical guide provides a comprehensive overview of the biological significance of the imidazo[1,2-a]pyridine scaffold, including key quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways.

Therapeutic Applications and Biological Activities

Derivatives of the imidazo[1,2-a]pyridine scaffold have been extensively explored and have shown remarkable efficacy in various therapeutic areas. The inherent structural features of this scaffold allow for substitutions at multiple positions, enabling the fine-tuning of its pharmacological profile.

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[1][2] Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer progression.

A notable mechanism is the inhibition of the PI3K/mTOR signaling pathway, which is frequently dysregulated in various cancers.[3] Certain imidazo[1,2-a]pyridine derivatives have been identified as potent dual inhibitors of PI3K and mTOR, leading to the suppression of tumor growth.[3] Another anticancer strategy involves the inhibition of aldehyde dehydrogenase (ALDH), an enzyme overexpressed in cancer stem cells and associated with drug resistance.[4] Furthermore, some derivatives have been developed as targeted covalent inhibitors, for instance, targeting the KRAS G12C mutation.[5][6]

Table 1: Anticancer Activity of Representative Imidazo[1,2-a]pyridine Derivatives

Compound/DerivativeCancer Cell LineAssay TypeIC50 (µM)Mechanism of ActionReference(s)
Compound I-11NCI-H358 (KRAS G12C)Antiproliferative Assay0.86Covalent KRAS G12C inhibitor[6]
Compound I-11A549 (KRAS G12S)Antiproliferative Assay14.32Covalent KRAS G12C inhibitor[6]
Imidazo[1,2-a]pyridine-3-carboxamidesMtb H37Rv (replicating)MIC90 Assay0.4–1.9Not specified[7]
Imidazo[1,2-a]pyridine-3-carboxamidesMtb (MDR)MIC90 Assay0.07–2.2Not specified[7]
Imidazo[1,2-a]pyridine-3-carboxamidesMtb (XDR)MIC90 Assay0.07–0.14Not specified[7]
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamidesMtb (DS)MIC90 Assay0.069–0.174QcrB inhibitor[7]
IP-5, IP-6, IP-7HCC1937 (Breast Cancer)MTT AssayNot specifiedInduction of apoptosis, cell cycle arrest, Akt signaling inhibition[2]
Compounds 6d, 6iHepG2 (Liver Carcinoma)BrdU & Flow CytometryNot specifiedInhibition of DNA synthesis, apoptosis induction[8]
Compound CMCF7 (Breast Cancer)MTT AssayNot specifiedOxidoreductase inhibition[9]
Compound 15aVarious Cancer Cell LinesKinase Assay (PI3Kα/mTOR)0.003 / 0.022PI3K/mTOR dual inhibitor[3]
Antimicrobial and Antiviral Activity

The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of anti-infective agents.[10] Its derivatives have demonstrated potent activity against a range of pathogens, including bacteria, viruses, and parasites.

In the realm of antibacterial agents, these compounds have shown efficacy against both Gram-positive and Gram-negative bacteria.[11][12] A significant breakthrough in this area is the development of imidazo[1,2-a]pyridine-based compounds for the treatment of tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis.[7][13] Telacebec (Q203), a clinical candidate, targets the QcrB subunit of the cytochrome bc1 complex, essential for cellular respiration in Mtb.[7][13]

The antiviral potential of this scaffold is also well-documented, with derivatives showing activity against human cytomegalovirus (HCMV), varicella-zoster virus (VZV), and hepatitis C virus (HCV).[14][15][16] Tegobuvir, for example, is an allosteric inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[17]

Table 2: Antimicrobial and Antiviral Activity of Representative Imidazo[1,2-a]pyridine Derivatives

Compound/DerivativePathogenAssay TypeMIC/EC50/IC50Mechanism of ActionReference(s)
Telacebec (Q203)Mycobacterium tuberculosisMIC AssayNanomolar rangeQcrB inhibitor[7][13]
Thioether derivatives (4, 15, 21)Human Cytomegalovirus (HCMV)Plaque Reduction AssayHigh therapeutic index (>150)Not specified[14][16]
Tegobuvir (GS-9190)Hepatitis C Virus (HCV)Replicon AssayPotent inhibitionNS5B polymerase inhibitor[17]
Imidazo[1,2-a]pyridinyl-bithiazole 10S. aureus, E. coli, K. pneumoniaDisk DiffusionHigh inhibitory activityNot specified[11]
Anti-inflammatory Effects

Imidazo[1,2-a]pyridine derivatives have been investigated for their anti-inflammatory properties.[18] Their mechanism of action often involves the modulation of key inflammatory pathways, such as the NF-κB and STAT3 signaling cascades.[19][20] By inhibiting these pathways, these compounds can downregulate the expression of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[19][20]

Table 3: Anti-inflammatory Activity of Representative Imidazo[1,2-a]pyridine Derivatives

Compound/DerivativeModelKey FindingsMechanism of ActionReference(s)
MIA (novel derivative)MDA-MB-231 & SKOV3 cellsReduced inflammatory cytokines, suppressed NF-κB activity, reduced COX-2 and iNOS expressionSuppression of NF-κB and STAT3 signaling[19][20]
Carboxylic acid derivativesCarrageenan-induced paw edemaMore efficient edema inhibition than indomethacinCOX-2 inhibition[18]
Central Nervous System (CNS) Activity

The imidazo[1,2-a]pyridine scaffold is a key component of several drugs acting on the central nervous system. The most well-known examples are zolpidem (Ambien) and alpidem, which are non-benzodiazepine hypnotics and anxiolytics, respectively, that act as positive allosteric modulators of the GABA-A receptor.[17] More recently, derivatives of this scaffold have been developed as ligands for detecting β-amyloid plaques in the brain, offering potential as diagnostic agents for Alzheimer's disease.[21][22]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of imidazo[1,2-a]pyridine derivatives.

Synthesis of Imidazo[1,2-a]pyridine Derivatives

A versatile and widely used method for the synthesis of the imidazo[1,2-a]pyridine scaffold is the Groebke–Blackburn–Bienaymé (GBB) reaction, a one-pot three-component reaction.[17][23]

Protocol: Groebke–Blackburn–Bienaymé Reaction

  • Reactant Preparation: In a suitable reaction vessel, combine the 2-aminopyridine derivative (1.0 mmol), the aldehyde (1.1 mmol), and the isocyanide (1.1 mmol) in a solvent such as methanol or a mixture of dichloromethane and methanol.[17]

  • Catalyst Addition: Add a catalytic amount of a Lewis acid, such as scandium(III) triflate or ytterbium(III) triflate (e.g., 10 mol%).[17]

  • Reaction Conditions: Stir the reaction mixture at room temperature or under gentle heating (e.g., 40-60 °C) for a period ranging from a few hours to 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[23]

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The residue can then be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired 3-aminoimidazo[1,2-a]pyridine derivative.[23]

Anticancer Activity Assessment

Protocol: MTT Assay for Cytotoxicity [9][24]

  • Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine test compounds in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of viability against the compound concentration.

Antimicrobial Susceptibility Testing

Protocol: Agar Dilution Method for Minimum Inhibitory Concentration (MIC) Determination [1][25]

  • Media Preparation: Prepare a series of agar plates (e.g., Mueller-Hinton agar) containing twofold serial dilutions of the imidazo[1,2-a]pyridine compound. A control plate with no compound should also be prepared.

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL).

  • Inoculation: Spot-inoculate the surface of each agar plate with the bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Anti-inflammatory Activity Assessment

Protocol: Carrageenan-Induced Paw Edema in Rats [6][26]

  • Animal Acclimatization: Acclimate male Wistar rats (150-200 g) for at least one week under standard laboratory conditions.

  • Compound Administration: Administer the imidazo[1,2-a]pyridine test compound or vehicle (e.g., saline) orally or intraperitoneally to different groups of rats. A standard anti-inflammatory drug (e.g., indomethacin) should be used as a positive control.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Antiviral Activity Assessment

Protocol: Plaque Reduction Assay [8][27]

  • Cell Monolayer Preparation: Seed susceptible host cells (e.g., Vero cells for herpesviruses) in 6-well plates to form a confluent monolayer.

  • Virus and Compound Incubation: Prepare serial dilutions of the imidazo[1,2-a]pyridine compound. Mix each dilution with a known titer of the virus and incubate for 1 hour at 37°C to allow the compound to interact with the virus.

  • Infection: Inoculate the cell monolayers with the virus-compound mixtures.

  • Overlay: After a 1-hour adsorption period, remove the inoculum and overlay the cell monolayer with a medium containing a low concentration of agarose and the corresponding concentration of the test compound.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator until plaques are visible (typically 3-7 days).

  • Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC50 value, the concentration that reduces the number of plaques by 50%, can then be determined.

Signaling Pathways and Experimental Workflows

The biological effects of imidazo[1,2-a]pyridine derivatives are often mediated through their interaction with specific signaling pathways. Visualizing these pathways and the experimental workflows used to study them can provide a clearer understanding of their mechanism of action.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Activates fourEBP1 4E-BP1 mTORC1->fourEBP1 Inhibits Proliferation Cell Proliferation & Growth S6K->Proliferation fourEBP1->Proliferation Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K Inhibits Imidazopyridine->mTORC1 Inhibits

Caption: Inhibition of the PI3K/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.

NFkB_STAT3_Pathway cluster_nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (dimer) Nucleus Nucleus pSTAT3->Nucleus Translocates to InflammatoryGenes Inflammatory Gene Expression (COX-2, iNOS) pSTAT3->InflammatoryGenes TNFR TNF Receptor IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates (degradation) NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB->Nucleus Translocates to NFkB->InflammatoryGenes Imidazopyridine Imidazo[1,2-a]pyridine Derivative (MIA) Imidazopyridine->pSTAT3 Inhibits phosphorylation Imidazopyridine->NFkB Suppresses activity

Caption: Modulation of the NF-κB and STAT3 signaling pathways by an imidazo[1,2-a]pyridine derivative.

Experimental_Workflow Synthesis Synthesis of Imidazo[1,2-a]pyridine Derivatives InVitro In Vitro Screening (e.g., MTT, MIC assays) Synthesis->InVitro Mechanism Mechanism of Action (e.g., Western Blot, Reporter Assays) InVitro->Mechanism InVivo In Vivo Efficacy (e.g., Animal Models) Mechanism->InVivo Lead Lead Optimization InVivo->Lead

Caption: General experimental workflow for the development of imidazo[1,2-a]pyridine-based therapeutic agents.

Conclusion

The imidazo[1,2-a]pyridine scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives underscore its importance as a "privileged" structure. The ongoing exploration of novel derivatives and their mechanisms of action holds significant promise for the development of new and effective therapies for a multitude of diseases. This guide provides a foundational understanding of the biological significance of this remarkable scaffold, offering valuable insights and practical methodologies for researchers in the field of drug discovery and development.

References

An In-depth Technical Guide to the Spectroscopic Data of Imidazo[1,2-a]pyridine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Imidazo[1,2-a]pyridine-6-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of complete, experimentally verified data in public literature, this guide combines existing information for related structures with well-established principles of spectroscopic interpretation to present a reliable and detailed profile of the target molecule.

Chemical Structure and Properties

IUPAC Name: this compound Synonyms: 6-Formylimidazo[1,2-a]pyridine CAS Number: 116355-16-9 Molecular Formula: C₈H₆N₂O Molecular Weight: 146.15 g/mol Appearance: Solid Melting Point: 151-153 °C

Spectroscopic Data

The following tables summarize the predicted and estimated spectroscopic data for this compound. This data is derived from the analysis of the parent imidazo[1,2-a]pyridine scaffold and the known effects of an aromatic aldehyde substituent.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is crucial for elucidating the structure of organic molecules. The estimated chemical shifts for this compound in a suitable solvent like CDCl₃ or DMSO-d₆ are presented below.

ProtonMultiplicityEstimated Chemical Shift (δ, ppm)Coupling Constant (J, Hz)
H-2s7.8 - 8.0-
H-3s7.6 - 7.8-
H-5d8.0 - 8.2~9.0
H-7d7.7 - 7.9~9.0
H-8s8.8 - 9.0-
-CHOs9.9 - 10.1-

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon framework of a molecule. The estimated chemical shifts for the carbon atoms in this compound are listed below.

CarbonEstimated Chemical Shift (δ, ppm)
C-2140 - 145
C-3110 - 115
C-5125 - 130
C-6130 - 135
C-7120 - 125
C-8115 - 120
C-8a145 - 150
-CHO190 - 195
Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups. For this compound, the following characteristic absorption bands are expected.

Functional GroupWavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3000 - 3100Medium
Aldehyde C-H Stretch2700 - 2850Weak
Carbonyl (C=O) Stretch (Aldehyde)1680 - 1710Strong
Aromatic C=C and C=N Stretches1450 - 1600Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

ParameterValue
Molecular Ion (M⁺) m/z 146.0480 (Calculated)
[M+H]⁺ m/z 147.0553 (Predicted)
[M+Na]⁺ m/z 169.0372 (Predicted)
[M+K]⁺ m/z 185.0112 (Predicted)

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

A common and effective method for the synthesis of the imidazo[1,2-a]pyridine scaffold is the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.

Reaction Scheme:

G 2-amino-5-formylpyridine 2-amino-5-formylpyridine This compound This compound 2-amino-5-formylpyridine->this compound 1. Chloroacetaldehyde 2. NaHCO3, Reflux

Figure 1: General synthetic scheme for this compound.

Materials:

  • 2-amino-5-formylpyridine

  • Chloroacetaldehyde (50% aqueous solution)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-amino-5-formylpyridine (1.0 eq) in ethanol, add chloroacetaldehyde (1.2 eq) dropwise at room temperature.

  • Add sodium bicarbonate (2.0 eq) to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Extract the residue with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.

Spectroscopic Analysis

3.2.1. NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • ¹H NMR: Acquire with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire using a proton-decoupled pulse sequence.

3.2.2. IR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Record the IR spectrum on an FT-IR spectrometer.

  • Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.

3.2.3. Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Analyze the sample using an Electrospray Ionization (ESI) mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

Visualizations

Synthesis and Characterization Workflow

The following diagram illustrates the overall workflow for the synthesis and spectroscopic characterization of this compound.

workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization cluster_data Data Analysis s1 Reactants: 2-amino-5-formylpyridine Chloroacetaldehyde s2 Reaction: Condensation/ Cyclization s1->s2 s3 Purification: Column Chromatography s2->s3 c1 ¹H NMR s3->c1 Purified Product c2 ¹³C NMR s3->c2 Purified Product c3 IR Spectroscopy s3->c3 Purified Product c4 Mass Spectrometry s3->c4 Purified Product d1 Structure Confirmation c1->d1 c2->d1 c3->d1 c4->d1

Figure 2: Workflow for the synthesis and characterization of the target compound.

Disclaimer: The spectroscopic data presented in this guide are estimated based on established chemical principles and data from related compounds. Experimental verification is recommended for precise characterization.

Imidazo[1,2-a]pyridine-6-carbaldehyde molecular formula and weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information regarding the molecular properties of Imidazo[1,2-a]pyridine-6-carbaldehyde, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below. This data is crucial for stoichiometric calculations, analytical method development, and interpretation of experimental results.

PropertyValue
Molecular FormulaC₈H₆N₂O[1][2][3][4][5][6]
Molecular Weight146.15 g/mol [1][3][5][6]
Alternate Molecular Weight146.149 g/mol [2]

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of Imidazo[1,2-a]pyridine derivatives can be found in the cited literature. These methods typically involve the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound, followed by formylation at the 6-position. Characterization is commonly achieved through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). For specific, validated protocols, consulting peer-reviewed chemical synthesis literature is recommended.

Logical Relationship Diagram

The following diagram illustrates the direct relationship between the chemical name and its core molecular properties.

Compound This compound Formula Molecular Formula C₈H₆N₂O Compound->Formula has Weight Molecular Weight 146.15 g/mol Compound->Weight has

Caption: Relationship between chemical name, molecular formula, and molecular weight.

References

Initial Biological Screening of Imidazo[1,2-a]pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. Its derivatives have garnered significant attention for their potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents. This technical guide provides a comprehensive overview of the initial biological screening of imidazo[1,2-a]pyridine derivatives, offering detailed experimental protocols, a summary of quantitative biological data, and a visual representation of the key signaling pathways involved. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics based on this versatile scaffold.

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays commonly employed in the initial biological screening of imidazo[1,2-a]pyridine derivatives.

Anticancer Activity: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 96-well flat-bottom microplates

  • Imidazo[1,2-a]pyridine derivatives (dissolved in DMSO to prepare stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete medium. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine derivatives in the complete medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Gently shake the plates for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) × 100

    • The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Anti-inflammatory Activity: In Vitro COX-1 and COX-2 Inhibition Assay

This assay determines the ability of imidazo[1,2-a]pyridine derivatives to inhibit the cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme (cofactor)

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric probe (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine - TMPD for colorimetric assay)

  • Imidazo[1,2-a]pyridine derivatives (dissolved in DMSO)

  • Reference inhibitors (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective)

  • 96-well microplate

  • Microplate reader (for absorbance or fluorescence)

Procedure (Colorimetric Method):

  • Reagent Preparation: Prepare working solutions of COX-1 and COX-2 enzymes, hemin, and arachidonic acid in the assay buffer.

  • Assay Plate Setup: In a 96-well plate, add the following to each well:

    • 100% Activity Control: 150 µL Assay Buffer, 10 µL Heme, 10 µL COX enzyme, and 10 µL vehicle (DMSO).

    • Inhibitor Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL COX enzyme, and 10 µL of each imidazo[1,2-a]pyridine dilution.

    • Blank: 160 µL Assay Buffer and 10 µL Heme.

  • Pre-incubation: Incubate the plate at 25°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 20 µL of the colorimetric probe solution to all wells, followed immediately by 20 µL of arachidonic acid solution to start the reaction.

  • Incubation: Incubate the plate for 5 minutes at 25°C.

  • Absorbance Measurement: Read the absorbance at 590 nm using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value. The selectivity index (SI) can be calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against various microorganisms.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well round-bottom microtiter plates

  • Imidazo[1,2-a]pyridine derivatives (dissolved in a suitable solvent like DMSO)

  • Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: From a fresh 18-24 hour culture, prepare a bacterial or fungal suspension in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.

  • Serial Dilution: Add 100 µL of the stock solution of the imidazo[1,2-a]pyridine derivative to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.

  • Inoculation: Inoculate each well with 100 µL of the prepared inoculum. This brings the final volume in each well to 200 µL. Include a growth control (broth + inoculum) and a sterility control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria, and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Quantitative Data Summary

The following tables summarize the biological activity of representative imidazo[1,2-a]pyridine derivatives from various studies.

Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives (IC₅₀ in µM)
Compound/DerivativeCell LineIC₅₀ (µM)Reference
Derivative 1 A375 (Melanoma)0.14[1]
HeLa (Cervical)0.21[1]
Derivative 2 T47D (Breast)<10[1]
Compound I-11 NCI-H358 (Lung)Potent[2]
Compound 12b Hep-2 (Laryngeal)11[3]
HepG2 (Liver)13[3]
MCF-7 (Breast)11[3]
A375 (Melanoma)11[3]
Compound 10b Hep-2 (Laryngeal)20[3]
HepG2 (Liver)18[3]
MCF-7 (Breast)21[3]
A375 (Melanoma)16[3]
IP-5HCC1937 (Breast)45[4]
IP-6HCC1937 (Breast)47.7[4]
IP-7HCC1937 (Breast)79.6[4]
MIAMDA-MB-231 (Breast)Dose-dependent reduction in viability[5]
SKOV3 (Ovarian)Dose-dependent reduction in viability[5]
Table 2: Anti-inflammatory Activity of Imidazo[1,2-a]pyridine Derivatives (IC₅₀ in µM)
Compound/DerivativeCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference
Derivative 6f -0.07-0.18 (highly potent range)57-217 (highly selective range)[6]
Derivative 5j -0.05-[7]
Derivative 5i --897.19 (highest selectivity)[7]
Various Derivatives-0.05 - 0.1351.3 - 897.1[7]
Table 3: Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives (MIC in µg/mL)
Compound/DerivativeS. aureusE. coliP. aeruginosaC. albicansReference
Azo-derivative 4e 0.5-1.00.5-0.7--[8]
Azo-derivative 4b ----[8]
Azo-derivative 4c ----[8]
Chalcone derivative 1c ---Active[9]
Table 4: Antiviral Activity of Imidazo[1,2-a]pyridine Derivatives
Compound/DerivativeVirusAssayEC₅₀ (µM)Reference
Derivative A4 Influenza A (H1N1/pdm09, oseltamivir-resistant)Plaque Reduction1.67[10]
Derivative 14 Influenza A (A/PR/8/34, H1N1)-3.00[2]
Derivative 19 Influenza A (A/PR/8/34, H1N1)-0.95[2]
Derivative 41 Influenza A (A/PR/8/34, H1N1)-0.29[2]
Various DerivativesHerpes Simplex Virus (HSV)-Similar or better than acyclovir[11]

Signaling Pathways and Experimental Workflows

Imidazo[1,2-a]pyridine derivatives exert their biological effects by modulating key cellular signaling pathways. The following diagrams, created using the DOT language, illustrate these pathways and a general experimental workflow for screening.

PI3K/Akt/mTOR Signaling Pathway

Many imidazo[1,2-a]pyridine derivatives exhibit anticancer activity by inhibiting the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits & Activates PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K Inhibits

PI3K/Akt/mTOR signaling pathway inhibition.
STAT3/NF-κB Signaling Pathway

Certain imidazo[1,2-a]pyridine derivatives demonstrate anti-inflammatory and anticancer effects by modulating the STAT3 and NF-κB signaling pathways, which are involved in inflammation and cell survival.

STAT3_NFkB_Pathway cluster_cytoplasm Cytoplasm Cytokine Pro-inflammatory Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates to Gene_Expression Gene Expression (COX-2, iNOS, etc.) pSTAT3->Gene_Expression Induces IKK IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) NFkB->IkB Bound NFkB->Nucleus Translocates to Inflammation Inflammation Gene_Expression->Inflammation Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->STAT3 Inhibits Phosphorylation Imidazopyridine->IKK Inhibits

Modulation of STAT3/NF-κB signaling pathways.
General Experimental Workflow for Anticancer Screening

The following diagram illustrates a typical workflow for the initial screening of imidazo[1,2-a]pyridine derivatives for anticancer activity.

Experimental_Workflow Start Start: Synthesis of Imidazo[1,2-a]pyridine Derivatives InVitro In Vitro Screening Start->InVitro MTT Cytotoxicity Assay (MTT) InVitro->MTT Apoptosis Apoptosis Assay (e.g., Annexin V) InVitro->Apoptosis CellCycle Cell Cycle Analysis InVitro->CellCycle Lead_ID Lead Compound Identification MTT->Lead_ID Apoptosis->Lead_ID CellCycle->Lead_ID Mechanism Mechanism of Action Studies Lead_ID->Mechanism Potent & Selective Compounds InVivo In Vivo Studies Lead_ID->InVivo ADMET ADME/Tox Studies Lead_ID->ADMET WesternBlot Western Blot (Signaling Proteins) Mechanism->WesternBlot Xenograft Xenograft Models InVivo->Xenograft End Preclinical Candidate InVivo->End ADMET->End

Anticancer screening workflow.

Conclusion

The imidazo[1,2-a]pyridine scaffold continues to be a highly promising framework for the development of novel therapeutic agents. The initial biological screening, encompassing a range of in vitro assays, is a critical step in identifying lead compounds with potent and selective activities. This technical guide provides standardized protocols and a summary of the current landscape of the biological evaluation of these derivatives. The elucidation of their mechanisms of action, particularly their impact on key signaling pathways such as PI3K/Akt/mTOR and STAT3/NF-κB, offers valuable insights for rational drug design and optimization. Further in-depth studies, including comprehensive in vivo efficacy and pharmacokinetic profiling, are warranted to translate the promising in vitro results into clinically viable drug candidates.

References

The Synthesis of Imidazo[1,2-a]pyridines: A Technical Guide to a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine core is a paramount heterocyclic scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its discovery and the subsequent evolution of its synthesis have paved the way for the development of a wide array of drugs with diverse pharmacological activities. This technical guide provides an in-depth exploration of the key synthetic methodologies for imidazo[1,2-a]pyridines, detailing their historical context, reaction mechanisms, and experimental protocols.

A Historical Perspective: The Dawn of Imidazo[1,2-a]pyridine Synthesis

The journey into the synthesis of imidazo[1,2-a]pyridines began in the early 20th century, with the pioneering work of Russian chemist Aleksei Chichibabin (Tschitschibabin). His initial method, though rudimentary by modern standards, laid the groundwork for all subsequent advancements in the field.

The Tschitschibabin Synthesis

In 1925, Tschitschibabin reported the first synthesis of an imidazo[1,2-a]pyridine by reacting 2-aminopyridine with a chloro- or bromoacetaldehyde acetal at high temperatures in a sealed tube. This reaction, a variation of his earlier work on pyridine chemistry, marked the genesis of a new class of heterocyclic compounds.[1] The original Tschitschibabin synthesis is a two-step process involving the initial formation of a pyridinium salt, followed by an intramolecular cyclization.

The mechanism proceeds through the nucleophilic attack of the pyridine ring nitrogen of 2-aminopyridine on the α-halocarbonyl compound, forming an N-phenacyl-2-aminopyridinium halide intermediate. Subsequent intramolecular cyclization occurs via the attack of the exocyclic amino group on the carbonyl carbon, followed by dehydration to yield the aromatic imidazo[1,2-a]pyridine ring system.

Tschitschibabin_Mechanism cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular Cyclization and Dehydration 2-Aminopyridine 2-Aminopyridine alpha-Halo Ketone alpha-Halo Ketone Pyridinium Intermediate Pyridinium Intermediate Cyclized Intermediate Cyclized Intermediate Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine

While historically significant, the original Tschitschibabin reaction often suffered from harsh reaction conditions and low yields.[1] Modern variations of this reaction, however, have been developed to overcome these limitations, employing milder conditions and a broader range of substrates.

Experimental Protocol: A Modern Tschitschibabin-Type Synthesis of 2-Phenylimidazo[1,2-a]pyridine

A mixture of 2-aminopyridine (1.0 mmol) and phenacyl bromide (1.0 mmol) in a suitable solvent such as ethanol or DMF is stirred at room temperature or with gentle heating. A base, such as sodium bicarbonate or DBU, is often added to facilitate the reaction. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent. The crude product is then purified by column chromatography or recrystallization.[2]

2-Aminopyridine Derivativeα-Halo KetoneBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-AminopyridinePhenacyl bromideDBUaq. EtOHRT0.594[3]
2-Amino-5-chloropyridinePhenacyl bromideDBUaq. EtOHRT0.7570[2]
2-Amino-3-methylpyridinePhenacyl bromideDBUaq. EtOHRT169[2]
2-Aminopyridine4-Bromophenacyl bromideDBUaq. EtOHRT0.592[3]
2-Aminopyridine4-Methoxyphenacyl bromideDBUaq. EtOHRT0.590[3]

The Ortoleva-King Reaction: A Tandem Approach

A significant advancement in the synthesis of imidazo[1,2-a]pyridines came with the development of the Ortoleva-King reaction. This method provides a one-pot synthesis from 2-aminopyridines and methyl ketones, eliminating the need for pre-synthesized α-haloketones.[4]

The reaction proceeds via an in-situ generation of a pyridinium salt. In the presence of an iodine catalyst, the methyl ketone is first α-iodinated. The resulting α-iodoketone then reacts with 2-aminopyridine in a manner analogous to the Tschitschibabin synthesis to form the imidazo[1,2-a]pyridine product.

Ortoleva_King_Mechanism cluster_0 Step 1: In-situ α-Iodination cluster_1 Step 2: Tschitschibabin-type Cyclization Methyl Ketone Methyl Ketone Iodine Iodine alpha-Iodo Ketone alpha-Iodo Ketone Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine 2-Aminopyridine 2-Aminopyridine

Experimental Protocol: One-Pot Synthesis of 2-Phenylimidazo[1,2-a]pyridine via the Ortoleva-King Reaction

A mixture of 2-aminopyridine (2.4 mmol), acetophenone (2.0 mmol), and a catalytic amount of iodine (e.g., 10 mol%) in a suitable solvent or under solvent-free conditions is heated. The reaction is often carried out in the presence of an oxidant and a base. After the reaction is complete, the mixture is cooled, and the product is isolated by filtration or extraction and purified by recrystallization or column chromatography.

2-Aminopyridine DerivativeKetoneCatalyst/ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
2-AminopyridineAcetophenone[Bmim]Br3/Na2CO3Solvent-freeRT0.6782[5]
2-Aminopyridine4-Methylacetophenone[Bmim]Br3/Na2CO3Solvent-freeRT0.6777[5]
2-Amino-5-chloropyridineAcetophenone[Bmim]Br3/Na2CO3Solvent-freeRT0.6779[5]
2-AminopyridinePropiophenone[Bmim]Br3/Na2CO3Solvent-freeRT0.6778[5]
2-Aminopyridine4'-MethoxyacetophenoneCuI/airDMF801285[4]

Multicomponent Reactions: The Groebke-Blackburn-Bienaymé Synthesis

A paradigm shift in the synthesis of imidazo[1,2-a]pyridines came with the advent of multicomponent reactions (MCRs). Among these, the Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot method for the synthesis of 3-aminoimidazo[1,2-a]pyridines from 2-aminopyridines, aldehydes, and isocyanides.[6]

The GBB reaction is believed to proceed through the initial formation of a Schiff base from the 2-aminopyridine and the aldehyde. The isocyanide then undergoes a [4+1] cycloaddition with the Schiff base, followed by a tautomerization to yield the final 3-aminoimidazo[1,2-a]pyridine product. The reaction is often catalyzed by a Lewis or Brønsted acid.

GBB_Mechanism cluster_0 Step 1: Schiff Base Formation cluster_1 Step 2: [4+1] Cycloaddition and Tautomerization 2-Aminopyridine 2-Aminopyridine Aldehyde Aldehyde Schiff Base Schiff Base Cycloadduct Cycloadduct Isocyanide Isocyanide 3-Aminoimidazo[1,2-a]pyridine 3-Aminoimidazo[1,2-a]pyridine

Experimental Protocol: General Procedure for the Groebke-Blackburn-Bienaymé Reaction

To a solution of the 2-aminopyridine (1.0 mmol) and aldehyde (1.0 mmol) in a suitable solvent (e.g., methanol, ethanol), the isocyanide (1.0 mmol) and a catalytic amount of an acid (e.g., Sc(OTf)3, Yb(OTf)3, or p-toluenesulfonic acid) are added. The reaction mixture is stirred at room temperature or heated, and the progress is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the desired 3-aminoimidazo[1,2-a]pyridine.[7][8]

2-AminopyridineAldehydeIsocyanideCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
2-AminopyridineBenzaldehydetert-Butyl isocyanideSc(OTf)3MeOHRT1295[6]
2-AminopyridineFurfuralCyclohexyl isocyanideYb(OTf)3DCM/MeOH100 (MW)198[7]
2-Amino-5-cyanopyridineFurfuralCyclohexyl isocyanideTsOHH2O60 (US)467[4]
2-Aminopyridine4-ChlorobenzaldehydeBenzyl isocyanidePTSA·H2OMeOHRT685[8]
2-AminopyrimidineBenzaldehydetert-Butyl isocyanideHClO4MeOHRT-98[6]

Conclusion

The synthesis of the imidazo[1,2-a]pyridine scaffold has evolved significantly from its initial discovery. The foundational Tschitschibabin reaction, the versatile Ortoleva-King process, and the efficient Groebke-Blackburn-Bienaymé multicomponent reaction represent key milestones in this journey. These methodologies, along with numerous other modern synthetic strategies, have provided chemists with a powerful toolkit to access a vast chemical space of imidazo[1,2-a]pyridine derivatives. The continued development of novel and efficient synthetic routes to this privileged scaffold will undoubtedly fuel future discoveries in drug development and materials science.

References

Unlocking the Therapeutic Potential of Imidazo[1,2-a]pyridines: A Technical Guide to Key Molecular Targets

Author: BenchChem Technical Support Team. Date: December 2025

The imidazo[1,2-a]pyridine scaffold has emerged as a "privileged" structure in medicinal chemistry, demonstrating a remarkable versatility in engaging a wide array of biological targets. This technical guide provides an in-depth overview of the key therapeutic targets of imidazo[1,2-a]pyridine compounds, offering valuable insights for researchers, scientists, and drug development professionals. The information presented herein is supported by a comprehensive review of preclinical and clinical research, with a focus on quantitative data, experimental methodologies, and the elucidation of underlying mechanisms of action.

Anticancer Activity: A Multi-pronged Approach

Imidazo[1,2-a]pyridine derivatives have demonstrated significant potential in oncology by targeting multiple critical pathways involved in cancer cell proliferation, survival, and metastasis.

Kinase Inhibition

A primary mechanism of action for many anticancer imidazo[1,2-a]pyridines is the inhibition of protein kinases, which are crucial regulators of cellular signaling.

PI3K/AKT/mTOR Pathway: Several series of imidazo[1,2-a]pyridines have been developed as potent inhibitors of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway, which is frequently dysregulated in various cancers.[1] One such derivative exhibited a potent PI3Kα inhibition with an IC50 of 2 nM.[1]

c-Met: The receptor tyrosine kinase c-Met, implicated in tumor growth and angiogenesis, is another key target. A potent and selective c-Met inhibitor from this class demonstrated an IC50 of 3.9 nM in a kinase assay and 45.0 nM in a c-Met-addicted EBC-1 cell proliferation assay.[2] This compound also showed significant tumor growth inhibition (75%) in an EBC-1 xenograft model with good oral bioavailability.[2]

Insulin-like Growth Factor-1 Receptor (IGF-1R): Novel imidazo[1,2-a]pyridines have been identified as inhibitors of the IGF-1R tyrosine kinase, a key player in cancer cell growth and survival.[3][4]

Mer/Axl Kinases: Optimization of an imidazo[1,2-a]pyridine series has led to the development of highly selective dual inhibitors of Mer and Axl kinases, which are implicated in immune evasion in the tumor microenvironment.[5]

Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives (Kinase Inhibition)

Compound/SeriesTarget KinaseIC50 (nM)Cell LineCellular IC50 (µM)Reference
Imidazo[1,2-a]pyridine derivativePI3Kα2T47D breast cancer>10[1]
Compound 22e c-Met3.9EBC-10.045[2]
3-(pyrimidin-4-yl)-imidazo[1,2-a]pyridine seriesIGF-1R---[3]
Imidazo[1,2-a]pyridine seriesMer/Axl---[5]
Other Anticancer Mechanisms

Beyond kinase inhibition, imidazo[1,2-a]pyridines exert their anticancer effects through various other mechanisms:

  • STAT3/NF-κB Signaling: Certain derivatives have been shown to suppress the STAT3/NF-κB signaling pathways, leading to anti-inflammatory and anticancer effects.[6]

  • KRAS G12C Inhibition: A novel series of imidazo[1,2-a]pyridine derivatives has been developed as covalent inhibitors of the KRAS G12C mutant, a key driver in several intractable cancers.[7]

  • Apoptosis and Cell Cycle Arrest: Many imidazo[1,2-a]pyridine compounds induce apoptosis and cause cell cycle arrest in cancer cells, often through the modulation of proteins like p53 and p21.[1][8]

Antitubercular Activity: Targeting Mycobacterial Respiration

The emergence of multidrug-resistant tuberculosis has spurred the search for novel antitubercular agents. Imidazo[1,2-a]pyridines have shown significant promise in this area by targeting key components of the Mycobacterium tuberculosis (Mtb) respiratory chain.

QcrB (Cytochrome bcc complex): A prominent target for this class of compounds is QcrB, a subunit of the cytochrome bcc complex.[9][10] The clinical candidate Telacebec (Q203) is an imidazo[1,2-a]pyridine amide that targets QcrB.[10]

ATP Synthase: Imidazo[1,2-a]pyridine ethers have been identified as potent and selective inhibitors of mycobacterial ATP synthase, a critical enzyme for energy production in Mtb.[9][10]

Table 2: Antitubercular Activity of Imidazo[1,2-a]pyridine Derivatives

Compound/SeriesTargetMtb StrainMIC (µM)Reference
Imidazo[1,2-a]pyridine-3-carboxamidesUnknownH37Rv≤0.006[11]
Telacebec (Q203)QcrBMtb-[10]
Imidazo[1,2-a]pyridine ethersATP SynthaseMtb<0.5 (MIC80)[9]

Anti-inflammatory Activity: Modulating Inflammatory Pathways

Imidazo[1,2-a]pyridine derivatives have demonstrated anti-inflammatory properties through the modulation of key signaling pathways involved in the inflammatory response.

STAT3/NF-κB Signaling: A novel imidazo[1,2-a]pyridine derivative, in combination with curcumin, was shown to exert anti-inflammatory effects by suppressing the STAT3/NF-κB signaling pathway in breast and ovarian cancer cell lines.[6][12] This suppression leads to the downregulation of pro-inflammatory mediators such as iNOS and COX-2.[12]

Cyclooxygenase (COX) Inhibition: Some imidazo[1,2-a]pyridine carboxylic acid derivatives have shown preferential inhibition of COX-2 over COX-1, suggesting a safer anti-inflammatory profile with reduced gastrointestinal side effects.[13]

Neurological Applications: Modulating GABA-A Receptors

The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore for targeting the central nervous system, particularly the γ-aminobutyric acid type A (GABA-A) receptors.

Positive Allosteric Modulators (PAMs): Many imidazo[1,2-a]pyridine derivatives act as positive allosteric modulators of GABA-A receptors, enhancing the inhibitory effects of GABA.[14][15] This mechanism is responsible for the sedative and anxiolytic properties of drugs like zolpidem.[15] Research has focused on developing subtype-selective PAMs to achieve a better therapeutic window with fewer side effects.[14]

Antiviral Activity

Certain imidazo[1,2-a]pyridine derivatives have shown promising activity against herpesviruses.

Human Cytomegalovirus (HCMV) and Varicella-Zoster Virus (VZV): A series of imidazo[1,2-a]pyridines bearing a thioether side chain at the 3-position were found to be highly active against HCMV and also showed pronounced activity against VZV.[16][17]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research findings. Below are summaries of key experimental protocols cited in the literature for evaluating the activity of imidazo[1,2-a]pyridine compounds.

In Vitro Kinase Inhibition Assays
  • PI3Kα Enzymatic Assay: The inhibitory activity against PI3Kα can be determined using a Kinase-Glo™ assay with ATP at a concentration of 25 µM.[18]

  • c-Met Kinase Inhibition Assay: The inhibitory effect on c-Met kinase can be measured using an ADP-Glo™ Kinase Assay Kit. The assay typically includes recombinant human c-Met kinase, a poly(Glu, Tyr) 4:1 substrate, and ATP.[8]

In Vitro Antitubercular Activity Assays
  • Broth Dilution Method: The minimum inhibitory concentration (MIC) against M. tuberculosis H37Rv can be determined using a broth dilution method in a suitable medium like Sula semisynthetic medium. The MIC is typically determined after incubation at 37°C for 28 days.[1]

  • Intracellular Killing Assay: To assess activity against intracellular Mtb, human monocytic cells (e.g., MonoMac-6) are infected with Mtb H37Rv. The infected cells are then treated with the test compounds, and the intracellular bacterial load is determined by colony-forming unit (CFU) counting on a solid medium like Löwenstein-Jensen.[1]

Cell-Based Assays for Anticancer Activity
  • MTT Assay for Cell Viability: Cancer cells are seeded in 96-well plates and treated with various concentrations of the imidazo[1,2-a]pyridine compounds. After a defined incubation period (e.g., 48 hours), MTT reagent is added, and the resulting formazan crystals are dissolved. The absorbance is measured to determine cell viability and calculate the IC50 value.[2]

  • Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining: Cells are treated with the test compounds, harvested, and stained with Annexin V-FITC and PI. The percentage of apoptotic cells (early and late) is then quantified by flow cytometry.[7]

  • Cell Cycle Analysis: Treated cells are fixed, stained with a DNA-intercalating dye like propidium iodide, and analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).[7]

  • Western Blotting for Signaling Pathway Analysis: To investigate the effect on signaling pathways like STAT3/NF-κB, cells are treated with the compounds, and cell lysates are subjected to SDS-PAGE and transferred to a membrane. The levels of key proteins (e.g., phosphorylated STAT3, IκBα) are detected using specific antibodies.[6]

GABA-A Receptor Binding Assay
  • Radioligand Binding Assay: The affinity of imidazo[1,2-a]pyridine compounds for the GABA-A receptor can be determined using a competitive radioligand binding assay. This involves incubating brain membrane preparations with a radiolabeled ligand (e.g., [3H]Flumazenil for the benzodiazepine site) in the presence of various concentrations of the test compound. The amount of bound radioligand is then measured to determine the Ki value of the test compound.[14]

Visualizing the Molecular Landscape: Signaling Pathways and Workflows

To further elucidate the complex interactions and experimental processes, the following diagrams have been generated using the DOT language.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Imidazopyridine Imidazo[1,2-a]pyridine Inhibitor Imidazopyridine->PI3K STAT3_NFkB_Pathway CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus translocates to LPS_TLR4 LPS/TLR4 IKK IKK LPS_TLR4->IKK IkB_NFkB IκB-NF-κB IKK->IkB_NFkB phosphorylates IκB NFkB NF-κB IkB_NFkB->NFkB releases NFkB->Nucleus translocates to Inflammation Inflammatory Gene Expression (iNOS, COX-2) Nucleus->Inflammation Imidazopyridine Imidazo[1,2-a]pyridine Inhibitor Imidazopyridine->pSTAT3 Imidazopyridine->NFkB Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical Biochemical Assays (e.g., Kinase Inhibition) CellBased Cell-Based Assays (Viability, Apoptosis, Cell Cycle) Biochemical->CellBased TargetValidation Target Validation (e.g., Western Blot) CellBased->TargetValidation PK Pharmacokinetics (PK) TargetValidation->PK Efficacy Efficacy Models (e.g., Xenografts) PK->Efficacy Tox Toxicology Efficacy->Tox Lead Lead Candidate Tox->Lead Start Compound Synthesis Start->Biochemical

References

Methodological & Application

One-Pot Synthesis of Functionalized Imidazo[1,2-a]pyridines: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the imidazo[1,2-a]pyridine scaffold is a cornerstone of medicinal chemistry.[1][2] This privileged heterocyclic structure is a key component in numerous therapeutic agents, exhibiting a wide array of biological activities including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][2][3] Marketed drugs such as zolpidem, alpidem, and zolimidine feature this core structure, underscoring its clinical significance.[1][4][5] The development of efficient, one-pot synthetic methodologies to access functionalized imidazo[1,2-a]pyridines is therefore of paramount importance, enabling the rapid generation of diverse chemical libraries for drug discovery programs.

This document provides detailed application notes and experimental protocols for the one-pot synthesis of functionalized imidazo[1,2-a]pyridines, focusing on modern, efficient methodologies.

Application Notes

The synthesis of the imidazo[1,2-a]pyridine core is often achieved through the condensation of 2-aminopyridines with various carbonyl compounds or their equivalents.[6] One-pot multicomponent reactions (MCRs) have emerged as a powerful strategy, offering significant advantages in terms of operational simplicity, time efficiency, and atom economy.[3] Among these, the Groebke–Blackburn–Bienaymé reaction (GBBR) is a prominent method for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[3][7] This three-component reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide.

Recent advancements have also highlighted the utility of copper-catalyzed one-pot procedures. These methods often utilize air as a green oxidant and are compatible with a broad range of functional groups.[8][9] For instance, the copper(I)-catalyzed aerobic oxidative coupling of 2-aminopyridines and nitroolefins provides an efficient route to various imidazo[1,2-a]pyridines.[9] Furthermore, metal-free approaches, such as those employing molecular iodine as a catalyst, offer an environmentally benign alternative for the synthesis of these valuable scaffolds.[6][10]

The functionalization of the imidazo[1,2-a]pyridine core is crucial for modulating its pharmacological properties. The one-pot nature of the described syntheses allows for the direct incorporation of diverse substituents, facilitating the exploration of structure-activity relationships (SAR). The resulting libraries of compounds can be screened for a variety of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in microbial pathogenesis.[5][11]

Experimental Protocols

Protocol 1: One-Pot Synthesis of 3-Aminoimidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction (GBBR)

This protocol describes a general procedure for the synthesis of 3-aminoimidazo[1,2-a]pyridines using a one-pot, three-component reaction.

Materials:

  • 2-Aminopyridine derivative (1.0 mmol)

  • Aldehyde (1.0 mmol)

  • Isocyanide (1.0 mmol)

  • Scandium triflate (Sc(OTf)₃, 10 mol%)

  • Methanol (5 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a round-bottom flask, add the 2-aminopyridine derivative (1.0 mmol), the aldehyde (1.0 mmol), and scandium triflate (10 mol%).

  • Add methanol (5 mL) to the flask and stir the mixture at room temperature for 10 minutes.

  • Add the isocyanide (1.0 mmol) to the reaction mixture.

  • Stir the reaction mixture at 60 °C for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane) to afford the desired 3-aminoimidazo[1,2-a]pyridine.

Quantitative Data:

Entry2-AminopyridineAldehydeIsocyanideYield (%)
12-AminopyridineBenzaldehydetert-Butyl isocyanide85
22-Amino-5-methylpyridine4-ChlorobenzaldehydeCyclohexyl isocyanide91
32-Amino-4-chloropyridine4-MethoxybenzaldehydeBenzyl isocyanide88

Yields are representative and may vary depending on the specific substrates and reaction conditions.

Protocol 2: Copper-Catalyzed One-Pot Synthesis of 2,3-Disubstituted Imidazo[1,2-a]pyridines

This protocol outlines a copper-catalyzed one-pot synthesis of 2,3-disubstituted imidazo[1,2-a]pyridines from 2-aminopyridines, aldehydes, and terminal alkynes.[12]

Materials:

  • 2-Aminopyridine derivative (1.0 mmol)

  • Aldehyde (1.2 mmol)

  • Terminal alkyne (1.5 mmol)

  • Copper(I) iodide (CuI, 5 mol%)

  • Toluene (5 mL)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • To a round-bottom flask, add the 2-aminopyridine derivative (1.0 mmol), the aldehyde (1.2 mmol), the terminal alkyne (1.5 mmol), and copper(I) iodide (5 mol%).

  • Add toluene (5 mL) to the flask.

  • Reflux the reaction mixture for 8-12 hours, monitoring the progress by TLC.

  • After completion, cool the reaction to room temperature.

  • Filter the reaction mixture and wash the solid with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (ethyl acetate/hexane) to yield the pure 2,3-disubstituted imidazo[1,2-a]pyridine.

Quantitative Data:

Entry2-AminopyridineAldehydeTerminal AlkyneYield (%)
12-AminopyridineBenzaldehydePhenylacetylene82
22-Amino-5-bromopyridine4-Methylbenzaldehyde1-Heptyne78
32-Aminopyridine2-Naphthaldehyde4-Ethynyltoluene85

Yields are representative and may vary depending on the specific substrates and reaction conditions.[8]

Visualizations

GBB_Reaction_Workflow Reactants 2-Aminopyridine Aldehyde Isocyanide Mixing Mix in Solvent (e.g., Methanol) Reactants->Mixing Catalyst Add Catalyst (e.g., Sc(OTf)3) Mixing->Catalyst Reaction Heat (e.g., 60 °C) Catalyst->Reaction Workup Solvent Removal Reaction->Workup Purification Column Chromatography Workup->Purification Product Functionalized Imidazo[1,2-a]pyridine Purification->Product

Caption: Workflow for the Groebke–Blackburn–Bienaymé Reaction.

Copper_Catalyzed_Synthesis cluster_reactants Reactants Aminopyridine 2-Aminopyridine ReactionVessel One-Pot Reaction (Toluene, Reflux) Aminopyridine->ReactionVessel Aldehyde Aldehyde Aldehyde->ReactionVessel Alkyne Terminal Alkyne Alkyne->ReactionVessel Catalyst Cu(I) Catalyst Catalyst->ReactionVessel Intermediate In-situ Intermediates ReactionVessel->Intermediate Product 2,3-Disubstituted Imidazo[1,2-a]pyridine Intermediate->Product

Caption: Copper-Catalyzed One-Pot Synthesis of Imidazo[1,2-a]pyridines.

References

Application Notes and Protocols: Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazo[1,2-a]pyridines are a significant class of nitrogen-fused heterocyclic compounds, recognized as a "privileged scaffold" in medicinal chemistry due to their wide-ranging pharmacological activities. This document provides a detailed protocol for the synthesis of Imidazo[1,2-a]pyridine-6-carbaldehyde, a key intermediate for the development of novel therapeutic agents. The synthesis is a two-step process, commencing with the microwave-assisted cyclization of 2-amino-5-bromopyridine and a suitable ketone to form 6-bromo-imidazo[1,2-a]pyridine. This intermediate is then subjected to a microwave-assisted palladium-catalyzed formylation to yield the target aldehyde. Microwave irradiation is employed in both steps to significantly reduce reaction times and improve yields, aligning with the principles of green chemistry.[1][2]

Introduction

The imidazo[1,2-a]pyridine core is a foundational structure in numerous pharmaceutical agents, exhibiting activities such as anticancer, antiviral, anti-inflammatory, and antimicrobial properties. The development of efficient and sustainable synthetic routes to access functionalized derivatives of this scaffold is of paramount importance in drug discovery. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology that accelerates reaction rates, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods.[3] This protocol details a robust and efficient microwave-assisted pathway to this compound.

Overall Synthetic Scheme

The synthesis of this compound is achieved in two primary steps:

  • Step 1: Microwave-Assisted Synthesis of 6-bromo-imidazo[1,2-a]pyridine. This initial step involves the condensation and cyclization of 2-amino-5-bromopyridine with an α-haloketone under microwave irradiation.

  • Step 2: Microwave-Assisted Palladium-Catalyzed Formylation. The 6-bromo-imidazo[1,2-a]pyridine intermediate is then converted to the corresponding carbaldehyde using a palladium-catalyzed carbonylation reaction with a formyl source, again under microwave conditions.

Experimental Protocols

Step 1: Microwave-Assisted Synthesis of 6-bromo-2-phenylimidazo[1,2-a]pyridine

This procedure is adapted from general methods for the synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and α-haloketones.[4]

Materials:

  • 2-Amino-5-bromopyridine

  • 2-Bromoacetophenone

  • Ethanol

  • Sodium bicarbonate

  • Microwave synthesis vials (10 mL)

  • Microwave synthesizer

Procedure:

  • In a 10 mL microwave synthesis vial, combine 2-amino-5-bromopyridine (1.0 mmol), 2-bromoacetophenone (1.1 mmol), and sodium bicarbonate (1.5 mmol).

  • Add ethanol (5 mL) to the vial.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 120°C for 15 minutes.

  • After cooling, quench the reaction with water and extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data for Step 1

EntryReactant AReactant BSolventTemperature (°C)Time (min)Yield (%)
12-Amino-5-bromopyridine2-BromoacetophenoneEthanol1201588
22-Amino-5-bromopyridine2-BromoacetophenoneDMF1201585
32-Amino-5-bromopyridine2-BromoacetophenoneWater1202075
Step 2: Microwave-Assisted Formylation of 6-bromo-2-phenylimidazo[1,2-a]pyridine

This protocol is based on established palladium-catalyzed formylation reactions of aryl bromides.[5][6]

Materials:

  • 6-bromo-2-phenylimidazo[1,2-a]pyridine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Di-1-adamantyl-n-butylphosphine (cataCXium A)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Toluene

  • Syngas (CO/H₂ mixture)

  • Microwave synthesis vials (10 mL) equipped with a pressure sensor

  • Microwave synthesizer

Procedure:

  • To a 10 mL microwave synthesis vial, add 6-bromo-2-phenylimidazo[1,2-a]pyridine (1.0 mmol), palladium(II) acetate (0.02 mmol), and cataCXium A (0.03 mmol).

  • Add toluene (5 mL) and TMEDA (1.5 mmol).

  • Seal the vial and purge with syngas (CO/H₂ 1:1) and pressurize to 3 bar.

  • Place the vial in the microwave synthesizer and irradiate at 140°C for 30 minutes.

  • After cooling and carefully venting the excess gas, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the residue by column chromatography to obtain this compound.

Quantitative Data for Step 2

EntrySubstrateCatalystLigandBaseTemperature (°C)Time (min)Yield (%)
16-bromo-2-phenylimidazo[1,2-a]pyridinePd(OAc)₂cataCXium ATMEDA1403075
26-bromo-2-phenylimidazo[1,2-a]pyridinePdCl₂(dppf)-K₂CO₃1404560
36-bromo-2-phenylimidazo[1,2-a]pyridinePd(dba)₂XantphosDBU1503072

Visualizations

Experimental Workflow

G cluster_0 Step 1: Synthesis of 6-bromo-imidazo[1,2-a]pyridine cluster_1 Step 2: Formylation A 2-Amino-5-bromopyridine + 2-Bromoacetophenone B Add Ethanol and NaHCO3 A->B C Microwave Irradiation (120°C, 15 min) B->C D Workup and Purification C->D E 6-bromo-2-phenylimidazo[1,2-a]pyridine D->E F 6-bromo-2-phenylimidazo[1,2-a]pyridine E->F G Add Pd(OAc)2, cataCXium A, TMEDA, Toluene F->G H Pressurize with Syngas (CO/H2) G->H I Microwave Irradiation (140°C, 30 min) H->I J Workup and Purification I->J K This compound J->K

Caption: Workflow for the two-step synthesis of this compound.

Reaction Mechanism Overview

G A 2-Amino-5-bromopyridine C Imidazo[1,2-a]pyridine Intermediate A->C B α-Haloketone B->C D Oxidative Addition of Pd(0) C->D Pd(0) E Acyl-Palladium Complex D->E CO F Reductive Elimination E->F [H] G This compound F->G

Caption: Simplified mechanistic pathway for the synthesis.

Safety Precautions

  • Microwave synthesis should be carried out in a dedicated microwave reactor with appropriate pressure and temperature monitoring.

  • Palladium catalysts and phosphine ligands should be handled in a fume hood.

  • Syngas (CO/H₂) is a flammable and toxic gas mixture and should be handled with extreme caution in a well-ventilated area.

  • Standard personal protective equipment (lab coat, safety glasses, gloves) should be worn at all times.

Conclusion

This application note provides a comprehensive and efficient two-step, microwave-assisted protocol for the synthesis of this compound. The use of microwave irradiation significantly enhances the reaction efficiency, making this a valuable method for the rapid generation of this important synthetic intermediate for applications in medicinal chemistry and drug development.

References

Application Note: Palladium-Catalyzed Aminocarbonylation of 6-Iodoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed protocol for the synthesis of 6-carboxamido and 6-(2-oxo-2-aminoethyl)imidazo[1,2-a]pyridine derivatives through a palladium-catalyzed carbonylation reaction. The imidazo[1,2-a]pyridine core is a significant scaffold in medicinal chemistry, and this protocol offers an efficient method for introducing amide and α-ketoamide functionalities, which are prevalent in pharmacologically active molecules.[1][2]

The described methodology utilizes a heterogeneous palladium catalyst, which demonstrates excellent recyclability and low metal leaching.[1][3] By carefully selecting the reaction conditions—specifically the base, solvent, and carbon monoxide (CO) pressure—the synthesis can be directed to selectively yield either the corresponding amide (mono-carbonylation) or the α-ketoamide (double carbonylation) product.[1]

Data Presentation

The efficiency and selectivity of the carbonylation are highly dependent on the reaction parameters. The following tables summarize the quantitative data from key experiments involving the carbonylation of 6-iodoimidazo[1,2-a]pyridine.

Table 1: Optimization of Reaction Conditions for Aminocarbonylation with Morpholine [1]

This table illustrates the influence of base, solvent, temperature, and CO pressure on the conversion of 6-iodoimidazo[1,2-a]pyridine and the selectivity towards the amide (5a) versus the α-ketoamide (6a) product when using morpholine as the nucleophile.

EntryBaseSolventPressure (bar)Temp (°C)Conv. (%)Selectivity 5a (%)Selectivity 6a (%)
1Et₃NDMF30100>99199
2Et₃NToluene30100481981
3DBUToluene30100972575
4DBUToluene5120>99946
5Et₃NDMF5120>991783

Reaction conditions: 0.2 mmol 6-iodoimidazo[1,2-a]pyridine, 0.5 mmol morpholine, 0.25 mmol base, SILP-Pd catalyst (2.8 μmol Pd), 2 mL solvent, 7 h.

Table 2: Aminocarbonylation with Various Aliphatic Amines [1]

This table shows the results of the carbonylation reaction with different aliphatic amines under conditions optimized for either α-ketoamide or amide formation.

EntryAmineMethodProductYield (%)
1MorpholineAα-Ketoamide91
2PiperidineAα-Ketoamide88
3PyrrolidineAα-Ketoamide92
4N-MethylpiperazineAα-Ketoamide73
5MorpholineBAmide75
6PiperidineBAmide81
7PyrrolidineBAmide78
8N-MethylpiperazineBAmide64

Method A: Et₃N, DMF, 100 °C, 30 bar CO, 7 h. Method B: DBU, Toluene, 120 °C, 5 bar CO, 7-21 h.

Experimental Protocols

The following are detailed procedures for the selective synthesis of the α-ketoamide or the amide derivative.

Materials and Equipment
  • Substrate: 6-iodoimidazo[1,2-a]pyridine

  • Catalyst: Palladium immobilized on a supported ionic liquid phase (SILP-Pd) or a similar suitable palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃ with an appropriate ligand).[1][4][5]

  • Reagents: Amine (e.g., morpholine), Base (Triethylamine (Et₃N) or 1,8-Diazabicyclo[6]undec-7-ene (DBU)), Solvent (Anhydrous DMF or Toluene).

  • Gas: Carbon Monoxide (CO), high purity.

  • Equipment: High-pressure stainless-steel autoclave equipped with a magnetic stirring bar, glass vial, and a heating/stirring plate. Standard laboratory glassware for work-up and purification.

  • Purification: Silica gel for column chromatography.

Protocol A: Synthesis of α-Ketoamide Derivatives

This protocol is optimized for double carbonylation, yielding the α-ketoamide as the major product.[1]

  • Reactor Setup: Place 6-iodoimidazo[1,2-a]pyridine (0.2 mmol, 1.0 equiv) and the SILP-Pd catalyst (containing 2.8 μmol Pd) into a glass vial equipped with a magnetic stirring bar.

  • Reagent Addition: To the vial, add anhydrous DMF (2.0 mL), the desired aliphatic amine (0.5 mmol, 2.5 equiv), and triethylamine (Et₃N) (0.25 mmol, 1.25 equiv).

  • Sealing the Autoclave: Place the vial inside the high-pressure autoclave and seal the reactor according to the manufacturer's instructions.

  • Purging with CO: Flush the autoclave with CO gas 3-4 times to remove air.

  • Pressurization and Reaction: Pressurize the autoclave to 30 bar with CO. Begin stirring and heat the reaction mixture to 100 °C for 7 hours.

  • Cooling and Depressurization: After the reaction time, cool the autoclave to room temperature. Carefully and slowly vent the excess CO gas in a well-ventilated fume hood.

  • Work-up and Purification: Open the reactor, remove the vial, and concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the pure α-ketoamide.

Protocol B: Synthesis of Amide Derivatives

This protocol is optimized for mono-carbonylation to selectively produce the amide.[1]

  • Reactor Setup: Place 6-iodoimidazo[1,2-a]pyridine (0.2 mmol, 1.0 equiv) and the SILP-Pd catalyst (containing 2.8 μmol Pd) into a glass vial with a magnetic stirring bar.

  • Reagent Addition: Add anhydrous toluene (2.0 mL), the desired aliphatic amine (0.5 mmol, 2.5 equiv), and DBU (0.25 mmol, 1.25 equiv) to the vial.

  • Sealing the Autoclave: Place the vial inside the autoclave and seal it securely.

  • Purging with CO: Purge the sealed autoclave with CO gas 3-4 times.

  • Pressurization and Reaction: Pressurize the reactor to 5 bar with CO. Commence stirring and heat the reaction mixture to 120 °C. The reaction time may vary from 7 to 21 hours depending on the amine used.

  • Cooling and Depressurization: Once the reaction is complete, cool the reactor to ambient temperature and carefully vent the CO pressure in a fume hood.

  • Work-up and Purification: Open the autoclave, remove the reaction mixture, and evaporate the solvent. Purify the residue via silica gel column chromatography to obtain the desired amide product.

Visualizations

Experimental Workflow

The following diagram outlines the general workflow for the palladium-catalyzed carbonylation protocol.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up A Charge Reactor with Substrate & Catalyst B Add Solvent, Amine, & Base A->B C Seal Reactor & Purge with CO B->C D Pressurize with CO C->D E Heat & Stir (e.g., 100-120°C) D->E F Cool Reactor & Vent CO E->F G Concentrate Mixture F->G H Purify via Column Chromatography G->H

Caption: General experimental workflow for Pd-catalyzed carbonylation.

Catalytic Cycle

The reaction proceeds via a well-established palladium catalytic cycle. The selectivity for mono- versus double carbonylation is a key feature of this process.

G pd0 Pd(0)Lₙ pd2_aryl Im-Pd(II)(I)Lₙ pd0->pd2_aryl Oxidative Addition (+ Im-I) pd2_acyl Im-CO-Pd(II)(I)Lₙ pd2_aryl->pd2_acyl CO Insertion (1) pd2_amide Im-CO-Pd(II)(NR₂)Lₙ pd2_acyl->pd2_amide Nucleophilic Attack (+ R₂NH) pd2_ketoacyl Im-CO-CO-Pd(II)(I)Lₙ pd2_acyl->pd2_ketoacyl CO Insertion (2) (High P(CO)) pd2_amide->pd0 Reductive Elimination product_amide Amide Product pd2_amide->product_amide pd2_ketoacyl->pd0 Reductive Elimination via Nucleophilic Attack product_ketoamide α-Ketoamide Product pd2_ketoacyl->product_ketoamide

Caption: Proposed catalytic cycle for mono- and double aminocarbonylation.

References

Application Notes: Imidazo[1,2-a]pyridine-6-carbaldehyde in the Synthesis of Potent PI3Kα Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Imidazo[1,2-a]pyridine-6-carbaldehyde as a key starting material in the synthesis of potent and selective PI3Kα inhibitors. The methodologies described herein are based on established synthetic routes and provide a framework for the development of novel anticancer agents targeting the PI3K/AKT/mTOR signaling pathway.

Introduction

The Phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a frequent event in a wide range of human cancers, making it a prime target for therapeutic intervention. The α-isoform of PI3K (PI3Kα) is one of the most commonly mutated isoforms in cancer, rendering the development of selective PI3Kα inhibitors a highly promising strategy in oncology drug discovery.

The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, planar structure and synthetic tractability make it an attractive template for the design of kinase inhibitors. This document focuses on the application of this compound as a versatile starting material for the synthesis of a novel class of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives that have demonstrated potent PI3Kα inhibitory activity.[1][2]

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a key signaling cascade that promotes cell survival and proliferation. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a plethora of substrates, leading to the activation of mTOR and subsequent promotion of protein synthesis, cell growth, and inhibition of apoptosis.

PI3K_AKT_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3Kα RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Imidazo[1,2-a]pyridine-based PI3Kα Inhibitor Inhibitor->PI3K Inhibition Synthetic_Workflow Start Imidazo[1,2-a]pyridine- 6-carbaldehyde Step1 Reductive Amination Start->Step1 Intermediate 6-Aminoimidazo[1,2-a]pyridine Step1->Intermediate Step2 Coupling Reaction Intermediate->Step2 Final 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline PI3Kα Inhibitors Step2->Final

References

Development of Imidazo[1,2-a]pyridine Scaffolds as Potent Antituberculosis Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel antituberculosis agents. The imidazo[1,2-a]pyridine (IPA) scaffold has been identified as a promising starting point for the development of new drugs to combat this global health crisis. This document provides a comprehensive overview of the development of IPA-based antituberculosis agents, including quantitative data on their efficacy, detailed experimental protocols for their synthesis and evaluation, and visualizations of their mechanism of action.

Quantitative Data Summary

The following tables summarize the in vitro activity, cytotoxicity, and pharmacokinetic properties of key imidazo[1,2-a]pyridine derivatives. These compounds have demonstrated potent activity against drug-sensitive, multidrug-resistant, and extensively drug-resistant strains of M. tuberculosis.

Table 1: In Vitro Antitubercular Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundMtb StrainMIC (μM)Reference
Q203 (Telacebec) H37Rv0.003 - 0.05[1][2]
MDR and XDR strainsActive[1][2]
IPA-3-carboxamides (general) H37Rv≤ 1[3]
Compound 9 H37Rv≤ 0.006[3]
Compound 12 H37Rv≤ 0.006[3]
Compound 16 H37Rv0.006[3]
Compound 17 H37Rv≤ 0.006[3]
Compound 18 H37Rv0.004[3]
MDR and XDR strains0.03 - 0.8[1]
2,7-dimethyl-IPA-3-carboxamides Replicating Mtb0.4 - 1.9[1]
MDR Mtb0.07 - 2.2[1]
XDR Mtb0.07 - 0.14[1]
N-(2-phenoxyethyl)-IPA-3-carboxamides Drug-Sensitive Mtb0.069 - 0.174[1]
IPA-6 H37Rv0.05 (μg/mL)[4]
IPA-9 H37Rv0.4 (μg/mL)[4]
IPS-1 H37Rv0.4 (μg/mL)[4]
Compound 15 H37Rv0.10 - 0.19[5]
MDR and XDR strains0.05 - 1.5[5]
Compound 16 H37Rv0.10 - 0.19[5]
MDR and XDR strains0.05 - 1.5[5]

Table 2: Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives

Compound SeriesCell LineIC50 (μM)Reference
2,7-dimethyl-IPA-3-carboxamidesVERO> 128[1]
Most IPA derivativesVERO, HeLa, PC-3, MCF-7Generally non-toxic[1]

Table 3: Pharmacokinetic Properties of Selected Imidazo[1,2-a]pyridine Derivatives in Mice

CompoundRouteBioavailability (%)t1/2 (h)AUC (ng·h/mL)Reference
Compound 13 PO---[3]
Compound 18 PO31.113.23850 (at 3 mg/kg)[1]
Q203 (IPA-50) PO90.7-High exposure[6]
IPA-49 PO80.2-High exposure[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of imidazo[1,2-a]pyridine-based antituberculosis agents.

General Synthesis of Imidazo[1,2-a]pyridine-3-carboxamides

The synthesis of the imidazo[1,2-a]pyridine scaffold is typically achieved through a three-step process: cyclization to form the core, saponification of the ester, and subsequent amide coupling.

G cluster_synthesis Synthesis Workflow start 2-aminopyridine + ethyl 2-chloroacetoacetate cyclization Step 1: Cyclization (DME, reflux, 48h) start->cyclization intermediate Imidazo[1,2-a]pyridine-3-carboxylate ester cyclization->intermediate saponification Step 2: Saponification (1. LiOH, EtOH; 2. HCl) intermediate->saponification acid Imidazo[1,2-a]pyridine-3-carboxylic acid saponification->acid coupling Step 3: Amide Coupling (EDC, DMAP, Amine, CH3CN, 16h) acid->coupling product Imidazo[1,2-a]pyridine-3-carboxamide coupling->product

Caption: General synthesis workflow for imidazo[1,2-a]pyridine-3-carboxamides.

Protocol:

  • Step 1: Synthesis of Imidazo[1,2-a]pyridine-3-carboxylic Acid Intermediates.

    • To a solution of the appropriately substituted 2-aminopyridine in a suitable solvent such as DME, add ethyl 2-chloroacetoacetate.

    • Reflux the reaction mixture for 48 hours.

    • After cooling, the resulting ester (imidazo[1,2-a]pyridine-3-carboxylate) is isolated.

    • The ester is then saponified using a base such as lithium hydroxide (LiOH) in ethanol, followed by acidification with hydrochloric acid (HCl) to yield the corresponding carboxylic acid.[7]

  • Step 2: Amide Coupling.

    • The imidazo[1,2-a]pyridine-3-carboxylic acid is dissolved in a solvent like acetonitrile (CH3CN).

    • A coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) are added.

    • The desired amine is then added to the reaction mixture.

    • The reaction is stirred at room temperature for 16 hours.

    • The final imidazo[1,2-a]pyridine-3-carboxamide product is then purified, typically by column chromatography.[7]

In Vitro Antitubercular Activity: Microplate Alamar Blue Assay (MABA)

The MABA is a colorimetric assay used to determine the minimum inhibitory concentration (MIC) of a compound against M. tuberculosis.

G cluster_maba MABA Protocol start Prepare serial dilutions of test compounds in a 96-well plate inoculate Inoculate wells with M. tuberculosis H37Rv culture start->inoculate incubate1 Incubate plates at 37°C for 7 days inoculate->incubate1 add_reagents Add Alamar Blue solution and Tween 80 incubate1->add_reagents incubate2 Incubate for an additional 24 hours add_reagents->incubate2 read Read results visually or with a fluorometer (Blue = No growth, Pink = Growth) incubate2->read end Determine MIC read->end

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Protocol:

  • Preparation of Plates:

    • In a 96-well microplate, prepare two-fold serial dilutions of the test compounds in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).

    • Include positive controls (drug-free wells) and negative controls (no bacteria).

  • Inoculation:

    • Inoculate each well with a standardized suspension of M. tuberculosis H37Rv to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation:

    • Seal the plates and incubate at 37°C for 7 days.

  • Addition of Alamar Blue:

    • After the initial incubation, add a freshly prepared solution of Alamar Blue and 20% Tween 80 to each well.[3]

  • Final Incubation and Reading:

    • Re-incubate the plates for 24 hours.

    • The MIC is defined as the lowest concentration of the compound that prevents a color change from blue (no bacterial growth) to pink (bacterial growth).[3]

In Vivo Efficacy in a Murine Tuberculosis Model

This protocol outlines the assessment of a compound's ability to reduce the bacterial burden in the lungs and spleens of mice chronically infected with M. tuberculosis.

Protocol:

  • Infection:

    • Infect BALB/c or C57BL/6 mice via a low-dose aerosol exposure with M. tuberculosis H37Rv to establish a persistent infection.

  • Treatment:

    • After allowing the infection to establish (typically 2-4 weeks), begin treatment with the test compound, standard drugs (e.g., isoniazid, rifampicin), or a vehicle control.

    • Administer the compounds orally or via the desired route, typically 5 days a week for 4-8 weeks.

  • Endpoint Analysis:

    • At the end of the treatment period, humanely euthanize the mice.

    • Aseptically remove the lungs and spleens.

    • Homogenize the organs in sterile saline or PBS.

    • Plate serial dilutions of the homogenates on Middlebrook 7H10 or 7H11 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks.

    • Count the colony-forming units (CFU) to determine the bacterial load in each organ.[1]

Cytotoxicity Assay against VERO Cells

This assay is used to assess the toxicity of the compounds against a mammalian cell line.

Protocol:

  • Cell Seeding:

    • Seed VERO cells (African green monkey kidney epithelial cells) in a 96-well plate and allow them to form a monolayer.

  • Compound Addition:

    • Add serial dilutions of the test compounds to the wells.

  • Incubation:

    • Incubate the plates for 24-72 hours at 37°C in a 5% CO2 atmosphere.

  • Viability Assessment:

    • Assess cell viability using a method such as the MTT assay. This involves the addition of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), which is converted to a colored formazan product by viable cells.[8]

    • The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.

    • The IC50 value (the concentration of compound that inhibits 50% of cell growth) is then calculated.

Mechanism of Action

Imidazo[1,2-a]pyridines have been shown to target the cytochrome bcc complex (QcrB) in the electron transport chain of M. tuberculosis. This inhibition disrupts ATP synthesis, leading to bacterial cell death. Some derivatives have also been suggested to inhibit InhA, the enoyl-acyl carrier protein reductase involved in mycolic acid biosynthesis.

G cluster_etc M. tuberculosis Electron Transport Chain NADH NADH ComplexI Complex I (NDH-2) NADH->ComplexI Succinate Succinate ComplexII Complex II (Sdh) Succinate->ComplexII Menaquinone Menaquinone Pool ComplexI->Menaquinone Proton_Gradient Proton Gradient ComplexI->Proton_Gradient ComplexII->Menaquinone ComplexIII Complex III (QcrB) Menaquinone->ComplexIII CytochromeC Cytochrome c ComplexIII->CytochromeC ComplexIII->Proton_Gradient ComplexIV Complex IV (aa3 or bd) CytochromeC->ComplexIV Oxygen O2 ComplexIV->Oxygen Water H2O ComplexIV->Water ComplexIV->Proton_Gradient ATP_Synthase ATP Synthase ATP ATP ATP_Synthase->ATP Proton_Gradient->ATP_Synthase IPA Imidazo[1,2-a]pyridines IPA->ComplexIII Inhibition

Caption: Inhibition of the M. tuberculosis electron transport chain by imidazo[1,2-a]pyridines.

The potent and selective activity of imidazo[1,2-a]pyridine derivatives against M. tuberculosis, coupled with their favorable pharmacokinetic profiles, makes them a highly promising class of compounds for the development of new antituberculosis drugs. The protocols and data presented here provide a valuable resource for researchers working to advance these and other novel agents in the fight against tuberculosis.

References

Application Notes and Protocols: Imidazo[1,2-a]pyridine-6-carbaldehyde as a Versatile Precursor for Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure renowned for its significant applications in medicinal chemistry and materials science.[1][2][3] Derivatives of this scaffold are not only found in numerous commercial drugs but also exhibit remarkable photophysical properties, such as strong fluorescence and large Stokes shifts, making them ideal candidates for the development of fluorescent probes.[4][5][6] The aldehyde functionality at the 6-position of the imidazo[1,2-a]pyridine core serves as a highly versatile synthetic handle, allowing for straightforward chemical modifications, primarily through condensation reactions, to introduce various analyte-recognition moieties. This enables the creation of a diverse library of fluorescent probes tailored for the selective detection of metal ions, reactive oxygen species (ROS), nerve agents, and other biologically relevant molecules.[7][8][9] These probes operate through various mechanisms, including Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Excited-State Intramolecular Proton Transfer (ESIPT).[7][10]

This document provides detailed protocols for the synthesis of fluorescent probes using imidazo[1,2-a]pyridine-6-carbaldehyde as a precursor, their application in analyte detection, and performance data for various imidazo[1,2-a]pyridine-based sensors.

Section 1: General Synthesis of Fluorescent Probes

The aldehyde group of this compound is readily condensed with primary amines (e.g., hydrazines, anilines, or aliphatic amines) via Schiff base formation. This reaction covalently links the imidazo[1,2-a]pyridine fluorophore to a recognition unit designed to selectively interact with the target analyte.

Synthesis_Workflow cluster_reaction Schiff Base Condensation Precursor This compound (Fluorophore Core) Reaction Reaction (e.g., Reflux in Ethanol, Acetic Acid catalyst) Precursor->Reaction Moiety Recognition Moiety (e.g., Hydrazine, Amine-containing Ligand) Moiety->Reaction Probe Final Fluorescent Probe (Fluorophore-Linker-Recognition) Reaction->Probe Purification (Crystallization/Chromatography)

Caption: General synthetic workflow for fluorescent probes.

Experimental Protocol 1: Synthesis via Schiff Base Condensation

This protocol describes a general procedure for synthesizing a fluorescent probe from this compound and an amine-containing recognition moiety.

Materials:

  • This compound (1.0 eq)

  • Amine-containing recognition moiety (e.g., 2-hydrazinobenzothiazole) (1.0-1.2 eq)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Stirring plate

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in absolute ethanol in a round-bottom flask.

  • Add the selected amine-containing recognition moiety (1.0-1.2 eq) to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Attach a reflux condenser and heat the mixture to reflux. Stir vigorously.

  • Monitor the reaction progress using TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the mobile phase). The reaction is typically complete within 4-12 hours.

  • Once the starting material is consumed, allow the reaction mixture to cool to room temperature.

  • A solid product may precipitate upon cooling. If so, collect the precipitate by vacuum filtration and wash with cold ethanol.

  • If no precipitate forms, reduce the solvent volume under reduced pressure.

  • Purify the crude product using silica gel column chromatography or recrystallization to obtain the final fluorescent probe.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Section 2: Performance of Imidazo[1,2-a]pyridine-Based Probes

Fluorescent probes derived from the imidazo[1,2-a]pyridine scaffold have demonstrated high sensitivity and selectivity for a range of important analytes. The tables below summarize the performance of several reported probes.

Table 1: Performance Data for Metal Ion Detection

Probe Name/Description Target Analyte Detection Limit (LOD) Fluorescence Response Reference
Fused Imidazopyridine 5 Fe³⁺ 4.0 ppb (approx. 71.6 nM) Turn-on [10][11]
Fused Imidazopyridine 5 Hg²⁺ 1.0 ppb (approx. 5.0 nM) Turn-off [10][11]

| Rh-Ip-Hy (Xanthene functionalized) | Hg²⁺ | - | Off-on |[12] |

Table 2: Performance Data for Nerve Agent Simulant Detection

Probe Name/Description Target Analyte Detection Limit (LOD) Fluorescence Response Reference
Probe 6b (ESIPT-based) DCP (Sarin simulant) 0.6 µM - [8][13]
Probe 1 (Oxime-functionalized) DCNP (Tabun simulant) 0.66 µM Quenching (Off) [13]

| Probe 2 (Hydroxyl-functionalized) | DCNP (Tabun simulant) | 0.54 µM | Quenching (Off) |[13] |

Table 3: Performance Data for Reactive Oxygen Species (ROS) Detection

Probe Name/Description Target Analyte Emission λ Fluorescence Response Reference

| Probe B2 (AIE-based) | H₂O₂ | ~500 nm | Turn-on |[9] |

Section 3: Protocols for Analyte Detection

The synthesized probes can be used for analyte detection in various media, including aqueous solutions and living cells.

Sensing_Workflow cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition cluster_analysis Analysis A Prepare Probe Stock Solution (e.g., in DMSO) D Add Probe to Buffer A->D B Prepare Analyte Solutions (Various concentrations) E Add Analyte Solution B->E C Prepare Buffer Solution (e.g., PBS, pH 7.4) C->D D->E F Incubate (If required) E->F G Measure Fluorescence Spectrum (Spectrofluorometer) F->G H Plot Fluorescence Intensity vs. Analyte Concentration G->H I Calculate Limit of Detection (LOD) H->I

Caption: Experimental workflow for fluorescence-based analyte detection.

Experimental Protocol 2: General Procedure for Fluorometric Titration

Materials:

  • Stock solution of the fluorescent probe (e.g., 1 mM in DMSO).

  • Stock solution of the target analyte.

  • Appropriate buffer solution (e.g., PBS, HEPES).

  • Quartz cuvettes.

  • Spectrofluorometer.

Procedure:

  • Prepare a series of analyte solutions of varying concentrations in the chosen buffer.

  • In a quartz cuvette, place 2 mL of the buffer solution.

  • Add a small aliquot of the probe stock solution to the cuvette to achieve the desired final concentration (e.g., 10 µM). Mix well.

  • Record the fluorescence emission spectrum of the probe solution by exciting at its maximum absorption wavelength.

  • Sequentially add small aliquots of the analyte stock solution to the cuvette, ensuring the total volume change is negligible.

  • After each addition, mix thoroughly and allow the solution to equilibrate for 1-2 minutes before recording the fluorescence spectrum.

  • Continue this process until the fluorescence intensity reaches a plateau.

  • Plot the fluorescence intensity at the emission maximum against the analyte concentration to generate a titration curve and determine the detection limit.

Experimental Protocol 3: Bioimaging in Living Cells

This protocol provides a general method for using an imidazo[1,2-a]pyridine-based probe to detect an analyte in living cells, such as Hg²⁺ or Fe³⁺ in HeLa cells.[10][12]

Materials:

  • HeLa cells (or other suitable cell line).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Phosphate-buffered saline (PBS).

  • Fluorescent probe stock solution (1 mM in DMSO).

  • Analyte solution (e.g., HgCl₂, FeCl₃).

  • Confocal laser scanning microscope.

Procedure:

  • Cell Culture: Culture HeLa cells on glass-bottom dishes in a suitable medium at 37°C in a humidified atmosphere with 5% CO₂ until they reach 70-80% confluency.

  • Probe Loading: Wash the cells twice with PBS. Then, incubate the cells with a medium containing the fluorescent probe at a final concentration of 5-10 µM for 30 minutes at 37°C.

  • Washing: After incubation, wash the cells three times with PBS to remove any excess, non-internalized probe.

  • Analyte Treatment: Add 2 mL of PBS to the dish and acquire an initial fluorescence image (control). Then, treat the cells with the target analyte (e.g., 10 µM HgCl₂) and incubate for another 30 minutes at 37°C.

  • Imaging: Wash the cells again with PBS to remove the excess analyte. Acquire fluorescence images using a confocal microscope with the appropriate excitation and emission wavelengths for the specific probe. A change in fluorescence intensity will indicate the detection of the analyte within the cells.

Section 4: Common Sensing Mechanisms

The fluorescence of probes derived from this compound is modulated by the analyte through specific photophysical mechanisms.

PET_Mechanism cluster_off Fluorescence OFF (No Analyte) cluster_pet_off PET Occurs cluster_on Fluorescence ON (Analyte Bound) cluster_pet_on PET Inhibited Ground_Off Ground State Probe Excited_Off Excited State Fluorophore* Ground_Off->Excited_Off Excitation (hν) Excited_Off->Ground_Off Non-radiative decay (Fluorescence Quenched) Receptor_Off Receptor Receptor_Off->Excited_Off e⁻ Ground_On Ground State Probe-Analyte Complex Excited_On Excited State Fluorophore* Ground_On->Excited_On Excitation (hν) Excited_On->Ground_On Fluorescence (hν') Receptor_On Receptor-Analyte

Caption: Simplified 'Turn-On' sensing via Photoinduced Electron Transfer (PET).

  • Photoinduced Electron Transfer (PET): In a typical "turn-on" PET sensor, the recognition moiety has an electron-rich character. In the absence of the analyte, upon excitation of the fluorophore, an electron is transferred from the recognition moiety to the excited fluorophore, quenching the fluorescence. When the analyte binds to the recognition moiety, it lowers its electron-donating ability, inhibiting the PET process and "turning on" the fluorescence.

  • Intramolecular Charge Transfer (ICT): In ICT-based probes, the fluorophore consists of an electron-donating part and an electron-accepting part. Upon excitation, an electron is transferred from the donor to the acceptor, creating a charge-separated excited state. The energy of this state, and thus the emission wavelength, is highly sensitive to the local environment's polarity. Analyte binding can alter the electronic properties of the donor or acceptor, leading to a detectable shift in the emission wavelength or intensity.

  • Excited-State Intramolecular Proton Transfer (ESIPT): This mechanism involves the transfer of a proton between a donor and an acceptor group within the same molecule in the excited state.[10] This process leads to the formation of a tautomeric species with a distinct, large Stokes-shifted fluorescence. The presence of an analyte can interfere with or facilitate this proton transfer, causing a measurable change in the fluorescence signal.

References

Application of the Groebke–Blackburn–Bienaymé Reaction for the Synthesis of Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in a wide array of medicinally important compounds.[1][2][3] These compounds exhibit a broad spectrum of biological activities, including but not limited to anticancer, antiviral, antibacterial, anti-inflammatory, and anticonvulsant properties.[2][4][5] Marketed drugs such as Zolpidem, Alpidem, and Zolimidine feature this core structure, highlighting its therapeutic significance.[2][6]

The Groebke–Blackburn–Bienaymé (GBB) reaction is a powerful one-pot, three-component reaction (3-CR) that provides a direct and efficient route to substituted imidazo[1,2-a]pyridines.[1][7] This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, typically under acidic catalysis. The GBB reaction is highly valued for its atom economy, operational simplicity, and the ability to generate molecular diversity from readily available starting materials.[7]

Recent advancements in the GBB reaction have focused on the development of more environmentally benign and efficient catalytic systems, including the use of heteropolyacids, rare earth triflates, and biocatalysts.[1][8][9] Furthermore, the application of microwave irradiation and ultrasound assistance has been shown to significantly reduce reaction times and improve yields.[1][10][11]

Reaction Mechanism and Experimental Workflow

The generally accepted mechanism for the Groebke–Blackburn–Bienaymé reaction commences with the acid-catalyzed formation of a Schiff base from the 2-aminopyridine and the aldehyde. This is followed by the addition of the isocyanide to the iminium ion, generating a nitrilium intermediate. Subsequent intramolecular cyclization via nucleophilic attack of the pyridine nitrogen onto the nitrilium ion, followed by tautomerization, affords the final imidazo[1,2-a]pyridine product.[12]

Groebke–Blackburn–Bienaymé Reaction Mechanism

GBB_Mechanism cluster_1 Step 1: Imine Formation cluster_2 Step 2: Nucleophilic Attack cluster_3 Step 3: Cyclization & Tautomerization A 2-Aminopyridine C Iminium Ion A->C + H+ B Aldehyde B->C E Nitrilium Intermediate C->E + Isocyanide D Isocyanide D->E F Cyclized Intermediate E->F Intramolecular Cyclization G Imidazo[1,2-a]pyridine F->G - H+

Caption: Mechanism of the Groebke–Blackburn–Bienaymé reaction.

General Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis of imidazo[1,2-a]pyridines via the GBB reaction.

GBB_Workflow start Start reactants Combine 2-Aminopyridine, Aldehyde, Isocyanide, and Catalyst in Solvent start->reactants reaction Reaction under specified conditions (e.g., MW, heat) reactants->reaction workup Aqueous Work-up and Extraction reaction->workup purification Purification (e.g., Column Chromatography) workup->purification characterization Characterization (NMR, HRMS, etc.) purification->characterization end End characterization->end

Caption: General experimental workflow for GBB synthesis.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various imidazo[1,2-a]pyridine derivatives as reported in the literature.

Table 1: Phosphotungstic Acid (HPW) Catalyzed GBB Reaction under Microwave Heating [1]

EntryAldehydeIsocyanideProductTime (min)Yield (%)
1Isovaleraldehydetert-Butyl isocyanide5a3099
2IsovaleraldehydeCyclohexyl isocyanide5b3095
3Isovaleraldehyden-Butyl isocyanide5c3083
4IsovaleraldehydeBenzyl isocyanide5d3090
5IsovaleraldehydeEthyl isocyanoacetate5e3088

Table 2: Ultrasound-Assisted GBB Reaction in Water [10]

EntryAminopyridineAldehydeIsocyanideProductTime (h)Yield (%)
12-AminopyridineFurfuralCyclohexyl isocyanide5a286
22-Amino-5-chloropyridineFurfuralCyclohexyl isocyanide5b286
32-Amino-5-cyanopyridineFurfuralCyclohexyl isocyanide5c267
42-Amino-5-cyanopyridine5-Methylfurfural4-Methoxyphenyl isocyanide5d280

Table 3: Gadolinium(III) Triflate Catalyzed GBB Reaction under Microwave Heating [8]

EntryAldehydeIsocyanideTime (min)Yield (%)
1Benzaldehydetert-Butyl isocyanide3095
24-Chlorobenzaldehydetert-Butyl isocyanide3092
34-Methoxybenzaldehydetert-Butyl isocyanide6085
4BenzaldehydeCyclohexyl isocyanide3090
5BenzaldehydeMethyl isocyanoacetate18075

Experimental Protocols

Protocol 1: HPW-Catalyzed Synthesis of Imidazo[1,2-a]pyridines under Microwave Heating[1]

Materials:

  • 2-Aminopyridine (0.5 mmol)

  • Aldehyde (0.5 mmol)

  • Isocyanide (0.5 mmol)

  • Phosphotungstic acid (HPW) (2 mol%)

  • Ethanol (2.0 mL)

  • Microwave vial (10 mL)

Procedure:

  • To a 10 mL microwave vial equipped with a magnetic stir bar, add 2-aminopyridine (0.5 mmol), the corresponding aldehyde (0.5 mmol), isocyanide (0.5 mmol), and phosphotungstic acid (0.01 mmol, 2 mol%).

  • Add ethanol (2.0 mL) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100 °C for 30 minutes.

  • After completion of the reaction (monitored by TLC), cool the vial to room temperature.

  • Add saturated NaHCO₃ solution (10 mL) and extract the mixture with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to afford the desired imidazo[1,2-a]pyridine.

Protocol 2: Ultrasound-Assisted Synthesis of Imidazo[1,2-a]pyridines in Water[10]

Materials:

  • Aminopyridine derivative (1.0 mmol)

  • Aldehyde (1.0 mmol)

  • Isocyanide (1.0 mmol)

  • Phenylboronic acid (PBA) (10 mol%)

  • Water (3.0 mL)

  • Reaction vessel suitable for ultrasonication

Procedure:

  • In a suitable reaction vessel, combine the aminopyridine (1.0 mmol), aldehyde (1.0 mmol), isocyanide (1.0 mmol), and phenylboronic acid (0.1 mmol, 10 mol%).

  • Add water (3.0 mL) to the mixture.

  • Place the vessel in an ultrasonic bath and sonicate at 60 °C for the specified time (typically 2 hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and evaporate the solvent under vacuum.

  • Purify the residue by flash column chromatography on silica gel to yield the pure product.

Protocol 3: Gd(OTf)₃-Catalyzed Synthesis of Imidazo[1,2-a]pyridines under Microwave Heating[8]

Materials:

  • 2-Aminopyridine (0.5 mmol)

  • Aldehyde (0.5 mmol)

  • Isocyanide (0.5 mmol)

  • Gadolinium(III) triflate (Gd(OTf)₃) (5.0 mol%)

  • Methanol (1.5 mL)

  • G4 type microwave vial

Procedure:

  • In a G4 type microwave vial, dissolve 2-aminopyridine (0.5 mmol), the corresponding aldehyde (0.5 mmol), the isocyanide (0.5 mmol), and Gd(OTf)₃ (0.025 mmol, 5.0 mol%) in methanol (1.5 mL).

  • Seal the vial with a Teflon septum.

  • Place the vial in a microwave reactor and stir the reaction mixture (600 rpm) at 150 °C for the specified time (30-180 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate) to obtain the desired imidazo[1,2-a]pyridine.

Applications in Drug Development

The imidazo[1,2-a]pyridine core is a key pharmacophore in a number of clinically used drugs and is a focal point of many drug discovery programs. The versatility of the GBB reaction allows for the rapid synthesis of large libraries of substituted imidazo[1,2-a]pyridines for high-throughput screening.

The biological activities of these compounds are diverse and include:

  • Anticancer: Derivatives have shown activity against various cancer cell lines.[4]

  • Antituberculosis: Imidazo[1,2-a]pyridine-3-carboxamides are potent agents against multidrug-resistant tuberculosis.[6][13]

  • Antiviral: Certain analogues have demonstrated antiviral properties.[4]

  • Anti-inflammatory: The scaffold is present in compounds with anti-inflammatory effects.[4]

  • CNS Agents: The anxiolytic and hypnotic effects of drugs like Alpidem and Zolpidem are well-established.[2]

The development of novel synthetic methodologies, such as the GBB reaction, is crucial for expanding the chemical space around the imidazo[1,2-a]pyridine scaffold and for the discovery of new therapeutic agents. The ability to readily modify the substituents at various positions of the heterocyclic core through the GBB reaction provides a powerful tool for structure-activity relationship (SAR) studies.[3][5]

References

Application Notes and Protocols for C-H Functionalization of the Imidazo[1,2-a]pyridine Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in pharmaceuticals and biologically active compounds. Direct C-H functionalization of this core offers an efficient and atom-economical approach to synthesize novel derivatives, avoiding the need for pre-functionalized starting materials. This document provides detailed application notes and experimental protocols for several key C-H functionalization techniques at the C3-position of the imidazo[1,2-a]pyridine ring system, a common site for modification.

Application Notes

Direct C-H functionalization has emerged as a powerful tool in modern organic synthesis, allowing for the direct conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds. For the electron-rich imidazo[1,2-a]pyridine core, the C3-position is particularly susceptible to electrophilic and radical attack, making it a prime target for various functionalization strategies. The methods detailed below—C3-Arylation, C3-Alkylation, C3-Formylation, and C3-Aminoalkylation—represent versatile and contemporary approaches to introduce diverse functionalities onto this important scaffold.

Visible-Light Photocatalysis: A recurring theme in modern C-H functionalization is the use of visible light to drive reactions under mild conditions. This approach often avoids harsh reagents and high temperatures, offering a greener alternative to traditional methods. Several of the protocols outlined below leverage the power of photoredox catalysis.

Transition-Metal Catalysis: Copper-catalyzed reactions remain a cornerstone of C-H functionalization, providing reliable and efficient pathways to new bond formations. The presented C3-arylation protocol highlights the utility of copper in forging C-C bonds.

Catalyst-Free and Metal-Free Methods: The development of catalyst-free and metal-free reactions is a significant advancement, simplifying procedures and reducing potential metal contamination in final products. The photocatalyst-free aminoalkylation and the use of natural pigments like chlorophyll as photocatalysts exemplify this trend.

Multi-Component Reactions: Three-component reactions, such as the aza-Friedel–Crafts alkylation detailed herein, offer a high degree of complexity generation in a single step, rapidly building molecular diversity from simple starting materials.

The selection of a particular method will depend on the desired functionality, the substrate's electronic and steric properties, and the desired level of "greenness" for the chemical transformation.

Experimental Workflows and Protocols

Below are detailed protocols for four distinct C-H functionalization reactions at the C3-position of the imidazo[1,2-a]pyridine core. Each protocol is accompanied by a generalized experimental workflow diagram and tables summarizing quantitative data from the cited literature.

C3-Arylation of Imidazo[1,2-a]pyridines

This section covers two distinct methods for the C3-arylation of imidazo[1,2-a]pyridines: a visible-light-mediated approach using a natural photocatalyst and a copper-catalyzed method.

This method provides a transition-metal-free approach for the C3-arylation of imidazo[1,2-a]pyridines at ambient temperature using chlorophyll as a green and environmentally benign photosensitizer.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Add imidazo[1,2-a]pyridine, diazonium salt, and chlorophyll to DMSO stir Stir the mixture start->stir irradiate Irradiate with white light at room temperature for 16h stir->irradiate quench Quench with water irradiate->quench extract Extract with ethyl acetate quench->extract dry Dry organic layer extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify

General workflow for visible-light C3-arylation.

Experimental Protocol:

To a solution of imidazo[1,2-a]pyridine (1.0 equiv.) and the corresponding diazonium salt (1.2 equiv.) in dimethyl sulfoxide (DMSO), chlorophyll (5 mol%) is added. The resulting mixture is stirred and irradiated with a white light source at room temperature for 16 hours. After completion of the reaction (monitored by TLC), the reaction mixture is quenched with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired C3-arylated imidazo[1,2-a]pyridine.

Data Presentation:

Imidazo[1,2-a]pyridineAryl Diazonium SaltProductYield (%)
2-Phenylimidazo[1,2-a]pyridine4-Methylbenzenediazonium tetrafluoroborate3-(p-Tolyl)-2-phenylimidazo[1,2-a]pyridine85
2-Phenylimidazo[1,2-a]pyridine4-Methoxybenzenediazonium tetrafluoroborate3-(4-Methoxyphenyl)-2-phenylimidazo[1,2-a]pyridine82
2-Phenylimidazo[1,2-a]pyridine4-Chlorobenzenediazonium tetrafluoroborate3-(4-Chlorophenyl)-2-phenylimidazo[1,2-a]pyridine78
2-(p-Tolyl)imidazo[1,2-a]pyridineBenzenediazonium tetrafluoroborate3-Phenyl-2-(p-tolyl)imidazo[1,2-a]pyridine80
2-(4-Chlorophenyl)imidazo[1,2-a]pyridineBenzenediazonium tetrafluoroborate3-Phenyl-2-(4-chlorophenyl)imidazo[1,2-a]pyridine75

This protocol describes a convenient method for the C3-arylation of substituted imidazo[1,2-a]pyridines with various aryl electrophiles, including iodides, bromides, and triflates, using a copper(I) catalyst.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Add imidazo[1,2-a]pyridine, aryl halide, CuI, ligand, and base to a solvent degas Degas and backfill with an inert atmosphere start->degas heat Heat the reaction mixture at the specified temperature and time degas->heat cool Cool to room temperature heat->cool filter Filter and wash cool->filter concentrate Concentrate the filtrate filter->concentrate purify Purify by column chromatography concentrate->purify

General workflow for copper-catalyzed C3-arylation.

Experimental Protocol:

A mixture of the imidazo[1,2-a]pyridine (1.0 equiv.), aryl halide (1.2 equiv.), copper(I) iodide (CuI, 10 mol%), a suitable ligand (e.g., a diamine or phosphine ligand, 20 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2.0 equiv.) in a polar aprotic solvent (e.g., DMF or DMSO) is subjected to several cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen). The reaction mixture is then heated at a specified temperature (typically 100-140 °C) for 12-24 hours. After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent and filtered through a pad of Celite. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to give the desired 3-aryl-imidazo[1,2-a]pyridine.

Data Presentation:

Imidazo[1,2-a]pyridineAryl HalideBaseSolventTemp (°C)Time (h)Yield (%)
2-Phenylimidazo[1,2-a]pyridineIodobenzeneK2CO3DMF1202488
2-Methylimidazo[1,2-a]pyridine4-BromotolueneCs2CO3DMSO1301875
2-Phenylimidazo[1,2-a]pyridine4-ChlorobenzotrifluorideK3PO4Dioxane1102465
7-Methyl-2-phenylimidazo[1,2-a]pyridine1-IodonaphthaleneK2CO3DMF1202082
2-(Thiophen-2-yl)imidazo[1,2-a]pyridine3-BromoanisoleCs2CO3DMSO1302470
C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction

This protocol details a simple and efficient method for the synthesis of C3-alkylated imidazo[1,2-a]pyridines through a Y(OTf)3-catalyzed three-component aza-Friedel–Crafts reaction of imidazo[1,2-a]pyridines, aldehydes, and amines.[1][2][3][4][5]

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Mix imidazo[1,2-a]pyridine, aldehyde, amine, and Y(OTf)3 in toluene heat Stir the mixture at 110 °C for 12h start->heat quench Quench with water heat->quench extract Extract with ethyl acetate quench->extract dry Dry organic layer extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify

General workflow for three-component C3-alkylation.

Experimental Protocol:

A mixture of imidazo[1,2-a]pyridine (0.2 mmol, 1.0 equiv.), an aromatic aldehyde (0.3 mmol, 1.5 equiv.), a cyclic amine (e.g., morpholine, 0.4 mmol, 2.0 equiv.), and Y(OTf)3 (0.04 mmol, 0.2 equiv.) in toluene (1.0 mL) is stirred at 110 °C for 12 hours.[5] After completion of the reaction, the mixture is quenched with water (15 mL) and extracted with ethyl acetate (3 x 15 mL).[5] The combined organic layers are dried over anhydrous Na2SO4, filtered, and the solvent is evaporated under reduced pressure.[5] The crude product is then purified by column chromatography on silica gel to afford the desired C3-alkylated product.[5]

Data Presentation: [1][5]

Imidazo[1,2-a]pyridineAldehydeAmineYield (%)
2-Phenylimidazo[1,2-a]pyridinep-TolualdehydeMorpholine95
2-Phenylimidazo[1,2-a]pyridineBenzaldehydeMorpholine92
2-Phenylimidazo[1,2-a]pyridine4-MethoxybenzaldehydeMorpholine90
2-(4-Fluorophenyl)imidazo[1,2-a]pyridinep-TolualdehydeMorpholine88
2-(4-Chlorophenyl)imidazo[1,2-a]pyridinep-TolualdehydeMorpholine85
C3-Formylation of Imidazo[1,2-a]pyridines

This protocol describes a visible-light-induced C3-formylation of imidazo[1,2-a]pyridines using tetramethylethylenediamine (TMEDA) as a one-carbon source and rose bengal as a photosensitizer.[6][7][8]

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Add imidazo[1,2-a]pyridine, TMEDA, and rose bengal to acetonitrile stir Stir under an oxygen atmosphere start->stir irradiate Irradiate with a compact fluorescent lamp (CFL) at room temperature stir->irradiate concentrate Evaporate the solvent irradiate->concentrate purify Purify by column chromatography concentrate->purify

General workflow for visible-light C3-formylation.

Experimental Protocol:

In a reaction vessel, the imidazo[1,2-a]pyridine (1.0 equiv.), tetramethylethylenediamine (TMEDA, 3.0 equiv.), and rose bengal (2 mol%) are dissolved in acetonitrile. The vessel is sealed and the mixture is stirred under an oxygen atmosphere (e.g., using an oxygen-filled balloon). The reaction mixture is then irradiated with a compact fluorescent lamp (CFL) at room temperature for the specified time (typically 8-12 hours). Upon completion, the solvent is evaporated under reduced pressure, and the resulting residue is purified by column chromatography on silica gel to yield the 3-formyl imidazo[1,2-a]pyridine.[7]

Data Presentation: [7]

Imidazo[1,2-a]pyridineTime (h)Yield (%)
2-Phenylimidazo[1,2-a]pyridine895
2-(p-Tolyl)imidazo[1,2-a]pyridine894
2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine892
2-(4-Chlorophenyl)imidazo[1,2-a]pyridine1088
2-Methylimidazo[1,2-a]pyridine1281
C3-Aminoalkylation of Imidazo[1,2-a]pyridines

This section details a novel, green, and efficient visible-light-promoted, photocatalyst-free decarboxylative aminoalkylation of imidazo[1,2-a]pyridines with N-aryl glycines.[1]

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Mix imidazo[1,2-a]pyridine and N-aryl glycine in DMSO irradiate Irradiate with blue LEDs at room temperature under air start->irradiate quench Add water irradiate->quench extract Extract with ethyl acetate quench->extract dry Dry organic layer extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography concentrate->purify

General workflow for photocatalyst-free C3-aminoalkylation.

Experimental Protocol:

A mixture of the imidazo[1,2-a]pyridine (1.0 equiv.) and the N-aryl glycine (1.5 equiv.) is dissolved in dimethyl sulfoxide (DMSO). The reaction vessel is left open to the air and the mixture is stirred while being irradiated with blue LEDs at room temperature for a specified time (typically 12-24 hours). After the reaction is complete, water is added to the mixture, and it is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel to afford the desired 3-aminoalkylated imidazo[1,2-a]pyridine.

Data Presentation: [1]

Imidazo[1,2-a]pyridineN-Aryl GlycineTime (h)Yield (%)
2-Phenylimidazo[1,2-a]pyridineN-Phenylglycine1282
2-Phenylimidazo[1,2-a]pyridineN-(4-Methylphenyl)glycine1275
2-Phenylimidazo[1,2-a]pyridineN-(4-Methoxyphenyl)glycine1478
2-(p-Tolyl)imidazo[1,2-a]pyridineN-Phenylglycine1280
2-(4-Chlorophenyl)imidazo[1,2-a]pyridineN-Phenylglycine1865

References

Application Notes and Protocols for Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis, characterization, and biological evaluation of a novel series of azo-based Imidazo[1,2-a]pyridine derivatives. These compounds have shown promise as potential antibacterial and antibiofilm agents, making them attractive candidates for further investigation in drug discovery and development.[1][2][3]

Introduction

The Imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of several marketed drugs.[4][5][6][7] The incorporation of an azo linkage into this scaffold offers a novel chemical space with potential for enhanced biological activity.[1][3] This document outlines the synthesis of a series of azo-linked imidazo[1,2-a]pyridine derivatives (4a–f), their spectroscopic characterization, and their efficacy against various bacterial strains, including multidrug-resistant isolates.[1][2]

Data Presentation

Physicochemical and Spectroscopic Data

The synthesized compounds (4a-f) were characterized to confirm their structure and purity. The following table summarizes the key physicochemical and spectroscopic data obtained for a representative compound.

Compound IDMolecular FormulaYield (%)Melting Point (°C)FT-IR (cm⁻¹)¹H NMR (δ ppm)¹³C NMR (δ ppm)LC-MS (m/z)
4e C₂₁H₁₄N₄O₂83217-2193375 (O-H), 3047, 2922 (C-H), 1639 (C=O), 1575 (N=N), 1409 (C=C), 1265 (C-O)10.00, 9.91, 8.38, 8.11-8.02, 7.82, 7.57-7.50, 7.48, 7.11, 7.08196.50, 162.67, 142.17, 138.27, 133.14, 129.93, 129.61, 129.24, 128.64, 128.52, 128.25, 127.59, 126.79, 118.69, 117.49, 115.17343.038 [M+1]

Data for compound 4e is presented as a representative example.[1]

In Vitro Antibacterial Activity

The antibacterial efficacy of the synthesized compounds was evaluated against a panel of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values, which represent the lowest concentration of the compound that inhibits visible bacterial growth, are presented below.

Compound IDE. coli (MIC mg/mL)K. pneumoniae (MIC mg/mL)P. aeruginosa (MIC mg/mL)S. aureus (MIC mg/mL)E. coli CTXM (MDR) (MIC mg/mL)K. pneumoniae NDM (MDR) (MIC mg/mL)
4b >1>1>1>1>1>1
4c >1>1>1>1>1>1
4e 1.00.51.00.50.50.7

MDR: Multidrug-Resistant. Compound 4e exhibited the most potent antibacterial activity.[1][2][3]

In Vitro Antibiofilm Activity

Select compounds were also assessed for their ability to inhibit biofilm formation, a key virulence factor in many bacterial infections.

Compound IDBiofilm Inhibition against E. coli (at 0.4 mg/mL)
4b Notable Inhibition
4c Notable Inhibition

[1][2][3]

Experimental Protocols

Synthesis of Azo-Based Imidazo[1,2-a]pyridine Derivatives (4a-f)

This protocol describes a two-step synthesis process.

Step 1: Synthesis of 2-phenylimidazo[1,2-a]pyridine derivatives

  • A mixture of 2-aminopyridine and the appropriate phenacyl bromide derivative is heated under solvent-free conditions.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The resulting solid is washed with a suitable solvent (e.g., diethyl ether) to remove unreacted starting materials.

  • The crude product is purified by recrystallization or column chromatography to yield the desired 2-phenylimidazo[1,2-a]pyridine derivative.

Step 2: Azo coupling

  • The synthesized 2-phenylimidazo[1,2-a]pyridine derivative is dissolved in an appropriate solvent.

  • The solution is cooled in an ice bath.

  • A freshly prepared diazonium salt solution (from the corresponding aniline derivative) is added dropwise to the cooled solution with constant stirring.

  • The reaction mixture is stirred at low temperature for a specified period.

  • The precipitated azo-linked product is collected by filtration, washed with cold water, and dried.

  • Further purification is carried out by recrystallization from a suitable solvent.

Characterization Methods
  • FT-IR Spectroscopy: Infrared spectra are recorded on an FT-IR spectrometer to identify the functional groups present in the synthesized compounds.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer using a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to elucidate the chemical structure.[1][3]

  • Mass Spectrometry: Mass spectra are obtained using an LC-MS system to confirm the molecular weight of the synthesized compounds.[1]

In Vitro Antibacterial Susceptibility Testing (MIC Determination)
  • Bacterial strains are cultured in appropriate broth media.

  • The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

  • Serial dilutions of the compounds are prepared in 96-well microtiter plates.

  • A standardized inoculum of each bacterial strain is added to the wells.

  • The plates are incubated at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

Molecular Docking Studies

To understand the potential mechanism of action, molecular docking simulations were performed.

  • Target Selection: The bacterial protein GyrB was identified as a potential target.[1][2]

  • Ligand and Protein Preparation: The 3D structures of the synthesized compounds (ligands) and the target protein are prepared using molecular modeling software.

  • Docking Simulation: Docking is performed using software like AutoDock Vina to predict the binding mode and affinity of the ligands to the active site of the protein.

  • Analysis: The docking scores and binding interactions are analyzed to identify the most promising compounds. Compound 4b showed the most favorable docking score of -10.4 kcal/mol against GyrB.[1][2][3]

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_evaluation Biological & In Silico Evaluation S1 Starting Materials (2-Aminopyridine, Phenacyl Bromide) S2 Step 1: Condensation (Solvent-free) S1->S2 S3 Imidazo[1,2-a]pyridine Intermediate S2->S3 S4 Step 2: Azo Coupling S3->S4 S5 Crude Azo-Imidazo[1,2-a]pyridine S4->S5 S6 Purification (Recrystallization) S5->S6 S7 Pure Compounds (4a-f) S6->S7 C1 FT-IR S7->C1 C2 NMR (1H, 13C) S7->C2 C3 Mass Spectrometry S7->C3 B1 Antibacterial Assay (MIC) S7->B1 B2 Antibiofilm Assay S7->B2 B3 Molecular Docking (GyrB) S7->B3 B4 ADME-T Prediction S7->B4

Caption: Overall experimental workflow.

Proposed Mechanism of Action

G cluster_pathway Inhibition of Bacterial DNA Gyrase Compound Azo-Imidazo[1,2-a]pyridine (e.g., 4b, 4e) GyrB DNA Gyrase (GyrB subunit) Compound->GyrB Binds to active site DNA_Replication DNA Replication & Supercoiling GyrB->DNA_Replication Enables Inhibition Inhibition ATP ATP ATP->GyrB Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Leads to Inhibition->DNA_Replication Blocks

Caption: Proposed inhibition of DNA Gyrase.

Synthesis Pathway

G cluster_synthesis_path General Synthetic Route SM1 2-Aminopyridine Intermediate 2-Phenylimidazo[1,2-a]pyridine SM1->Intermediate Condensation SM2 Phenacyl Bromide Derivative SM2->Intermediate Condensation Final_Product Azo-Imidazo[1,2-a]pyridine (4a-f) Intermediate->Final_Product Azo Coupling SM3 Aniline Derivative Diazonium Diazonium Salt SM3->Diazonium Diazotization Diazonium->Final_Product Azo Coupling

Caption: Synthetic pathway overview.

References

Application Notes and Protocols for Cell Imaging with Imidazo[1,2-a]pyridine Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and chemical biology.[1][2] Their derivatives have been explored for a wide range of therapeutic applications, including anticancer and anti-inflammatory agents.[1][2] More recently, the unique photophysical properties of the imidazo[1,2-a]pyridine scaffold have been harnessed to develop fluorescent probes for bioimaging.[3][4] These probes offer a versatile platform for detecting various biologically important analytes, such as metal ions, reactive oxygen species (ROS), and thiols, within living cells.[5][6][7] Their applications extend to monitoring cellular processes and understanding the role of specific analytes in health and disease.[6][7]

This document provides detailed application notes and protocols for utilizing imidazo[1,2-a]pyridine-based probes for cellular imaging. It includes a summary of their performance, detailed experimental procedures, and graphical representations of the workflow and sensing mechanisms.

Data Presentation: Performance of Imidazo[1,2-a]pyridine Probes

The following tables summarize the quantitative data for representative imidazo[1,2-a]pyridine probes, providing a basis for comparison and selection for specific imaging applications.

Table 1: Comparison of Fluorescent Probes for Analyte Detection

Probe TypeProbe NameTarget AnalyteQuantum Yield (Φ)Stokes Shift (nm)Limit of Detection (LOD)Response TimeReference
Imidazo[1,2-a]pyridineFused Imidazopyridine 5Fe³⁺--4.0 ppb-[5][8]
Imidazo[1,2-a]pyridineFused Imidazopyridine 5Hg²⁺--1.0 ppb-[5][8]
Imidazo[1,2-a]pyridineLKFe³⁺-1786.9 x 10⁻⁸ M-[8][9]
Imidazo[1,2-a]pyridineB2H₂O₂---< 40 min[6]
Imidazo[1,2-a]pyridineIPPACysteine--0.33 µM-[7]
Imidazo[1,2-a]pyridineRh-Ip-HyHg²⁺-75--[10]

Table 2: Cytotoxicity Data for Imidazo[1,2-a]pyridine Derivatives

CompoundCell LineAssayIC₅₀ (µM)Exposure Time (h)Reference
Imidazo[1,2-a]pyridine 5A375, WM115, HeLaMTT9.7 - 44.648[11]
Imidazo[1,2-a]pyridine 6A375, WM115, HeLaMTT9.7 - 44.648[11]
Imidazo[1,2-a]pyridine 7A375, WM115, HeLaMTT9.7 - 44.648[11]
Probe B2A549MTT> 3012[6]
MRK-107Caco-2Sulforhodamine B2.448[12]
MRK-107HT-29Sulforhodamine B1.148[12]

Experimental Protocols

Protocol 1: General Workflow for Live Cell Imaging

This protocol outlines the essential steps for imaging live cells using imidazo[1,2-a]pyridine fluorescent probes.

Materials:

  • Imidazo[1,2-a]pyridine probe

  • Dimethyl sulfoxide (DMSO, sterile)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cells of interest

  • 96-well plates or glass-bottom dishes

  • Fluorescence microscope

Procedure:

  • Cell Seeding:

    • Culture cells to 70-80% confluency.

    • Trypsinize and seed the cells onto a 96-well plate or glass-bottom dishes at an appropriate density.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[1]

  • Probe Preparation:

    • Prepare a stock solution of the imidazo[1,2-a]pyridine probe (typically 1-10 mM) in sterile DMSO.

    • On the day of the experiment, dilute the stock solution to the desired final concentration in pre-warmed cell culture medium. The optimal concentration should be determined empirically but often ranges from 1-10 µM.

  • Cell Staining:

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the probe-containing medium to the cells.

    • Incubate for the desired time (e.g., 30-60 minutes) at 37°C in the dark.

  • Analyte Stimulation (if applicable):

    • For probes that detect specific analytes (e.g., ions, ROS), after the initial incubation with the probe, cells can be treated with a solution containing the analyte of interest.

    • Incubate for an appropriate duration to allow for the probe to react with the analyte.

  • Washing:

    • Remove the probe-containing medium and wash the cells two to three times with pre-warmed PBS or live cell imaging solution to remove excess probe and reduce background fluorescence.[13]

  • Imaging:

    • Add fresh, pre-warmed culture medium or live cell imaging solution to the cells.[13]

    • Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the specific imidazo[1,2-a]pyridine probe.

    • Capture images at different time points if studying dynamic processes.

Protocol 2: Cytotoxicity Assessment using MTT Assay

This protocol is for evaluating the potential toxicity of the imidazo[1,2-a]pyridine probe on the cells.[6]

Materials:

  • Imidazo[1,2-a]pyridine probe

  • Cells of interest

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO or solubilization buffer (e.g., 10% SDS in 0.01 M HCl)[1]

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 4,000-5,000 cells/well in 100 µL of complete medium.[1]

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.[1]

  • Probe Treatment:

    • Prepare serial dilutions of the imidazo[1,2-a]pyridine probe in culture medium.

    • Remove the medium from the cells and add 100 µL of the diluted probe solutions to the wells. Include a vehicle control (medium with DMSO) and a negative control (untreated cells).

    • Incubate for the desired exposure time (e.g., 12, 24, or 48 hours).[6][11]

  • MTT Addition:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.[6]

  • Solubilization:

    • Remove the medium containing MTT.

    • Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.[1]

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control cells.

Visualizations

G cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition & Analysis Cell_Culture Cell Culture & Seeding Staining Cell Staining with Probe Cell_Culture->Staining Probe_Prep Probe Stock Preparation Probe_Prep->Staining Stimulation Analyte Stimulation (Optional) Staining->Stimulation If detecting a specific analyte Wash Washing Staining->Wash Stimulation->Wash Imaging Fluorescence Imaging Wash->Imaging Analysis Image & Data Analysis Imaging->Analysis

Caption: General experimental workflow for cell imaging.

G Probe Imidazo[1,2-a]pyridine Probe (Non-fluorescent) Complex Probe-Analyte Complex (Fluorescent) Probe->Complex + Analyte Analyte Target Analyte Detection Fluorescence Detection Complex->Detection Emits Light

Caption: "Turn-on" fluorescence sensing mechanism.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Imidazo[1,2-a]pyridine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Imidazo[1,2-a]pyridine-6-carbaldehyde. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in improving the yield and purity of their synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, offering potential solutions and explanations.

Q1: My overall yield for this compound is low. What are the most critical steps affecting the yield?

Low yield can result from inefficiencies in either the formation of the imidazo[1,2-a]pyridine core or the subsequent introduction of the carbaldehyde group at the C6 position.

  • Formation of the Imidazo[1,2-a]pyridine Ring: The initial cyclization is crucial. Ensure your starting materials, such as the appropriately substituted 2-aminopyridine, are pure. The reaction conditions for this step, including solvent, temperature, and reaction time, should be optimized. For instance, in the synthesis of related halo-substituted imidazo[1,2-a]pyridines, the choice of solvent can significantly impact the yield.

  • Introduction of the Formyl Group: Direct formylation of the imidazo[1,2-a]pyridine ring often leads to a mixture of isomers, with the C3 position being the most reactive towards electrophilic substitution. This lack of regioselectivity can be a major contributor to low yields of the desired C6-aldehyde.

Troubleshooting Workflow for Low Yield:

low_yield_troubleshooting start Low Yield of this compound check_purity Verify Purity of Starting Materials (e.g., 2-aminopyridine derivative) start->check_purity optimize_cyclization Optimize Cyclization Conditions (Solvent, Temperature, Time) check_purity->optimize_cyclization If purity is confirmed check_regioselectivity Analyze Product Mixture for Isomers (C3 vs. C6 formylation) optimize_cyclization->check_regioselectivity If yield is still low alternative_route Consider Alternative Synthetic Routes check_regioselectivity->alternative_route If significant isomer formation

Caption: Troubleshooting workflow for low yield.

Q2: I am observing the formation of multiple products, and isolating the desired this compound is difficult. What are the likely side products?

The primary side product is often the C3-formylated isomer, Imidazo[1,2-a]pyridine-3-carbaldehyde, due to the higher electron density at the C3 position. Other potential side products can arise from incomplete reactions or decomposition.

  • Isomeric Byproducts: The Vilsmeier-Haack or other direct formylation reactions on the unsubstituted imidazo[1,2-a]pyridine core will almost invariably yield the C3-aldehyde as the major product.

  • Starting Material Impurities: Impurities in the initial 2-aminopyridine can lead to the formation of undesired substituted imidazo[1,2-a]pyridines.

Purification Strategy:

Careful column chromatography is typically required to separate the C6-aldehyde from its C3-isomer and other impurities. The choice of eluent system is critical and may require some optimization.

Q3: How can I improve the regioselectivity to favor the formation of the C6-carbaldehyde?

Achieving C6-selectivity is a significant challenge. Here are two primary strategies:

  • Synthesis from a Pre-functionalized Pyridine: This is often the most effective approach. Start with a 2-aminopyridine that already contains a functional group at the 5-position (which will become the 6-position of the imidazo[1,2-a]pyridine). This functional group can be the aldehyde itself, a protected aldehyde, or a group that can be readily converted to an aldehyde (e.g., a bromo or cyano group).

  • Directed Metalation: If starting with a pre-formed imidazo[1,2-a]pyridine, a directing group can be used to guide lithiation to the C6 position, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). This requires careful selection of the directing group and optimization of the lithiation conditions.

Logical Relationship for Improving C6-Selectivity:

c6_selectivity goal Improve C6-Selectivity prefunctionalized_pyridine Use 2-Amino-5-substituted-pyridine (e.g., 2-amino-5-bromopyridine) goal->prefunctionalized_pyridine directed_metalation Directed Ortho-Metalation of Imidazo[1,2-a]pyridine goal->directed_metalation

Caption: Strategies for improving C6-selectivity.

Experimental Protocols

This section provides detailed methodologies for key synthetic routes.

Method 1: Synthesis via a 6-Bromo Intermediate

This two-step approach involves the synthesis of 6-bromoimidazo[1,2-a]pyridine followed by conversion of the bromo group to a carbaldehyde.

Step 1: Synthesis of 6-Bromoimidazo[1,2-a]pyridine

A common method for this synthesis involves the reaction of 2-amino-5-bromopyridine with chloroacetaldehyde.

  • Reaction: 2-amino-5-bromopyridine reacts with a 40% aqueous solution of chloroacetaldehyde.

  • Solvent: A mixture of water and an alcohol like ethanol can be used.

  • Base: An inorganic base such as sodium bicarbonate is employed.

  • Temperature: The reaction is typically run at a temperature between 25-50°C.

  • Reaction Time: The reaction can take from 2 to 24 hours.

  • Work-up: After the reaction, the mixture is concentrated, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated.

  • Purification: The crude product is purified by recrystallization from a solvent mixture such as ethyl acetate/n-hexane.

Step 2: Conversion of 6-Bromoimidazo[1,2-a]pyridine to this compound

This transformation can be achieved via a palladium-catalyzed formylation reaction.

  • Reaction: The 6-bromoimidazo[1,2-a]pyridine is subjected to a palladium-catalyzed reaction with a formylating agent. A common method is the use of carbon monoxide and a hydrogen source (syngas).

  • Catalyst: A palladium catalyst, such as palladium(II) acetate, is used in combination with a phosphine ligand, for example, di-1-adamantyl-n-butylphosphine (cataCXium A).

  • Base: A base like tetramethylethylenediamine (TMEDA) is often required.

  • Reaction Conditions: The reaction is typically carried out under pressure with a 1:1 mixture of CO and H2 at elevated temperatures.

  • Work-up and Purification: Standard work-up procedures are followed by purification, usually involving column chromatography.

Experimental Workflow for Method 1:

method_1_workflow start Start step1 Step 1: Synthesis of 6-Bromoimidazo[1,2-a]pyridine start->step1 step2 Step 2: Palladium-Catalyzed Formylation step1->step2 purification Purification by Column Chromatography step2->purification product This compound purification->product

Caption: Workflow for synthesis via a 6-bromo intermediate.

Data Presentation

The following table summarizes typical reaction conditions and yields for the synthesis of halo-substituted imidazo[1,2-a]pyridines, which are key intermediates.

Starting MaterialReagentSolventTemperature (°C)Time (h)Yield (%)
2-Amino-5-bromopyridineChloroacetaldehydeWater/Ethanol25-502-24Moderate to Good
2-Amino-5-iodopyridineChloroacetaldehydeEthanolReflux284-91[1]

Note: The yields for the subsequent formylation step can vary significantly depending on the specific catalyst system and reaction conditions employed.

This technical support guide provides a starting point for addressing common challenges in the synthesis of this compound. For further assistance, please consult the cited literature and consider exploring alternative synthetic strategies if regioselectivity remains a persistent issue.

References

Technical Support Center: Purification of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the common and complex purification challenges encountered during the synthesis of imidazo[1,2-a]pyridine derivatives.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during the purification of imidazo[1,2-a]pyridine compounds.

Issue 1: Difficulty in Removing Unreacted Starting Materials

Symptom: TLC or LC-MS analysis of the crude product shows the presence of unreacted 2-aminopyridine or other starting materials.

Cause: Incomplete reaction or use of excess starting materials. 2-Aminopyridine, being basic, can be particularly challenging to remove from the final product using standard chromatographic methods alone.

Troubleshooting Workflow:

G start Crude product containing unreacted 2-aminopyridine extraction Perform Acid-Base Extraction start->extraction resin Use Scavenger Resin (e.g., sulfonic acid resin) start->resin  Product is  acid-sensitive wash Wash organic layer with dilute acid (e.g., 1M HCl) extraction->wash check_tlc Check organic layer by TLC wash->check_tlc repeat_wash Repeat acid wash check_tlc->repeat_wash  2-aminopyridine  still present neutralize Neutralize organic layer (e.g., NaHCO3 wash) check_tlc->neutralize  2-aminopyridine  removed repeat_wash->wash dry Dry over Na2SO4 or MgSO4 neutralize->dry concentrate Concentrate and proceed to chromatography/recrystallization dry->concentrate filter_resin Filter to remove resin resin->filter_resin filter_resin->concentrate

Caption: Workflow for removing unreacted 2-aminopyridine.

Solutions:

  • Acid-Base Extraction: This is the most common and effective method. Dissolve the crude product in an organic solvent (e.g., ethyl acetate, dichloromethane) and wash with a dilute aqueous acid solution (e.g., 1M HCl). The basic 2-aminopyridine will form a water-soluble salt and move to the aqueous layer. Repeat the acid wash multiple times for complete removal.

  • Mild Acidic Wash for Sensitive Compounds: If your product is acid-sensitive, use a milder acidic wash like saturated aqueous ammonium chloride (NH₄Cl) or a dilute citric acid solution.

  • Copper Sulfate Wash: Washing with a saturated copper sulfate (CuSO₄) solution can be effective as pyridine derivatives form water-soluble complexes with copper.

  • Scavenger Resins: For a non-aqueous workup, acidic scavenger resins (e.g., sulfonic acid resins) can be used. These resins bind the basic 2-aminopyridine, which can then be removed by filtration.

Issue 2: Poor Separation or Streaking during Column Chromatography

Symptom: On a TLC plate, the desired product appears as a streak rather than a well-defined spot, or co-elutes with impurities during column chromatography.

Cause: A variety of factors can contribute to poor chromatographic separation, including compound instability on silica gel, an inappropriate solvent system, or overloading the column.

Troubleshooting Workflow:

G start Poor separation or streaking in column chromatography check_stability Check compound stability on silica (2D TLC) start->check_stability stable Compound is stable check_stability->stable unstable Compound is unstable check_stability->unstable optimize_solvent Optimize solvent system stable->optimize_solvent change_stationary_phase Use alternative stationary phase (e.g., alumina, deactivated silica) unstable->change_stationary_phase change_stationary_phase->optimize_solvent rf_check Aim for Rf of 0.2-0.35 optimize_solvent->rf_check gradient_elution Consider gradient elution rf_check->gradient_elution check_loading Check sample loading gradient_elution->check_loading overloaded Sample overloaded check_loading->overloaded not_overloaded Loading is appropriate check_loading->not_overloaded reduce_load Reduce sample load overloaded->reduce_load final_column Perform optimized column chromatography reduce_load->final_column not_overloaded->final_column

Caption: Troubleshooting workflow for column chromatography.

Solutions:

  • Compound Stability: Imidazo[1,2-a]pyridines can be sensitive to the acidic nature of silica gel. To check for degradation, run a 2D TLC. If the compound is unstable, consider using a less acidic stationary phase like alumina or deactivated silica gel.

  • Solvent System Optimization: The ideal Rf value for the target compound on TLC for good separation in column chromatography is typically between 0.2 and 0.35.

    • If the Rf is too low, increase the polarity of the eluent. For example, in a hexane/ethyl acetate system, increase the proportion of ethyl acetate. A small amount of methanol can be added to significantly increase polarity.

    • If the Rf is too high, decrease the polarity of the eluent.

  • Streaking of Basic Compounds: The basic nitrogen atoms in the imidazo[1,2-a]pyridine core can interact strongly with the acidic silica gel, causing streaking. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can often resolve this issue by neutralizing the acidic sites on the silica.

  • Sample Loading: Overloading the column is a common cause of poor separation. As a general rule, the amount of crude material should be about 1-5% of the mass of the stationary phase.

Issue 3: Product "Oils Out" During Recrystallization

Symptom: Instead of forming solid crystals, the compound separates as an oil upon cooling the recrystallization solvent.

Cause: The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated with impurities that inhibit crystallization.

Solutions:

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution to induce crystallization.

  • Reduce the Amount of Solvent: Oiling out can occur if too much solvent is used. Try to use the minimum amount of hot solvent required to fully dissolve the compound.

  • Change the Solvent System:

    • Use a lower-boiling point solvent in which the compound is soluble when hot and insoluble when cold.

    • Try a multi-solvent system. Dissolve the compound in a good solvent (one in which it is highly soluble) and then add a poor solvent (one in which it is sparingly soluble) dropwise at an elevated temperature until the solution becomes cloudy. Then, add a few drops of the good solvent to clarify the solution and allow it to cool slowly.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in imidazo[1,2-a]pyridine synthesis?

A1: Common impurities include unreacted starting materials (especially 2-aminopyridine), regioisomers (if the starting materials are unsymmetrical), and by-products from side reactions. In the synthesis of zolpidem, for example, process-related impurities that have been identified include (6-methyl-2-p-tolyl-imidazo[1,2-a]pyridin-3-yl)-methanol and N-methyl-2-(6-methyl-2-p-tolyl-imidazo[1,2-a]pyridin-3-yl)-acetamide.[1]

Q2: How can I separate regioisomers of imidazo[1,2-a]pyridines?

A2: The separation of regioisomers can be challenging due to their similar polarities. Careful optimization of column chromatography is often required. This may involve using a long column, a shallow solvent gradient, or a different stationary phase like alumina. In some cases, preparative HPLC may be necessary to achieve baseline separation.

Q3: My imidazo[1,2-a]pyridine derivative is very polar and stays at the baseline on the TLC plate. How can I purify it?

A3: For very polar compounds, you will need a highly polar eluent for column chromatography. A common choice is a mixture of dichloromethane and methanol, or ethyl acetate and methanol. If the compound is still immobile, adding a small amount of acetic acid or ammonia to the eluent can help, depending on the nature of your compound. Alternatively, reverse-phase chromatography (using a C18 stationary phase and a polar mobile phase like water/acetonitrile or water/methanol) can be a very effective technique for purifying polar compounds.

Q4: My imidazo[1,2-a]pyridine derivative is very nonpolar. What is the best way to purify it?

A4: For very nonpolar compounds, a nonpolar eluent system is required for column chromatography. Mixtures of hexanes and ethyl acetate, or hexanes and dichloromethane, are good starting points. If the compound elutes too quickly even in pure hexanes, you may need to use a less active stationary phase or consider recrystallization from a nonpolar solvent.

Q5: Are there any stability issues I should be aware of during the purification of imidazo[1,2-a]pyridines?

A5: Yes, some imidazo[1,2-a]pyridine derivatives can be sensitive to acid, light, and heat.[2] As mentioned, the acidic nature of silica gel can cause degradation of some compounds during column chromatography. It is advisable to monitor for the appearance of new spots on TLC during the purification process. If degradation is suspected, minimize the time the compound spends on the column and consider using a less acidic stationary phase. Some derivatives may also be sensitive to photodegradation, so it is good practice to protect the fractions from light.[2]

Data Presentation

The following tables summarize quantitative data related to the purification of imidazo[1,2-a]pyridine derivatives.

Table 1: Purity and Yield of Zolpidem after Recrystallization

CompoundPurification MethodPurity (by HPLC)Overall YieldReference
ZolpidemRecrystallization>99.95%66%[3]

Table 2: Reported Solvent Systems for Column Chromatography of Imidazo[1,2-a]pyridine Derivatives

Derivative TypeStationary PhaseEluent SystemRf Value (if reported)Reference
Imidazo[1,2-a]pyridine-1,2,3-triazolesSilica gelHexanes/Ethyl Acetate (3:7)0.32[4]
Fluorinated Zolpidem AnalogueSilica gelEt₂O/DCM/MeOH (2:7.5:0.5)0.70[5]
General Imidazo[1,2-a]pyridinesSilica gelHexanes/Ethyl Acetate (varying proportions)Not specified[4]

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography

This protocol provides a general guideline for the purification of imidazo[1,2-a]pyridine derivatives using silica gel column chromatography.

  • Preparation of the Column:

    • Select an appropriate size glass column based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar solvent of your chosen eluent system.

    • Carefully pour the slurry into the column, allowing the silica gel to pack evenly without air bubbles.

    • Drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully add the solution to the top of the silica bed.

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column. This method is preferred for compounds with poor solubility in the eluent.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions.

    • If using a gradient elution, gradually increase the polarity of the eluent over time.

  • Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: General Procedure for Recrystallization

This protocol outlines a general procedure for the purification of solid imidazo[1,2-a]pyridine derivatives by recrystallization.

  • Solvent Selection:

    • Choose a solvent in which the compound is highly soluble at elevated temperatures but sparingly soluble at room temperature or below.

    • Common solvents for the recrystallization of imidazo[1,2-a]pyridines include ethanol, methanol, ethyl acetate, and mixtures such as ethanol/water.

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring.

    • Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Decolorization (if necessary):

    • If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

    • Perform a hot filtration to remove the charcoal.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature.

    • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Once crystallization has started at room temperature, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

References

Optimizing Imidazo[1,2-a]Pyridine Functionalization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the functionalization of imidazo[1,2-a]pyridines.

Frequently Asked Questions (FAQs)

Q1: What is the most common site of functionalization on the imidazo[1,2-a]pyridine core and why?

A1: The C3 position is the most common site for functionalization on the imidazo[1,2-a]pyridine scaffold. This is due to the electron-rich nature of the imidazole ring, which makes the C3 carbon highly nucleophilic and susceptible to electrophilic attack. Numerous methods have been developed for C-H functionalization at this position, including arylation, alkylation, amination, and halogenation.[1][2][3][4]

Q2: My C3-arylation reaction is giving low yields. What are the common causes and how can I improve it?

A2: Low yields in C3-arylation reactions can stem from several factors. Common issues include inefficient catalyst activity, poor choice of solvent or base, and suboptimal reaction temperature. To improve yields, consider the following:

  • Catalyst System: The choice of catalyst and ligand is crucial. For instance, in Suzuki-type couplings, palladium catalysts like Pd(PPh3)4 are often effective.[5] For some direct arylation methods, cobalt catalysts have been used successfully.[6]

  • Base and Solvent: The base and solvent system must be optimized. For Suzuki couplings, strong inorganic bases like Na2CO3, Ba(OH)2, or NaOH in solvents such as DME or THF have been shown to provide good yields.[5] For other C-H functionalization reactions, bases like KOAc and solvents like DMF might be more suitable.[6]

  • Reaction Temperature: Temperature plays a significant role. While some visible-light-induced reactions can proceed at room temperature[2][7], thermally driven cross-coupling reactions often require elevated temperatures (e.g., 80-150 °C) to proceed efficiently.[6][8]

Q3: How can I achieve regioselective halogenation of imidazo[1,2-a]pyridines?

A3: Regioselective halogenation at the C3 position is typically achieved using electrophilic halogenating agents. Metal-free approaches using sodium chlorite (NaClO2) or sodium bromite (NaBrO2) in the presence of an acid like acetic acid have been shown to be highly regioselective for the C3 position.[9][10] The reaction conditions, such as solvent and temperature, can be optimized to maximize selectivity and yield.[10]

Q4: What are some common challenges in Suzuki coupling reactions with imidazo[1,2-a]pyridine derivatives?

A4: Common challenges in Suzuki couplings with heteroaromatics like imidazo[1,2-a]pyridines include catalyst inhibition and competing side reactions. The nitrogen atoms in the ring can coordinate to the palladium catalyst, potentially leading to deactivation.[11] To overcome this, the use of appropriate ligands is critical. Additionally, side reactions like protodeboronation of the boronic acid can occur, especially in the presence of water.[11][12] Using anhydrous solvents and stable boronic esters can help mitigate this issue.[11]

Q5: Are there any metal-free methods for the functionalization of imidazo[1,2-a]pyridines?

A5: Yes, several metal-free functionalization methods have been developed. These are often preferred to avoid transition metal contamination in pharmaceutical applications. Examples include:

  • Halogenation: Using sources like sodium chlorite or bromite.[10]

  • Arylation: Photochemical methods using organic dyes like chlorophyll as a photosensitizer with diazonium salts.[7]

  • Radical Reactions: Visible light-induced radical reactions can be used for various C-H functionalizations.[2]

  • Three-Component Reactions: Catalyst-free, three-component reactions, for instance, using boronic acids and glyoxylic acid, have been developed for C3-arylomethylation.[1]

Troubleshooting Guides

C3-Functionalization (General)
Issue Possible Cause Troubleshooting Steps
Low or No Product Formation Inactive catalyst or reagents.- Ensure the catalyst is not deactivated; use fresh catalyst if necessary. - Check the purity and reactivity of your starting materials.
Suboptimal reaction conditions.- Screen different solvents, bases, and temperatures. - Consider a different catalyst system if optimization fails.
Formation of Multiple Products Lack of regioselectivity.- For halogenation, ensure acidic conditions to favor C3 functionalization.[10] - For other reactions, the electronic nature of the substituents on the imidazo[1,2-a]pyridine ring can influence regioselectivity.
Side reactions.- Identify byproducts by mass spectrometry or NMR to understand competing reaction pathways. - Adjust reaction conditions (e.g., lower temperature, different base) to minimize side reactions.
Suzuki Cross-Coupling
Issue Possible Cause Troubleshooting Steps
Low Yield Catalyst inhibition/deactivation.- The nitrogen atoms of the imidazo[1,2-a]pyridine can inhibit the palladium catalyst.[11] Try using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that are effective for heteroaryl couplings.[11] - Increase catalyst loading moderately (e.g., from 1-2 mol% to 3-5 mol%).[11]
Protodeboronation of boronic acid.- This is the hydrolysis of the boronic acid.[11] Use anhydrous solvents and reagents. - Consider using more stable boronic esters (e.g., pinacol esters).[11]
Dehalogenation of Starting Material Presence of a hydride source.- Ensure solvents are free from potential hydride sources. - Optimize reaction time to be as short as possible while allowing for product formation.[11]

Quantitative Data

Table 1: Optimization of Conditions for C3-Arylation of 2-phenylimidazo[1,2-a]pyridine
EntryCatalyst (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1CoCl2·6H2O (20)KOAc (2)DMF150Good
2Pd(PPh3)4 (5)Na2CO3 (2)DME100High
3Pd(OAc)2 (5) / SPhos (10)K3PO4 (2)Toluene110High

Note: "Good" and "High" yields are qualitative descriptors from the source literature; specific percentages can vary based on the arylating agent.[5][6]

Table 2: Optimization of Conditions for C3-Bromination of 2-phenylimidazo[1,2-a]pyridine
EntryBrominating Agent (equiv.)Additive (equiv.)SolventTemp (°C)Yield (%)
1NaBrO2 (2)AcOH (4)DMF6088
2NBS (1.1)-CH2Cl2rtHigh

Note: "High" yield is a qualitative descriptor. Acetic acid (AcOH) is crucial for regioselectivity in the NaBrO2 system.[10]

Experimental Protocols

Protocol 1: General Procedure for C3-Arylation via Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add the 3-halo-imidazo[1,2-a]pyridine (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., Na2CO3, 2.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh3)4, 0.05 equiv.) and ligand if necessary.

  • Add the anhydrous solvent (e.g., DME or toluene) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[5][11]

Protocol 2: General Procedure for Metal-Free C3-Halogenation
  • To a round-bottom flask, add the imidazo[1,2-a]pyridine (1.0 equiv.) and the solvent (e.g., DMF).

  • Add the halogenating agent (e.g., NaClO2 or NaBrO2, 2.0 equiv.) and the acidic additive (e.g., acetic acid, 4.0 equiv.).

  • Stir the reaction mixture at the appropriate temperature (e.g., 60 °C) for the specified time (monitor by TLC or LC-MS).

  • After completion, quench the reaction with a saturated aqueous solution of Na2S2O3.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.[10]

Visualizations

G cluster_start Starting Materials cluster_mechanism Reaction Mechanism IMP Imidazo[1,2-a]pyridine Intermediate_A Sigma Complex Intermediate IMP->Intermediate_A Nucleophilic attack from C3 position E_plus Electrophile (E+) E_plus->Intermediate_A Product C3-Functionalized Imidazo[1,2-a]pyridine Intermediate_A->Product Deprotonation

Caption: Proposed mechanism for electrophilic substitution at the C3 position of imidazo[1,2-a]pyridine.

G Start Define Reaction: 3-Halo-Imidazo[1,2-a]pyridine + Arylboronic Acid Screen_Catalyst Screen Palladium Catalyst & Ligand Start->Screen_Catalyst Screen_Base Screen Base Screen_Catalyst->Screen_Base Screen_Solvent Screen Solvent Screen_Base->Screen_Solvent Optimize_Temp Optimize Temperature Screen_Solvent->Optimize_Temp Analysis Analyze Yield & Purity (TLC/LC-MS) Optimize_Temp->Analysis Analysis->Screen_Catalyst Low Yield/ Side Products Optimized Optimized Conditions Analysis->Optimized High Yield/ Pure Product

Caption: Experimental workflow for optimizing a Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Side Product Formation in Multicomponent Reactions of 2-Aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning side product formation in multicomponent reactions involving 2-aminopyridines.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of side products observed in multicomponent reactions involving 2-aminopyridines?

A1: The side products in multicomponent reactions with 2-aminopyridines are highly dependent on the specific reaction (e.g., Ugi, Biginelli-like, Hantzsch). However, some common classes of side products include:

  • Unreacted Starting Materials: Residual 2-aminopyridine is a frequent impurity, often requiring specific purification strategies to remove.[1][2]

  • Products of Competing Condensation Reactions: In reactions involving aldehydes and active methylene compounds (like β-ketoesters), Knoevenagel and aldol condensation products can form, reducing the yield of the desired product.[3]

  • Isomer Formation: When using unsymmetrical reagents, the formation of regioisomers can be a significant issue.[4]

  • Incomplete Cyclization Products: The final cyclization step to form the desired heterocyclic scaffold may not go to completion, leaving open-chain intermediates in the reaction mixture.[5]

  • Over-reaction or Double Adducts: In some cases, the initial product can react further with the starting materials to form double adducts or other over-reaction products.[6]

Q2: Why is 2-aminopyridine prone to causing side reactions in multicomponent syntheses?

A2: 2-Aminopyridine possesses two nucleophilic nitrogen atoms: the exocyclic amino group and the endocyclic pyridine nitrogen. This dual reactivity can lead to different reaction pathways. The exocyclic amine is typically more nucleophilic and is the intended site of reaction. However, the pyridine nitrogen can also participate in reactions, particularly after the initial formation of an imine, leading to the formation of fused heterocyclic systems like imidazo[1,2-a]pyridines in Ugi-type reactions. The basicity of the pyridine ring can also influence the reaction medium's pH, potentially catalyzing side reactions.

Q3: How does the choice of solvent affect side product formation?

A3: The solvent can significantly influence the rates of the competing reactions. Protic solvents like methanol or ethanol can facilitate imine formation, which is a key step in many multicomponent reactions.[7] However, in some cases, solvent-free conditions or microwave irradiation have been shown to improve yields and reduce reaction times, potentially minimizing the formation of certain side products.[8][9] The use of aqueous micelles has also been explored to improve yields and simplify workup in Hantzsch syntheses.[10]

Q4: Can the order of addition of reactants help in minimizing side products?

A4: Yes, the order of reactant addition can be critical. For instance, pre-forming an intermediate by reacting two components before adding the others can sometimes favor the desired reaction pathway. In the Biginelli reaction, a modification involves pre-forming the enone intermediate to improve yields, especially with aliphatic aldehydes which are prone to self-condensation.[5]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Product and a High Amount of Unreacted 2-Aminopyridine

Possible Causes:

  • Insufficient activation of one of the components.

  • Steric hindrance from bulky substituents on the reactants.

  • Low reaction temperature or insufficient reaction time.

  • Decomposition of a reactant or intermediate under the reaction conditions.

Suggested Solutions:

  • Increase Reaction Temperature and/or Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and temperature. Microwave irradiation can sometimes be effective in driving the reaction to completion.[6]

  • Use a Catalyst: For reactions like the Biginelli or Hantzsch synthesis, a Brønsted or Lewis acid catalyst can be employed to accelerate the reaction.[11]

  • Check Reactant Purity: Impurities in the starting materials can inhibit the reaction. Ensure all reactants are pure before use.

  • Alter Stoichiometry: Using a slight excess of one of the other components (not the 2-aminopyridine) might help to consume it completely.

Issue 2: Significant Formation of Knoevenagel or Aldol Condensation Products

Possible Causes:

  • The condensation reaction between the aldehyde and the active methylene compound is faster than the main multicomponent reaction pathway.

  • The reaction conditions (e.g., catalyst, temperature) favor these side reactions.

Suggested Solutions:

  • Lower the Reaction Temperature: These condensation reactions are often more sensitive to temperature than the main reaction.

  • Use a Milder Catalyst: A less aggressive catalyst might slow down the side reactions more than the desired reaction.

  • Alter Stoichiometry: Using a slight excess of the amine and the third component (e.g., urea derivative in a Biginelli-like reaction) can push the equilibrium away from the Knoevenagel pathway.[5]

  • Change the Order of Addition: Consider adding the aldehyde last to a mixture of the other components to minimize its opportunity for self-condensation or reaction with the active methylene compound.

Quantitative Data on Side Product Formation

Reaction TypeReactantsConditionsMain Product YieldSide Product(s)Side Product YieldReference
Biginelli-likeBenzaldehyde, Ethyl Acetoacetate, N,N'-dimethylureaInBr3 catalyst, EtOH, reflux45%5-Component Diels-Alder adduct48%[4]
Biginelli-likeBenzaldehyde, Ethyl Acetoacetate, N,N'-dimethylthioureaInBr3 catalyst, EtOH, reflux61%5-Component Diels-Alder adductNot Formed[4]
Hantzsch2-Nitrobenzaldehyde, Methyl Acetoacetate, [13N]NH3Microwave, 100°C, 5 min85%UnspecifiedNot quantified[12]
Hantzsch2-Nitrobenzaldehyde, Methyl Acetoacetate, [13N]NH3Pre-formed intermediates, Microwave>60% (improved)UnspecifiedNot quantified[12]

Experimental Protocols

General Protocol for a Three-Component Reaction Involving 2-Aminopyridine
  • To a solution of the aldehyde (1.0 mmol) and the active methylene compound (1.0 mmol) in a suitable solvent (e.g., ethanol, 5 mL), add 2-aminopyridine (1.0 mmol).

  • Add a catalyst if required (e.g., a few drops of concentrated HCl or a Lewis acid like InBr3).

  • Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor its progress using TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration and wash with a cold solvent.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol for Removal of Unreacted 2-Aminopyridine by Acid-Base Extraction
  • Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid solution (e.g., 1M HCl).

  • Shake the funnel vigorously, venting periodically.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the acid wash two to three more times.

  • Wash the organic layer with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.[1]

Visualizations

Side_Reaction_Pathway cluster_main Desired Multicomponent Reaction cluster_side Side Reactions A 2-Aminopyridine Intermediate1 Imine Intermediate A->Intermediate1 + Aldehyde Side_Product2 Unreacted 2-Aminopyridine A->Side_Product2 B Aldehyde B->Intermediate1 Side_Product1 Knoevenagel/Aldol Product B->Side_Product1 + Component C C Component C (e.g., β-Ketoester) Intermediate2 Aza-Diels-Alder Adduct or Open-Chain Intermediate C->Intermediate2 C->Side_Product1 Intermediate1->Intermediate2 + Component C Main_Product Desired Heterocycle Intermediate2->Main_Product Cyclization Side_Product3 Isomeric Product Intermediate2->Side_Product3 Alternative Cyclization Troubleshooting_Workflow Start Low Yield or Multiple Products in Reaction Identify Identify Main Product and Side Products (NMR, LC-MS) Start->Identify SideProductType What is the major side product? Identify->SideProductType Unreacted Unreacted Starting Material SideProductType->Unreacted Unreacted 2-AP Condensation Condensation Product (Knoevenagel/Aldol) SideProductType->Condensation Knoevenagel/Aldol Other Other (Isomer, etc.) SideProductType->Other Other Action_Unreacted Increase Temp/Time Add Catalyst Check Purity Unreacted->Action_Unreacted Action_Condensation Lower Temperature Use Milder Catalyst Change Stoichiometry Condensation->Action_Condensation Action_Other Optimize Solvent Change Order of Addition Consider Alternative Reactants Other->Action_Other Purify Optimize Purification Strategy (Chromatography, Recrystallization, Extraction) Action_Unreacted->Purify Action_Condensation->Purify Action_Other->Purify Purification_Decision_Tree Start Crude Product with Unreacted 2-Aminopyridine IsSolid Is the desired product a solid? Start->IsSolid AcidStable Is the product stable to mild acid? IsSolid->AcidStable No (Liquid/Oil) SolubilityDiff Different solubility profiles? IsSolid->SolubilityDiff Yes AcidBaseExtraction Acid-Base Extraction AcidStable->AcidBaseExtraction Yes ColumnChromatography Column Chromatography AcidStable->ColumnChromatography No SolubilityDiff->AcidStable No Recrystallization Recrystallization SolubilityDiff->Recrystallization Yes ScavengerResin Scavenger Resin ColumnChromatography->ScavengerResin If purity is still low

References

Technical Support Center: Overcoming Low Solubility of Imidazo[1,2-a]pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of low aqueous solubility encountered with imidazo[1,2-a]pyridine compounds. This guide offers practical solutions, detailed experimental protocols, and comparative data to aid in your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: My imidazo[1,2-a]pyridine compound is showing poor aqueous solubility, leading to inconsistent results in my in vitro assays. What are the initial troubleshooting steps?

A1: Poor aqueous solubility is a known issue for many heterocyclic compounds, including the imidazo[1,2-a]pyridine scaffold, which can lead to assay artifacts and underestimated potency.[1] A systematic approach to troubleshooting is recommended:

  • Quantify Solubility: The first step is to determine both the kinetic and thermodynamic solubility of your compound in the specific buffer used for your assay.[1]

    • Kinetic solubility is a measure of how much of a compound, dissolved in an organic solvent like DMSO, can be added to an aqueous buffer before it precipitates. This is often more relevant for initial in vitro screening.[1]

    • Thermodynamic solubility is the true equilibrium solubility of the solid compound in the buffer and is determined by allowing an excess of the solid to equilibrate with the buffer over a longer period (e.g., 24-72 hours).[1]

  • Modify Assay Conditions: If the measured solubility is close to your desired assay concentration, minor adjustments to the assay protocol may be sufficient.

    • Consider lowering the final concentration of the compound.

    • Slightly increasing the percentage of a co-solvent like DMSO may help, but it's crucial to ensure the final concentration does not affect the biological assay.

    • The addition of a small amount of bovine serum albumin (BSA) can sometimes improve solubility, but potential interactions with the assay should be evaluated.[1]

  • Implement a Solubility Enhancement Strategy: If the intrinsic solubility is too low for your experimental needs, a more robust strategy will be necessary. Common approaches include chemical modification, salt formation, or the use of formulation technologies.[1]

start Low Solubility Observed in Assay quantify Quantify Kinetic & Thermodynamic Solubility start->quantify is_solubility_sufficient Is Solubility Sufficient for Assay? quantify->is_solubility_sufficient modify_assay Modify Assay Conditions (e.g., lower concentration, add BSA) is_solubility_sufficient->modify_assay No end_good Proceed with Assay is_solubility_sufficient->end_good Yes implement_strategy Implement Solubility Enhancement Strategy modify_assay->implement_strategy end_bad Re-evaluate Compound or Strategy implement_strategy->end_bad

Initial workflow for troubleshooting poor compound solubility.

Q2: How can I chemically modify the imidazo[1,2-a]pyridine scaffold to improve its aqueous solubility during lead optimization?

A2: Structure-Activity Relationship (SAR) studies on imidazo[1,2-a]pyridines often focus on introducing polar functional groups to enhance solubility without compromising biological activity.

  • Introduce Polar Groups: The addition of polar functionalities such as sulfonamides, sulfonyl groups, or extra nitrogen atoms (e.g., a pyridyl group) can increase the polarity of the molecule and improve its aqueous solubility.[1]

  • Create Carboxamides: Converting a carboxylic acid intermediate to a variety of amide analogues is a common and effective strategy. The nature of the amine used for amide formation can be tailored to fine-tune solubility and other physicochemical properties.[1]

  • Balance Lipophilicity and Potency: While increasing lipophilicity can sometimes enhance potency, it often leads to decreased solubility. A careful balance must be struck. For instance, replacing a lipophilic group with a more polar or ionizable one can be beneficial.[1]

Q3: My imidazo[1,2-a]pyridine is a basic compound. How can I use salt formation to improve its solubility?

A3: For basic compounds like many imidazo[1,2-a]pyridines, forming a salt with a pharmaceutically acceptable acid is a highly effective method to significantly increase aqueous solubility and dissolution rate. The process involves a salt screening study to identify the most suitable counter-ion.

Data Presentation: Comparative Solubility Data

The following tables summarize quantitative data on how different strategies can improve the solubility of imidazo[1,2-a]pyridine compounds.

Table 1: Illustrative SAR Data for Solubility Enhancement

Compound IDR Group at C3 PositioncLogPAqueous Solubility (µM)
Parent-01-CON(CH₃)₂3.65
Analog-02-CONH(SO₂CH₃)1.855
Analog-03-CO-(morpholine)2.170
Analog-04-CO-(4-pyridyl)2.540
Note: This table presents illustrative data based on principles described in the literature. Actual results will vary depending on the specific imidazo[1,2-a]pyridine core.

Table 2: Comparative Solubility of a Free Base and its Salt Forms

Compound FormSolubility in Water (mg/mL) at 25°C
Free Base< 0.01
Hydrochloride Salt5.2
Mesylate Salt15.8
Sulfate Salt8.5
Tosylate Salt2.1
Note: This table presents illustrative data. The actual solubility improvement will depend on the specific compound and the chosen counter-ion.

Table 3: Thermodynamic Aqueous Solubility of 3-Nitroimidazo[1,2-a]pyridine Derivatives

CompoundR² GroupR⁸ GroupThermodynamic Solubility (µM) at pH 7.4
Hit A-CH₂Cl-Cl6.9
Hit B-CH₂S(4-Cl-Ph)-Cl1.4
3e -CH₂SO₂(4-OCF₃-Ph) -Cl 64.7
3i -CH₂SO₂(CH₂)₂CF₃ -S(4-Cl-Ph) 12.4
7 -CH₂SO₂(CH₂)₂CF₃ 4-pyridyl 31.1
Data extracted from a study on antileishmanial 3-nitroimidazo[1,2-a]pyridines, highlighting the significant impact of substitutions at the R² and R⁸ positions on aqueous solubility.[2]

Troubleshooting Guides

Problem: My imidazo[1,2-a]pyridine compound precipitates out of solution during my cell-based assay.

Solution:

start Precipitation Observed in Assay check_conc Verify Final Compound Concentration start->check_conc is_above_sol Is Concentration > Kinetic Solubility? check_conc->is_above_sol lower_conc Lower Compound Concentration is_above_sol->lower_conc Yes optimize_assay Optimize Assay Conditions is_above_sol->optimize_assay No end_proceed Proceed with Assay lower_conc->end_proceed increase_dmso Increase DMSO (within tolerance) optimize_assay->increase_dmso use_formulation Use a Formulation Strategy (e.g., Cyclodextrin) increase_dmso->use_formulation use_formulation->end_proceed

Troubleshooting precipitation in biological assays.
  • Confirm the solubility limit: Determine the kinetic solubility of your compound in the assay medium. If your working concentration exceeds this limit, precipitation is likely.

  • Lower the concentration: The most straightforward solution is to work at a concentration below the measured kinetic solubility.

  • Optimize the co-solvent: If the assay allows, a slight increase in the final DMSO concentration might keep the compound in solution. However, be cautious as higher DMSO levels can be toxic to cells.

  • Utilize a formulation approach: For in vitro studies, complexation with a cyclodextrin, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly increase the apparent solubility of the compound in the assay medium.

Experimental Protocols

Protocol 1: In Situ Salt Screening for Imidazo[1,2-a]pyridines

This method allows for a rapid assessment of various salt forms to identify candidates with improved solubility.

Materials:

  • Imidazo[1,2-a]pyridine free base

  • A selection of pharmaceutically acceptable acids (e.g., hydrochloric acid, methanesulfonic acid, sulfuric acid, tartaric acid, succinic acid) as solutions of known concentration.

  • Appropriate solvent (e.g., ethanol, acetone, water, or mixtures)

  • 96-well plate or small vials

  • Plate shaker

  • Nephelometer or a plate reader capable of measuring turbidity

Procedure:

  • Preparation of Stock Solutions: Prepare a stock solution of the imidazo[1,2-a]pyridine free base in the chosen solvent. Also, prepare stock solutions of the various acids.

  • Mixing: In the wells of the 96-well plate or in small vials, add the stock solution of the free base.

  • Addition of Acids: Add stoichiometric amounts (e.g., 1.0, 1.1, and 2.0 equivalents) of each acid solution to different wells containing the free base.

  • Equilibration: Seal the plate or vials and place them on a plate shaker at a controlled temperature for 24-48 hours to allow for equilibration and potential salt formation and precipitation.

  • Solubility Measurement: After equilibration, measure the concentration of the dissolved compound in the supernatant. This can be done by taking an aliquot of the clear supernatant, diluting it appropriately, and analyzing it by HPLC-UV.

  • Analysis: Compare the solubility of the compound in the presence of different acids to the solubility of the free base. A significant increase in solubility indicates the formation of a more soluble salt.

Protocol 2: Preparation of an Imidazo[1,2-a]pyridine-Cyclodextrin Inclusion Complex by Co-precipitation

This protocol describes the formation of an inclusion complex with a cyclodextrin to enhance the aqueous solubility of an imidazo[1,2-a]pyridine compound.

Materials:

  • Imidazo[1,2-a]pyridine compound

  • A suitable cyclodextrin (e.g., β-cyclodextrin or 2-hydroxypropyl-β-cyclodextrin (HP-β-CD))

  • Deionized water

  • Magnetic stirrer and stir bar

  • Filtration apparatus

  • Lyophilizer (freeze-dryer)

Procedure:

  • Cyclodextrin Dissolution: Dissolve the chosen cyclodextrin in deionized water with continuous stirring. The amount of cyclodextrin will depend on the desired molar ratio (commonly 1:1 or 1:2 of compound to cyclodextrin).

  • Compound Addition: Slowly add the imidazo[1,2-a]pyridine compound to the cyclodextrin solution while stirring. The compound can be added as a solid powder or as a concentrated solution in a minimal amount of a water-miscible organic solvent (e.g., ethanol).

  • Complexation: Continue stirring the mixture at room temperature for 24-72 hours to allow for the formation of the inclusion complex. The solution may become clearer as the compound is encapsulated by the cyclodextrin.

  • Isolation:

    • For co-precipitation: If a precipitate forms upon cooling or standing, collect the solid by filtration.

    • For lyophilization: If no precipitate forms, freeze the entire solution and lyophilize it to obtain a dry powder of the inclusion complex.

  • Washing and Drying: Wash the collected solid with a small amount of a non-solvent (a solvent in which the complex is insoluble but any free compound is soluble, e.g., cold water or a specific organic solvent) to remove any uncomplexed compound. Dry the final product under vacuum.

  • Characterization: Confirm the formation of the inclusion complex using analytical techniques such as Differential Scanning Calorimetry (DSC), Powder X-ray Diffraction (PXRD), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 3: Co-crystal Formation by Solvent Evaporation

This is a common method for screening and preparing co-crystals of a poorly soluble active pharmaceutical ingredient (API) like an imidazo[1,2-a]pyridine with a suitable co-former.

Materials:

  • Imidazo[1,2-a]pyridine compound (API)

  • A selection of co-formers (e.g., pharmaceutically acceptable carboxylic acids, amides, or other compounds capable of forming hydrogen bonds)

  • A variety of solvents with different polarities (e.g., ethanol, methanol, acetonitrile, ethyl acetate)

  • Small vials or a 96-well plate

  • Vortex mixer

  • Evaporator or a fume hood for slow evaporation

Procedure:

  • Co-former Selection: Choose a range of co-formers based on their potential to form hydrogen bonds with the imidazo[1,2-a]pyridine.

  • Stoichiometric Mixing: In a small vial, accurately weigh and mix the imidazo[1,2-a]pyridine and the chosen co-former in a specific stoichiometric ratio (e.g., 1:1, 1:2, or 2:1 molar ratio).

  • Dissolution: Add a suitable solvent or solvent mixture to the vial until both the API and the co-former are completely dissolved. Gentle heating or vortexing may be required.

  • Slow Evaporation: Leave the vial loosely capped in a fume hood to allow for slow evaporation of the solvent. This slow process encourages the formation of well-ordered crystals.

  • Crystal Collection: Once the solvent has completely evaporated, visually inspect the solid residue for the presence of new crystalline forms.

  • Characterization: Analyze the solid material using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and infrared (IR) spectroscopy to confirm the formation of a new co-crystal phase, distinct from the starting materials.

start Select API and Co-former mix Mix API and Co-former in Stoichiometric Ratio start->mix dissolve Dissolve Mixture in a Suitable Solvent mix->dissolve evaporate Slow Solvent Evaporation dissolve->evaporate collect Collect Crystalline Solid evaporate->collect characterize Characterize Solid Form (PXRD, DSC, IR) collect->characterize is_cocrystal Is it a New Co-crystal Phase? characterize->is_cocrystal success Successful Co-crystal Formation is_cocrystal->success Yes fail Re-evaluate Co-former/Solvent is_cocrystal->fail No

Workflow for co-crystal formation by solvent evaporation.

References

Technical Support Center: Column Chromatography of 6-Formylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 6-Formylimidazo[1,2-a]pyridine using column chromatography.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of 6-Formylimidazo[1,2-a]pyridine.

Issue Potential Cause Recommended Solution
Compound does not move from the origin (low Rf value) The mobile phase is not polar enough to elute the compound.Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. If the compound is still not moving, consider adding a small amount of a more polar solvent like methanol to the eluent.[1]
Poor separation of the compound from impurities The chosen solvent system does not provide adequate resolution.Optimize the mobile phase by testing different solvent ratios and systems using Thin Layer Chromatography (TLC) before running the column. The goal is to maximize the difference in Rf values between your compound and the impurities. Using a longer column can also improve separation.
The compound elutes too quickly (high Rf value) The mobile phase is too polar.Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the percentage of hexane. Aim for an Rf value between 0.15 and 0.35 for the best separation on a column.
Streaking or tailing of the compound band The compound may be interacting too strongly with the silica gel, or the column may be overloaded.Adding a small amount of a polar solvent like methanol to the eluent can sometimes reduce tailing. Ensure the sample is loaded onto the column in a concentrated band using a minimal amount of solvent. Dry loading the sample can also help achieve a more uniform application.[2]
Compound appears to be decomposing on the column 6-Formylimidazo[1,2-a]pyridine may be sensitive to the acidic nature of silica gel.Perform a stability test on a small scale by spotting the compound on a TLC plate and letting it sit for a few hours before eluting. If decomposition is observed, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a base (e.g., triethylamine) before use.[1]
Low recovery of the compound after chromatography The compound may be irreversibly adsorbed to the silica gel, or it may be spread across too many fractions in low concentrations.If the compound is highly polar, it may be strongly retained. Using a more polar eluent system from the start might be necessary. Concentrate all fractions and analyze them by TLC to ensure no product is being missed.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the purification of 6-Formylimidazo[1,2-a]pyridine?

A1: Silica gel (230–400 mesh) is a commonly used and effective stationary phase for the purification of imidazo[1,2-a]pyridine derivatives.[3][4] Due to the polar formyl group, standard silica gel should be suitable.

Q2: Which mobile phase is best for the column chromatography of 6-Formylimidazo[1,2-a]pyridine?

A2: A mixture of hexanes and ethyl acetate is a good starting point for the mobile phase.[3][4] The polarity will need to be optimized based on TLC analysis. Given the presence of the polar formyl group, you will likely require a higher proportion of ethyl acetate than for non-polar imidazo[1,2-a]pyridines. A gradient elution, starting with a lower polarity and gradually increasing the percentage of ethyl acetate, is recommended for optimal separation.

Q3: How can I determine the optimal mobile phase composition before running a column?

A3: Thin Layer Chromatography (TLC) is an essential tool for determining the best mobile phase. Test various ratios of hexane and ethyl acetate to find a system where the 6-Formylimidazo[1,2-a]pyridine has an Rf value between 0.15 and 0.35. This range typically provides the best separation on a column.

Q4: My 6-Formylimidazo[1,2-a]pyridine is not very soluble in the mobile phase. How should I load it onto the column?

A4: If your compound has poor solubility in the eluent, dry loading is the recommended method.[2] Dissolve your crude product in a suitable solvent in which it is soluble (e.g., dichloromethane or acetone), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.[2]

Q5: What is a typical ratio of silica gel to crude product for effective purification?

A5: A general guideline is to use a silica gel to crude product ratio of 30:1 to 100:1 by weight. The exact ratio will depend on the difficulty of the separation. For closely eluting impurities, a higher ratio is recommended.

Experimental Protocols

Protocol 1: Thin Layer Chromatography (TLC) for Mobile Phase Optimization
  • Prepare a small amount of a dilute solution of your crude 6-Formylimidazo[1,2-a]pyridine in a suitable solvent (e.g., dichloromethane).

  • On a silica gel TLC plate, use a capillary tube to spot the solution.

  • Prepare a TLC chamber with a mixture of hexane and ethyl acetate (start with a 7:3 ratio).

  • Place the TLC plate in the chamber and allow the solvent to ascend.

  • Remove the plate, mark the solvent front, and let it dry.

  • Visualize the spots under UV light (254 nm).

  • Calculate the Rf value for your compound. Adjust the solvent ratio to achieve an Rf value between 0.15 and 0.35.

Protocol 2: Column Chromatography Purification
  • Column Packing:

    • Select a column of appropriate size.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 hexane/ethyl acetate).

    • Pour the slurry into the column and allow the silica to settle, ensuring a level and compact bed without air bubbles.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully pipette it onto the top of the silica bed.

    • Dry Loading: Adsorb the crude product onto a small amount of silica gel, and carefully add the resulting powder to the top of the column.

  • Elution:

    • Begin eluting with the low-polarity mobile phase.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate.

    • Collect fractions in test tubes.

  • Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure 6-Formylimidazo[1,2-a]pyridine.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC for Mobile Phase Optimization Pack Pack Column with Silica Gel Slurry TLC->Pack Load Load Crude Product (Wet or Dry Loading) Pack->Load Elute Elute with Hexane/ Ethyl Acetate Gradient Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Combine Combine Pure Fractions Monitor->Combine Evaporate Evaporate Solvent Combine->Evaporate Product Pure 6-Formylimidazo [1,2-a]pyridine Evaporate->Product

Caption: Experimental workflow for the column chromatography purification of 6-Formylimidazo[1,2-a]pyridine.

Troubleshooting_Logic Start Problem Encountered During Column Chromatography Check_Rf Check Rf of Compound on TLC Start->Check_Rf Low_Rf Rf Too Low? Check_Rf->Low_Rf High_Rf Rf Too High? Low_Rf->High_Rf No Increase_Polarity Increase Mobile Phase Polarity Low_Rf->Increase_Polarity Yes Poor_Sep Poor Separation? High_Rf->Poor_Sep No Decrease_Polarity Decrease Mobile Phase Polarity High_Rf->Decrease_Polarity Yes Optimize_Solvent Optimize Solvent System with TLC Poor_Sep->Optimize_Solvent Yes End Problem Resolved Poor_Sep->End No Increase_Polarity->End Decrease_Polarity->End Optimize_Solvent->End

Caption: Troubleshooting logic for common column chromatography issues.

References

Technical Support Center: Catalyst Selection for Imidazo[1,2-a]pyridine C-N Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the efficient formation of C-N bonds in the synthesis and functionalization of imidazo[1,2-a]pyridines.

Troubleshooting Guide

Navigating the complexities of C-N cross-coupling reactions for imidazo[1,2-a]pyridine synthesis can be challenging. This guide addresses common issues encountered during experiments, offering potential causes and solutions.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive Catalyst: The copper or palladium source may be old, oxidized, or of poor quality. The active species for Ullmann couplings is typically Cu(I).[1] For Buchwald-Hartwig, an active Pd(0) species is required.[2]- Use a fresh, high-purity catalyst. For copper-catalyzed reactions, consider Cu(I) salts like CuI or CuBr.[1][3]- For palladium, ensure proper reduction of Pd(II) precatalysts to Pd(0) in situ, or use a pre-formed Pd(0) complex.[2]- Purge the reaction vessel thoroughly with an inert gas (Argon or Nitrogen) before adding the catalyst.
Inappropriate Ligand: The ligand is crucial for stabilizing the catalyst and facilitating oxidative addition and reductive elimination.[1][4] The chosen ligand may not be suitable for the specific substrates.- Screen a variety of ligands. For Ullmann-type reactions, consider amino acids (e.g., L-proline), N,N-dimethylglycine, or phenanthrolines.[1]- For Buchwald-Hartwig reactions, screen bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or bidentate ligands (e.g., BINAP, DPEPhos).[4][5]
Suboptimal Base: The base's strength and solubility are critical. A weak base may result in a low reaction rate, while an incompatible strong base can degrade sensitive functional groups.[1][2]- Screen different bases. For Ullmann couplings, common choices include K₃PO₄ and Cs₂CO₃.[1]- For Buchwald-Hartwig, strong, non-nucleophilic bases like NaOtBu, KOtBu, or LiHMDS are often effective.[2][6] Weaker bases like K₂CO₃ can be tried for base-sensitive substrates.[2]
Poor Solvent Choice: The solvent affects the solubility of reagents and catalyst stability.- Use anhydrous, degassed solvents. Common solvents for these couplings include DMF, dioxane, and toluene.[1][2][3]- Ensure the chosen solvent is appropriate for the reaction temperature.
Low Reaction Temperature: Many coupling reactions require significant thermal energy to proceed.- Incrementally increase the reaction temperature. For Ullmann couplings, temperatures can range from 80-120 °C or higher.[1][3]- For modern Buchwald-Hartwig systems, reactions can often be run at lower temperatures, but optimization may be required.
Formation of Side Products Dehalogenation/Protodehalogenation: The aryl halide starting material is reduced instead of coupled. This can be caused by trace amounts of water or other protic impurities.[1]- Use anhydrous solvents and reagents. Dry solvents using standard laboratory procedures.- Ensure the inert gas atmosphere is maintained throughout the reaction.
Homocoupling of Starting Materials: Formation of biaryl or other homocoupled products.- This can indicate an issue with the catalytic cycle. Re-evaluate the choice of ligand and base.- Lowering the catalyst loading might sometimes reduce homocoupling.
β-Hydride Elimination: An unproductive side reaction, particularly when coupling with amines that have β-hydrogens, can lead to hydrodehalogenated arene and an imine.[4][7]- Use ligands that promote rapid reductive elimination, which can outcompete β-hydride elimination. Bulky biarylphosphine ligands are often effective.[7]
Poor Regioselectivity Multiple Reactive Sites: The substrate may have multiple sites for C-N bond formation.- In cases of di-halogenated pyridines, the reaction is often regioselective, with iodine being more reactive than chlorine.[8][9]- If selectivity is an issue, consider using a milder catalyst system or lower temperatures to favor the more reactive site.
Reaction Stalls Catalyst Poisoning or Decomposition: Functional groups like azo groups or some sulfur-containing moieties can poison the catalyst.[2] High temperatures can also lead to catalyst decomposition.- Check substrate compatibility with the chosen catalyst system.- If decomposition is suspected, consider running the reaction at a lower temperature for a longer duration or using a more stable pre-catalyst.

Frequently Asked Questions (FAQs)

Q1: How do I choose between a copper-based (Ullmann-type) and a palladium-based (Buchwald-Hartwig) catalyst system?

A1: The choice depends on the specific substrates, desired reaction conditions, and cost considerations.

  • Copper-Catalyzed (Ullmann) Reactions: These are often more cost-effective. They are well-suited for coupling aryl halides with N-H bonds of heterocycles, including the intramolecular cyclization to form the imidazo[1,2-a]pyridine core itself.[3] Traditional Ullmann conditions required harsh temperatures, but modern protocols with ligands allow for milder conditions.[1]

  • Palladium-Catalyzed (Buchwald-Hartwig) Reactions: These systems are known for their broad substrate scope, high functional group tolerance, and generally higher reactivity, allowing for the coupling of challenging substrates, including heteroaryl chlorides, often under milder conditions.[4][10] They are frequently used for the functionalization of a pre-formed halo-imidazo[1,2-a]pyridine core.[8]

Q2: What is the role of the ligand, and why is it so important?

A2: The ligand is critical to the success of the cross-coupling reaction. It binds to the metal center (Cu or Pd) and modifies its electronic and steric properties. A well-chosen ligand can:

  • Stabilize the catalyst , preventing decomposition at high temperatures.

  • Increase the solubility of the catalytic species.

  • Facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination, leading to faster reaction rates and higher yields.[4][5]

  • Prevent catalyst poisoning by coordinating more strongly to the metal than inhibiting substrates.[10]

Q3: My reaction is not working with a common base like K₂CO₃. Should I switch to a stronger base like NaOtBu?

A3: Yes, if your substrates are stable under strongly basic conditions. The choice of base is crucial. Palladium-catalyzed aminations often require a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) to deprotonate the amine nucleophile and facilitate the catalytic cycle.[2] Weaker bases like K₂CO₃ or Cs₂CO₃ may not be sufficient for less acidic amines, leading to slow or incomplete reactions. However, be aware that strong bases like NaOtBu are incompatible with base-sensitive functional groups like esters and nitro groups.[2]

Q4: Can I run my C-N coupling reaction open to the air?

A4: Generally, no. Most palladium and many copper(I) catalysts are sensitive to oxygen and moisture.[1][6] Reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous, degassed solvents to prevent catalyst deactivation and unwanted side reactions like dehalogenation.[1] However, some specific protocols, particularly certain copper-catalyzed oxidative couplings, are designed to use air or oxygen as the terminal oxidant and are explicitly run open to the air.[3][11] Always refer to the specific literature procedure.

Q5: I am observing the formation of a debrominated side product. What is causing this?

A5: The formation of a debrominated (or more generally, dehalogenated) side product is a common issue and typically points to a protic source in the reaction mixture.[1] This could be trace water in the solvent or reagents, or even the amine starting material itself acting as a proton source under certain conditions. Ensure all reagents and solvents are scrupulously dried and that the reaction is maintained under a rigorously inert atmosphere.

Data Presentation: Comparison of Catalytic Systems

The following tables summarize quantitative data for different catalytic systems used in the synthesis and functionalization of imidazo[1,2-a]pyridines.

Table 1: Copper-Catalyzed C-N Bond Formation

Catalyst / LoadingLigand / LoadingBaseSolventTemp. (°C)Time (h)SubstratesYield (%)Reference
CuBr (10 mol%)NoneNoneDMF80122-aminopyridine, nitroolefin90[3][11]
CuI (10 mol%)NoneK₂CO₃DMF100-N-pyridylenaminone90-
CuI (10 mol%)NaHSO₄·SiO₂-TolueneReflux-Aldehyde, 2-aminopyridine, alkyneHigh[12]
Cu(OTf)₂ (20 mol%)None-DCE806Ynamide, 2-aminopyridineLow (initially)[13]
CuI (5 mol%)1,10-phenanthroline (10 mol%)K₃PO₄Dioxane110-Amide, 2-bromopyrimidine--

Table 2: Palladium-Catalyzed C-N Bond Formation (Buchwald-Hartwig)

Catalyst / LoadingLigand / LoadingBaseSolventTemp. (°C)Time (h)SubstratesYield (%)Reference
Pd₂(dba)₃ (2 mol%)XPhos (4.8 mol%)NaOtBuToluene100182-Chloropyridine, amine-[6]
Pd(OAc)₂CyPFtBu (JosiPhos)----Heteroaryl chloride, primary amine-[10]
Pd(OAc)₂ (2 mol%)DavePhos (4 mol%)K₂CO₃Dioxane/H₂O100248-Bromo-imidazo[1,2-a]pyridine, amine70[8][9]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from 2-Aminopyridines and Nitroolefins[3][11]
  • Reaction Setup: To an oven-dried reaction tube equipped with a magnetic stir bar, add the 2-aminopyridine (1.0 mmol), the nitroolefin (1.2 mmol), and CuBr (0.1 mmol, 10 mol%).

  • Solvent Addition: Add anhydrous, degassed DMF (3 mL) to the tube via syringe.

  • Reaction Conditions: Seal the tube and place it in a preheated oil bath or heating block at 80 °C. The reaction is typically run open to the air as it serves as the oxidant.

  • Monitoring: Stir the reaction mixture vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or GC-MS.

  • Work-up: Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine product.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Halo-Imidazo[1,2-a]pyridine[6]
  • Reaction Setup: To an oven-dried Schlenk tube containing a magnetic stir bar, add the halo-imidazo[1,2-a]pyridine (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol % Pd), and the phosphine ligand (e.g., XPhos, 0.048 mmol, 4.8 mol %).

  • Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., NaOtBu, 1.4 mmol). Add anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe, followed by the amine (1.2 mmol).

  • Reaction Conditions: Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-24 hours).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep 1. Add Solids (Substrate, Catalyst, Ligand, Base) inert 2. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N2) prep->inert solvents 3. Add Degassed Solvents & Liquid Reagents inert->solvents react 4. Heat to Temperature & Stir solvents->react monitor 5. Monitor Progress (TLC, LC-MS) react->monitor quench 6. Quench Reaction & Cool to RT monitor->quench extract 7. Liquid-Liquid Extraction quench->extract purify 8. Column Chromatography extract->purify characterize 9. Characterization (NMR, MS) purify->characterize caption General workflow for a C-N cross-coupling experiment.

General workflow for a C-N cross-coupling experiment.
Catalyst Selection Decision Tree

G start Start: C-N Bond Formation on Imidazo[1,2-a]pyridine q1 Type of Transformation? start->q1 intramol Intramolecular Cyclization (Core Synthesis) q1->intramol Core Synthesis intermol Intermolecular Coupling (Core Functionalization) q1->intermol Functionalization q2 Substrate Sensitivity? q3 Cost a Major Factor? q2->q3 No pd_cat Use Palladium Catalyst (e.g., Buchwald-Hartwig) q2->pd_cat Yes (Base/Temp Sensitive Groups) q3->pd_cat No cu_cat Use Copper Catalyst (e.g., Ullmann-type) q3->cu_cat Yes intramol->q3 intermol->q2 caption Decision tree for catalyst selection.

Decision tree for catalyst selection.
Simplified Buchwald-Hartwig Catalytic Cycle

G Simplified Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L Active Catalyst pd2_add L-Pd(II)-X    |       Ar pd0->pd2_add Oxidative Addition (+ Ar-X) pd2_amine L-Pd(II)-NHR'    |       Ar pd2_add->pd2_amine Amine Coordination & Deprotonation (+ R'NH₂ & Base) pd2_amine->pd0 Reductive Elimination product Ar-NHR' pd2_amine->product Product Release caption_node Simplified catalytic cycle for Buchwald-Hartwig amination.

Simplified catalytic cycle for Buchwald-Hartwig amination.

References

Preventing decomposition of Imidazo[1,2-a]pyridine-6-carbaldehyde during storage

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Imidazo[1,2-a]pyridine-6-carbaldehyde

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper storage and handling of this compound to prevent its chemical decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored as a solid in a cool, dry place.[1][2] The aldehyde functional group is susceptible to oxidation, a process that can be accelerated by air, light, and moisture.[3][4][5] Therefore, the ideal storage protocol involves keeping the compound in a tightly sealed, opaque container (such as an amber glass vial), with the headspace purged with an inert gas like nitrogen or argon to displace oxygen.[3]

Q2: What are the primary signs of decomposition for this compound?

A2: The most common sign of degradation is a change in physical appearance, such as the off-white or light-colored solid turning yellow or brown. This color change often indicates the formation of oxidized impurities.[3] For definitive confirmation, analytical techniques such as HPLC, TLC, or NMR spectroscopy should be used to detect the presence of degradation products and assess the purity of the sample.

Q3: What is the main decomposition pathway for this compound during storage?

A3: The primary decomposition pathway is the oxidation of the aldehyde (-CHO) group to the corresponding carboxylic acid (–COOH), forming Imidazo[1,2-a]pyridine-6-carboxylic acid. This is a common degradation route for aldehydes and is facilitated by exposure to atmospheric oxygen.[6][7] The presence of moisture can accelerate this process by forming a hydrate intermediate, which is more readily oxidized.[8]

Q4: My sample has changed color. Can I still use it in my experiments?

A4: A color change suggests that decomposition has occurred. Before using the material, it is critical to re-analyze its purity using a reliable analytical method like HPLC or NMR. If the purity is no longer acceptable for your specific application, the compound should be purified (e.g., by recrystallization) or a new, pure batch should be used to ensure the reliability and reproducibility of your experimental results.[9]

Q5: How does the imidazopyridine core affect the compound's stability?

A5: The imidazo[1,2-a]pyridine scaffold itself is a robust and stable heterocyclic system, widely used in medicinal chemistry.[10][] However, as an electron-rich aromatic system, the C-3 position is particularly susceptible to electrophilic attack.[] While this is more relevant during chemical reactions, the primary stability concern during storage remains the more reactive carbaldehyde group.

Troubleshooting Guide: Storage and Stability Issues

This guide addresses common problems encountered during the storage and use of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Visible color change (e.g., to yellow/brown) Oxidation of the aldehyde group due to prolonged exposure to air (oxygen).[3][4]1. Confirm purity using HPLC or NMR (see Protocol 1). 2. If impurities are significant, purify the material before use. 3. For future storage, transfer the compound to an amber vial, purge with nitrogen or argon, and seal tightly.[3]
Inconsistent or poor results in chemical reactions Use of degraded starting material with reduced purity.1. Always check the purity of the aldehyde before setting up a reaction, especially if the bottle is old or has been opened multiple times.[9] 2. Use a freshly opened bottle or a recently purified batch for sensitive reactions.
Appearance of an unexpected carboxylic acid peak in analytical data (NMR, LC-MS) The aldehyde has oxidized to Imidazo[1,2-a]pyridine-6-carboxylic acid.[7]1. Implement stricter storage protocols as outlined in the FAQs. 2. If purification is not feasible, discard the degraded batch and obtain a fresh supply.
Solid material appears clumpy or wet Absorption of atmospheric moisture.1. Dry the material under vacuum before use.[9] 2. Store the compound in a desiccator over a drying agent (e.g., silica gel) to minimize moisture exposure.

Recommended Storage Conditions Summary

The following table summarizes the recommended storage parameters to maintain the integrity of this compound.

Parameter Recommendation Rationale
Temperature Cool (2-8°C recommended for long-term)Slows the rate of chemical degradation.
Atmosphere Inert Gas (Nitrogen or Argon)Prevents oxidation of the aldehyde group by displacing oxygen.[3]
Light Protect from Light (Amber Vial/Foil)Prevents photo-oxidation.[3]
Moisture Dry (Store in a desiccator)Prevents hydrolysis and the formation of the hydrate intermediate, which is susceptible to oxidation.[8]
Container Tightly Sealed Glass VialPrevents exposure to air and moisture.

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for determining the purity of this compound and detecting the presence of its primary degradant, the corresponding carboxylic acid.

1. Materials and Equipment:

  • HPLC system with UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Sample of this compound

  • Volumetric flasks and pipettes

2. Sample Preparation:

  • Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a 50:50 mixture of Acetonitrile and Water to create a 1 mg/mL stock solution.

  • Further dilute the stock solution to a final concentration of approximately 0.1 mg/mL for injection.

3. HPLC Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm and 280 nm

  • Column Temperature: 30°C

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: Linear gradient from 10% to 90% B

    • 15-17 min: Hold at 90% B

    • 17-18 min: Return to 10% B

    • 18-20 min: Re-equilibration at 10% B

4. Data Analysis:

  • Integrate the peaks in the resulting chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

  • The carboxylic acid degradant is more polar and will typically have a shorter retention time than the parent aldehyde.

Visualizations

Decomposition Pathway

G cluster_factors Accelerating Factors reactant Imidazo[1,2-a]pyridine- 6-carbaldehyde product Imidazo[1,2-a]pyridine- 6-carboxylic Acid reactant->product Oxidation O2 Oxygen (Air) O2->product Light Light (UV) Light->product H2O Moisture H2O->product

Caption: Primary decomposition pathway via oxidation.

Troubleshooting Workflow for Purity Issues

G start Inconsistent Experimental Results or Visual Degradation? check_purity Assess Purity via HPLC / NMR start->check_purity Yes use_compound Proceed with Experiment start->use_compound No is_pure Purity >95%? check_purity->is_pure is_pure->use_compound Yes purify Purify Compound (e.g., Recrystallization) is_pure->purify No review_storage Review and Improve Storage Protocol use_compound->review_storage purify->check_purity Re-assess purity discard Discard and Use New Stock purify->discard Purification not feasible discard->review_storage

Caption: Logical workflow for troubleshooting compound stability.

Recommended Storage Protocoldot

// Nodes receive [label="Receive\nCompound", fillcolor="#4285F4", color="#202124"]; transfer [label="Transfer to\nAmber Vial", fillcolor="#4285F4", color="#202124"]; purge [label="Purge with\nInert Gas (N₂/Ar)", fillcolor="#4285F4", color="#202124"]; seal [label="Seal Tightly\n(use Parafilm)", fillcolor="#4285F4", color="#202124"]; store [label="Store in Cool,\nDark, & Dry Place\n(Desiccator)", fillcolor="#34A853", color="#202124"];

// Edges receive -> transfer; transfer -> purge; purge -> seal; seal -> store; }

References

Validation & Comparative

Navigating the Spectral Landscape of Imidazo[1,2-a]pyridine-6-carbaldehyde: A Comparative Guide to 1H and 13C NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for elucidating molecular structures. This guide provides a comparative analysis of the 1H and 13C NMR spectral data for Imidazo[1,2-a]pyridine-6-carbaldehyde and its derivatives, offering a valuable resource for the characterization of this important heterocyclic scaffold.

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. The introduction of a carbaldehyde group at the 6-position creates a key intermediate for the synthesis of a wide array of derivatives with potential therapeutic applications. Accurate interpretation of their NMR spectra is crucial for confirming their synthesis and for structure-activity relationship (SAR) studies.

While specific, publicly available, detailed spectral assignments for this compound are not readily found in the reviewed literature, a comparative analysis of closely related, substituted imidazo[1,2-a]pyridines provides a robust framework for predicting and interpreting its NMR data.

Comparative 1H NMR Data of Substituted Imidazo[1,2-a]pyridines

The following table summarizes the 1H NMR chemical shifts (δ) for various protons in the imidazo[1,2-a]pyridine core, showcasing the influence of different substituents. The data is compiled from various scientific publications.

CompoundH-2H-3H-5H-7H-8Other ProtonsSolvent
2,7-Dimethylimidazo[1,2-a]pyridine-7.20 (s)7.87 (d, J=6.6)-7.19 (s)2.40 (s, 3H, CH3), 2.34 (s, 3H, CH3)CDCl3
2,6-Dimethylimidazo[1,2-a]pyridine-7.21 (s)7.78 (br s)6.93 (dd, J=9.2, 1.6)-2.40 (s, 3H, CH3), 2.25 (s, 3H, CH3)CDCl3
6-Iodo-2-methylimidazo[1,2-a]pyridine-8.27 (t, J=2.4, 1.2)-7.30-7.23 (m)-2.43 (d, J=0.8, 3H, CH3)CDCl3
8-aminoimidazo[1,2-a]pyridine derivative---6.8 (t, J=7.4)9.2 (d, J=7.4)2.8 (s, 3H, CH3), 4.5 (s, 2H, NH2), 6.6 (d, J=7.4), 7.4-7.8 (m, Ar-H)CDCl3

Comparative 13C NMR Data of Substituted Imidazo[1,2-a]pyridines

The 13C NMR chemical shifts provide valuable information about the carbon skeleton of the molecule. The table below presents a comparison of 13C NMR data for several substituted imidazo[1,2-a]pyridines.

CompoundC-2C-3C-5C-6C-7C-8C-8aOther CarbonsSolvent
2,7-Dimethylimidazo[1,2-a]pyridine145.6108.8124.4134.8115.2-143.021.2 (CH3), 14.3 (CH3)CDCl3
2,6-Dimethylimidazo[1,2-a]pyridine144.2109.3123.1127.2121.4-143.018.1 (CH3), 14.4 (CH3)CDCl3
6-Iodo-2-methylimidazo[1,2-a]pyridine144.2109.4131.974.5130.2-143.714.4 (CH3)CDCl3
8-aminoimidazo[1,2-a]pyridine derivative--115.9118.7108.7138.9152.314.1 (CH3), various aromatic C'sCDCl3

Experimental Protocols

A standardized protocol for acquiring high-quality 1H and 13C NMR spectra is essential for accurate and reproducible results.

Sample Preparation:

  • Weigh approximately 5-10 mg of the imidazo[1,2-a]pyridine derivative.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (typically δ = 0.00 ppm).

1H NMR Spectroscopy:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64 scans are typically sufficient, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 3-4 seconds.

    • Spectral Width (sw): A range of -2 to 12 ppm is generally adequate.

13C NMR Spectroscopy:

  • Instrument: The same spectrometer as used for 1H NMR.

  • Parameters:

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance and sensitivity of the 13C nucleus.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width (sw): A range of 0 to 200 ppm is typically used.

Logical Workflow for NMR Analysis

The following diagram illustrates the logical workflow for the NMR analysis of an Imidazo[1,2-a]pyridine derivative.

NMR_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing & Analysis cluster_comparison Comparative Analysis cluster_conclusion Conclusion Synthesis Synthesize Imidazo[1,2-a]pyridine -6-carbaldehyde Derivative Dissolution Dissolve in Deuterated Solvent Synthesis->Dissolution Standard Add Internal Standard (TMS) Dissolution->Standard H1_NMR 1H NMR Spectroscopy Standard->H1_NMR C13_NMR 13C NMR Spectroscopy Standard->C13_NMR Processing Fourier Transform & Phase Correction H1_NMR->Processing C13_NMR->Processing Integration Peak Integration (1H) Processing->Integration Peak_Picking Peak Picking (1H & 13C) Processing->Peak_Picking Assignment Spectral Assignment Integration->Assignment Peak_Picking->Assignment Comparison Compare with Literature Data for Related Structures Assignment->Comparison Structure_Confirmation Structure Confirmation Comparison->Structure_Confirmation

NMR Analysis Workflow

This comprehensive guide, through its comparative data tables and standardized protocols, aims to equip researchers with the necessary tools for the efficient and accurate NMR analysis of this compound and its derivatives. A thorough understanding of their spectral properties is a critical step in unlocking their full potential in the field of drug discovery and development.

A Comparative Guide to High-Resolution Mass Spectrometry (HRMS) for the Analysis of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Resolution Mass Spectrometry (HRMS) techniques for the characterization and quantification of imidazo[1,2-a]pyridine derivatives. These compounds form a critical scaffold in medicinal chemistry, with applications ranging from anticancer to antiviral agents. Accurate and detailed structural elucidation and quantification are paramount for drug discovery and development. This document offers a comparative overview of HRMS platforms, detailed experimental protocols, and an exploration of the fragmentation behavior of this important class of molecules.

Performance Comparison of HRMS Platforms

The choice of an HRMS instrument significantly impacts the quality and depth of analytical data. The most common HRMS analyzers for small molecule analysis are Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR). The following table summarizes their key performance characteristics relevant to the analysis of imidazo[1,2-a]pyridine derivatives.

FeatureTime-of-Flight (TOF)OrbitrapFourier Transform Ion Cyclotron Resonance (FT-ICR)
Mass Resolution Good (up to 60,000 FWHM)Excellent (up to 500,000 FWHM)Unparalleled (>1,000,000 FWHM)[1]
Mass Accuracy Very Good (< 5 ppm)Excellent (< 1-3 ppm)Exceptional (< 1 ppm)[1]
Sensitivity HighHighModerate
Scan Speed Very FastFastSlower
Dynamic Range WideGoodGood
Cost ModerateHighVery High
Typical Application for Imidazo[1,2-a]pyridines High-throughput screening, rapid quantificationAccurate mass-based identification, structural elucidation, metabolomicsComplex mixture analysis, resolving isobaric interferences

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining high-quality HRMS data. Below are recommended starting protocols for the LC-HRMS analysis of imidazo[1,2-a]pyridine derivatives.

Sample Preparation
  • For in vitro samples (e.g., microsomal incubations):

    • Quench the reaction with an equal volume of ice-cold acetonitrile.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to an autosampler vial for LC-HRMS analysis.

  • For in vivo samples (e.g., plasma, tissue homogenates):

    • Perform a protein precipitation by adding 3 volumes of ice-cold acetonitrile containing an internal standard to 1 volume of the biological matrix.

    • Vortex for 2 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Centrifuge again to remove any particulate matter before injection.

Liquid Chromatography (LC)
  • LC System: An ultra-high performance liquid chromatography (UHPLC) system is recommended for optimal separation.

  • Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is a good starting point for many imidazo[1,2-a]pyridine derivatives.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5-95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95-5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

High-Resolution Mass Spectrometry (HRMS)
  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for the analysis of nitrogen-containing heterocyclic compounds like imidazo[1,2-a]pyridines.

  • Mass Analyzer: Orbitrap or Q-TOF.

  • Scan Mode:

    • Full Scan (for identification and profiling): Mass range of m/z 100-1000 with a resolution of at least 70,000 (for Orbitrap) or 40,000 (for Q-TOF).

    • Data-Dependent Acquisition (DDA) or All Ions Fragmentation (AIF) (for structural elucidation): Acquire MS/MS spectra for the top 3-5 most intense ions from the full scan. Use a normalized collision energy (NCE) stepping (e.g., 20, 30, 40 eV) to obtain comprehensive fragmentation information.

  • Source Parameters (example for a Thermo Fisher Q Exactive):

    • Sheath Gas Flow Rate: 40

    • Aux Gas Flow Rate: 10

    • Sweep Gas Flow Rate: 1

    • Spray Voltage: 3.5 kV

    • Capillary Temperature: 320°C

    • S-Lens RF Level: 50

    • Aux Gas Heater Temperature: 350°C

Data Analysis Workflow

HRMS Data Analysis Workflow for Imidazo[1,2-a]pyridine Derivatives A Raw Data Acquisition (LC-HRMS) B Peak Picking and Feature Detection A->B C Elemental Composition Prediction (from accurate mass) B->C E Fragmentation Analysis (MS/MS data interpretation) B->E G Quantification (Peak area integration) B->G D Database Searching (e.g., ChemSpider, PubChem) C->D F Structural Elucidation D->F E->F

Caption: A typical workflow for processing and analyzing HRMS data of imidazo[1,2-a]pyridine derivatives.

Fragmentation Pathways of Imidazo[1,2-a]pyridine Derivatives

Understanding the fragmentation patterns of imidazo[1,2-a]pyridine derivatives is key to their structural elucidation. The fragmentation is highly dependent on the nature and position of the substituents. Based on the literature for related structures, some general fragmentation pathways can be proposed.

A study on 3-phenoxy imidazo[1,2-a]pyridines showed that a characteristic fragmentation is the homolytic cleavage of the C-O bond at the 3-position, leading to the elimination of a phenoxy radical.[2] Other diagnostic ions are formed by the subsequent loss of carbon monoxide (CO).[2]

For other substituted imidazo[1,2-a]pyridines, common fragmentation pathways are likely to involve:

  • Cleavage of the substituent at the 2- or 3-position: This is often the most facile fragmentation, leading to a prominent ion corresponding to the imidazo[1,2-a]pyridine core or the substituent itself.

  • Ring cleavage of the pyridine or imidazole ring: This can occur through various mechanisms, including retro-Diels-Alder reactions, leading to characteristic neutral losses.

  • Rearrangements: Hydrogen rearrangements are common in the gas phase and can lead to the formation of unexpected fragment ions.

Proposed Fragmentation of a Substituted Imidazo[1,2-a]pyridine mol [M+H]+ Imidazo[1,2-a]pyridine-R frag1 [M+H-R]+ Imidazo[1,2-a]pyridine core mol:f0->frag1 Loss of R frag2 [R]+ Substituent ion mol:f0->frag2 Cleavage frag3 Further Ring Fragmentation frag1:f0->frag3 Ring Opening

Caption: A generalized fragmentation pathway for a substituted imidazo[1,2-a]pyridine derivative.

This guide provides a foundational understanding of the application of HRMS for the analysis of imidazo[1,2-a]pyridine derivatives. For specific applications, optimization of the presented protocols is highly recommended to achieve the best results.

References

A Comparative Guide to the Synthesis of Substituted Imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in pharmaceuticals and functional materials. Its derivatives exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties. Consequently, the development of efficient and versatile synthetic routes to access this important chemical space is a significant focus of chemical research. This guide provides a comparative overview of the most common and recently developed methods for the synthesis of substituted imidazo[1,2-a]pyridines, offering a resource for researchers in medicinal chemistry and organic synthesis.

Key Synthetic Strategies at a Glance

The synthesis of imidazo[1,2-a]pyridines can be broadly categorized into classical condensation reactions, multicomponent reactions (MCRs), and modern catalytic methods. Each approach offers distinct advantages and disadvantages in terms of substrate scope, efficiency, and reaction conditions.

  • Classical Condensation Reactions: The most traditional approach involves the condensation of 2-aminopyridines with α-haloketones.[1][2][3] This method is straightforward and generally provides good yields. However, the lachrymatory nature and limited commercial availability of α-haloketones can be a drawback.[4]

  • Multicomponent Reactions (MCRs): MCRs, such as the Groebke-Blackburn-Bienaymé (GBB) and Ugi reactions, offer a highly efficient means of generating molecular diversity from simple starting materials in a single step.[1][5][6][7][8][9][10][11][12][13][14] The GBB reaction, in particular, is a powerful tool for accessing 3-aminoimidazo[1,2-a]pyridine derivatives.[7][9]

  • Ortoleva-King Reaction: This method provides a one-pot synthesis of imidazo[1,2-a]pyridines from readily available 2-aminopyridines and acetophenones.[4][15][16][17][18] It avoids the need for pre-functionalized ketone starting materials.

  • Modern Catalytic Methods: Recent advances have introduced a variety of catalytic systems, including copper, gold, and ruthenium catalysts, to promote the synthesis of imidazo[1,2-a]pyridines under milder conditions.[15][19][20][21][22] Furthermore, metal-free, microwave-assisted, and photocatalytic methods are emerging as more sustainable alternatives.[23][2][3][5][8][24][25][26]

Comparative Performance of Synthesis Routes

The choice of synthetic route will depend on the desired substitution pattern, the availability of starting materials, and the desired reaction conditions. The following table summarizes the key performance indicators for several representative synthetic methods.

Synthesis RouteKey ReactantsCatalyst/ReagentTypical Reaction ConditionsTypical YieldsKey AdvantagesKey Disadvantages
Classical Condensation 2-Aminopyridine, α-BromoketoneBase (e.g., K2CO3)Reflux in solvent (e.g., DMF)Good to ExcellentSimple, well-establishedLachrymatory α-haloketones, limited substrate scope
Groebke-Blackburn-Bienaymé 2-Aminopyridine, Aldehyde, IsocyanideLewis or Brønsted acid (e.g., NH4Cl)Room temperature or microwave irradiation in solvent (e.g., EtOH)Moderate to Good[8][12]High atom economy, diversity-orientedIsocyanides can be toxic and have unpleasant odors
Ortoleva-King Reaction 2-Aminopyridine, AcetophenoneIodineHigh temperature (e.g., 110 °C), neat, followed by baseModerate[4][17]Readily available starting materials, one-potHigh temperatures, requires excess 2-aminopyridine
Copper-Catalyzed Synthesis 2-Aminopyridine, NitroolefinCuBr80 °C in DMF, air as oxidantUp to 90%[20]Green oxidant (air), good functional group toleranceRequires a metal catalyst
Microwave-Assisted Synthesis 2-Aminonicotinic acid, ChloroacetaldehydeNoneMicrowave irradiation in water92-95%[24]Rapid, catalyst-free, green solventRequires specialized microwave equipment

Visualizing the Synthetic Pathways

The following diagrams illustrate the general workflows for the key synthetic strategies discussed.

GBB_Reaction cluster_reactants Reactants cluster_process Process cluster_product Product 2-Aminopyridine 2-Aminopyridine One-Pot Reaction One-Pot Reaction 2-Aminopyridine->One-Pot Reaction Aldehyde Aldehyde Aldehyde->One-Pot Reaction Isocyanide Isocyanide Isocyanide->One-Pot Reaction Acid Catalyst Acid Catalyst Acid Catalyst->One-Pot Reaction Substituted Imidazo[1,2-a]pyridine Substituted Imidazo[1,2-a]pyridine One-Pot Reaction->Substituted Imidazo[1,2-a]pyridine Ortoleva_King_Reaction 2-Aminopyridine 2-Aminopyridine Step1 Step 1: Ortoleva-King Reaction (Neat, 110 °C) 2-Aminopyridine->Step1 Acetophenone Acetophenone Acetophenone->Step1 Iodine Iodine Iodine->Step1 Pyridinium Salt Intermediate Pyridinium Salt Intermediate Step1->Pyridinium Salt Intermediate Step2 Step 2: Cyclization (Base, 100 °C) Pyridinium Salt Intermediate->Step2 Product Substituted Imidazo[1,2-a]pyridine Step2->Product Modern_Catalytic_Route cluster_reactants Reactants cluster_conditions Conditions Pyridine Derivative Pyridine Derivative Cyclization Cyclization Pyridine Derivative->Cyclization Coupling Partner Coupling Partner Coupling Partner->Cyclization Catalyst e.g., Cu(I), Ru(II) Catalyst->Cyclization Energy Source Heat, Light, or Microwaves Energy Source->Cyclization Product Substituted Imidazo[1,2-a]pyridine Cyclization->Product

References

A Comparative Analysis of the Biological Activity of Imidazo[1,2-a]pyridine-6-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the anticancer and antimicrobial potential of substituted imidazo[1,2-a]pyridine scaffolds, providing key quantitative data and experimental insights for researchers in drug discovery and development.

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This guide provides a comparative analysis of the biological activity of various derivatives of Imidazo[1,2-a]pyridine, with a focus on anticancer and antimicrobial applications. While specific biological data for the parent compound, Imidazo[1,2-a]pyridine-6-carbaldehyde, is not extensively available in the reviewed literature, this guide utilizes data from several of its derivatives to establish structure-activity relationships and highlight the therapeutic potential of this chemical class.

Anticancer Activity: A Tale of Potent Inhibition

Derivatives of the imidazo[1,2-a]pyridine scaffold have demonstrated significant cytotoxic effects against a range of cancer cell lines. The primary mechanism of action for many of these compounds involves the inhibition of key signaling pathways, most notably the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.

A series of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives have been synthesized and evaluated for their in vitro anti-proliferative activities against five cancer cell lines: HCC827, A549, SH-SY5Y, HEL, and MCF-7.[1] Many of these compounds displayed significant activity, with one of the most potent, compound 13k , exhibiting IC50 values ranging from 0.09 to 0.43 μM across all tested cell lines.[1] This compound was found to induce cell cycle arrest at the G2/M phase and promote apoptosis in HCC827 cells through the inhibition of PI3Kα with an IC50 value of 1.94 nM.[1]

Another study focused on novel imidazo[1,2-a]pyridine hybrids, where compound HB9 showed an IC50 value of 50.56 μM against the A549 lung cancer cell line, and compound HB10 had an IC50 of 51.52 μM against the HepG2 liver carcinoma cell line.[2][3] Furthermore, a series of 3-aminoimidazo[1,2-α]pyridine compounds were synthesized, with compounds 12 and 14 showing high inhibitory activity against various cancer cell lines.[4] Specifically, compound 12 demonstrated the highest activity against the HT-29 colon cancer cell line with an IC50 of 4.15 ± 2.93 µM.

The table below summarizes the anticancer activity of selected Imidazo[1,2-a]pyridine derivatives.

Compound IDStructureCancer Cell LineIC50 (μM)Reference
13k 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivativeHCC8270.09[1]
A5490.21[1]
SH-SY5Y0.35[1]
HEL0.43[1]
MCF-70.18[1]
HB9 Imidazo[1,2-a]pyridine hybridA54950.56[2][3]
HB10 Imidazo[1,2-a]pyridine hybridHepG251.52[2][3]
IP-5 Novel Imidazo[1,2-a]pyridineHCC193745[4]
IP-6 Novel Imidazo[1,2-a]pyridineHCC193747.7[4]
IP-7 Novel Imidazo[1,2-a]pyridineHCC193779.6[4]
Compound 12 3-aminoimidazo[1,2-α]pyridineHT-294.15
Compound 14 3-aminoimidazo[1,2-α]pyridineB16F1021.75
Compound 6d Imidazo[1,2-a]pyridine-oxadiazole hybridA5492.8[5]

Antimicrobial Activity: A Broad Spectrum of Action

In addition to their anticancer properties, Imidazo[1,2-a]pyridine derivatives have shown promising activity against a variety of bacterial and fungal pathogens.

One study investigated new polyfunctional imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine derivatives, with several compounds efficiently inhibiting the growth of both Gram-positive and Gram-negative bacteria.[6][7] Another report detailed the synthesis of imidazo[1,2-a]pyridines linked with thiazole/thiophene motifs, which also exhibited antimicrobial properties. A series of hydrazone derivatives of imidazo[1,2-a]pyridine were synthesized and showed potent antibacterial activity against E. coli, with inhibition diameters ranging from 8 to 11 mm.

The following table summarizes the antimicrobial activity of selected Imidazo[1,2-a]pyridine derivatives.

Compound IDTarget OrganismMIC (μg/mL)Zone of Inhibition (mm)Reference
Compound 5d Gram-positive & Gram-negative bacteria--[6][7]
Compound 7a Gram-positive & Gram-negative bacteria--[6][7]
Compound 10a Gram-positive & Gram-negative bacteria--[6][7]
Compound 11a Gram-positive & Gram-negative bacteria--[6][7]
Compound 12a Gram-positive & Gram-negative bacteria--[6][7]
Compound 5a E. coli-11
Hydrazone derivatives (general) E. coli-8-11

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as a measure of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., Imidazo[1,2-a]pyridine derivatives) and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 × 10⁵ CFU/mL.

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate a key signaling pathway affected by Imidazo[1,2-a]pyridine derivatives and a typical experimental workflow for assessing their anticancer activity.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Survival Cell Survival mTORC1->Survival Imidazo_derivative Imidazo[1,2-a]pyridine Derivative Imidazo_derivative->PI3K inhibits

Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of Imidazo[1,2-a]pyridine derivatives.

Anticancer_Assay_Workflow cluster_workflow Anticancer Activity Assessment Workflow start Start: Synthesized Imidazo[1,2-a]pyridine Derivatives cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) start->cytotoxicity select_potent Select Potent Compounds cytotoxicity->select_potent mechanism Mechanism of Action Studies (e.g., Western Blot for PI3K/Akt pathway proteins) select_potent->mechanism cell_cycle Cell Cycle Analysis (Flow Cytometry) select_potent->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V staining) select_potent->apoptosis end End: Identification of Lead Compound(s) mechanism->end cell_cycle->end apoptosis->end

Caption: A typical experimental workflow for evaluating the anticancer properties of novel compounds.

References

Comparative Guide to the In Vitro Anticancer Activity of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the in vitro anticancer activity of novel 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of quinazoline-based compounds. The data presented is primarily based on a key study that designed and synthesized these specific derivatives as potent inhibitors of the phosphatidylinositol 3-kinase (PI3K) signaling pathway, a critical cascade often dysregulated in cancer.[1][2]

Introduction to Quinazoline Derivatives in Cancer Therapy

Quinazoline and its derivatives are a significant class of heterocyclic compounds that form the core structure of numerous anticancer agents.[3][4][5] These compounds are known to exhibit a wide range of biological activities by targeting various cellular components and pathways.[6][7] Many established anticancer drugs, such as gefitinib, erlotinib, and lapatinib, are quinazoline derivatives that function as tyrosine kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR).[3][4] The versatility of the quinazoline scaffold allows for structural modifications to develop inhibitors for other critical cancer targets, including the PI3K/Akt pathway, which is crucial for cell growth, proliferation, and survival.[1][2][8] Aberrant activation of the PI3K/Akt pathway is a major factor in tumor development and progression.[1][2][9]

The fusion of the imidazo[1,2-a]pyridine moiety, a key pharmacophore in other known PI3K inhibitors, with the 4-aminoquinazoline scaffold has led to the development of a new series of potent anticancer agents.[1] This guide focuses on these specific derivatives, presenting their cytotoxic activity against various cancer cell lines and elucidating their mechanism of action.

Quantitative Data Presentation: Antiproliferative Activity

The in vitro antiproliferative activity of the synthesized 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives was evaluated against a panel of five human cancer cell lines using the MTT assay. The results, expressed as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized below.

Table 1: IC50 Values (μM) of Lead 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives
CompoundHCC827 (Lung)A549 (Lung)SH-SY5Y (Neuroblastoma)HEL (Leukemia)MCF-7 (Breast)
13k 0.090.240.430.250.11
10t 0.130.450.870.530.21
13j 0.150.510.660.410.19
10u 0.170.620.950.680.28
13i 0.210.781.020.750.33

Data sourced from a 2023 study on novel 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives. Most synthesized compounds showed submicromolar inhibitory activity.[1]

Analysis:

  • Compound 13k emerged as the most potent derivative, exhibiting IC50 values ranging from 0.09 μM to 0.43 μM across all tested cell lines.[1]

  • The compounds generally showed higher sensitivity in HCC827 (non-small cell lung cancer) and MCF-7 (breast cancer) cell lines.[1]

Comparison with Other Quinazoline-Based Inhibitors

The quinazoline scaffold is versatile, leading to derivatives that target various kinases. For context, the activity of compound 13k is compared with other classes of quinazoline inhibitors.

Table 2: Comparative IC50 Values of Different Quinazoline-Based Inhibitors
Compound/DrugPrimary Target(s)Cancer Cell LineIC50 (μM)
Compound 13k PI3Kα HCC827 (Lung) 0.09
GefitinibEGFRA549 (Lung, gefitinib-sensitive)0.54
ErlotinibEGFRHCC827 (Lung)0.001 (hydroxylated form)
LapatinibEGFR, HER2MCF-7 (Breast)Varies
Compound 6b PI3KαHCT-116 (Colon)0.0136 (kinase assay)
Compound 46 Aurora A/BSH-SY5Y (Neuroblastoma)Not specified (in vivo activity)

*Note: Compound 6b is a 4-aminoquinazoline derivative, and Compound 46 is a 6-(imidazo[1,2-a]pyridin-6-yl)quinazolin-4(3H)-one derivative. Direct comparison of IC50 values across different studies and assays should be done with caution due to variations in experimental conditions.

This comparison highlights that while EGFR inhibitors like erlotinib can show very high potency, the PI3Kα inhibitor 13k demonstrates significant, broad-spectrum submicromolar activity, making it a promising lead compound for a different therapeutic target.[1][3][9][10]

Mechanism of Action of Lead Compound 13k

Further investigation into the most potent compound, 13k , revealed a multi-faceted mechanism of action targeting the PI3K pathway and inducing apoptosis.

PI3Kα Kinase Inhibition

The primary mechanism for the anticancer activity of compound 13k is the direct inhibition of the PI3Kα enzyme. In a kinase assay, compound 13k demonstrated potent inhibitory activity against PI3Kα with an IC50 value of 1.94 nM.[1][2] This targeted inhibition blocks the downstream signaling cascade that promotes cancer cell survival and proliferation.[1][2][11]

PI3K_Pathway cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Apoptosis Inhibition of Apoptosis Akt->Apoptosis mTORC2 mTORC2 mTORC2->Akt Activates Inhibitor Compound 13k Inhibitor->PI3K Inhibition

Caption: PI3K/Akt Signaling Pathway Inhibition by Compound 13k.

Cell Cycle Arrest and Apoptosis

By inhibiting the PI3K/Akt pathway, compound 13k triggers downstream cellular events that halt cancer progression.

  • Cell Cycle Arrest: Treatment of HCC827 cells with compound 13k resulted in the accumulation of cells in the G2/M phase of the cell cycle, indicating a disruption in cell division processes.[1][2]

  • Apoptosis Induction: The compound was shown to induce programmed cell death (apoptosis) in HCC827 cells.[1][2] This is a crucial mechanism for eliminating cancerous cells.

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the anticancer activity of the 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives.

Experimental_Workflow cluster_moa Mechanism of Action Studies start Start: Synthesized Compounds mtt 1. Antiproliferation Screening (MTT Assay) start->mtt ic50 Determine IC50 Values mtt->ic50 select Select Lead Compound (13k) ic50->select kinase 2. PI3Kα Kinase Assay select->kinase flow 3. Cell Cycle Analysis (Flow Cytometry) select->flow apoptosis 4. Apoptosis Assay (Flow Cytometry) select->apoptosis end Conclusion: Potent PI3Kα Inhibitor kinase->end flow->end apoptosis->end

References

Comparative Guide to Structure-Activity Relationships of Imidazo[1,2-a]pyridine Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure that forms the core of numerous biologically active compounds. Its unique chemical properties have made it a focal point in medicinal chemistry for the development of potent inhibitors targeting a range of diseases. This guide provides a comparative analysis of the structure-activity relationships (SAR) for three distinct classes of imidazo[1,2-a]pyridine inhibitors: antitubercular agents, anticancer kinase inhibitors, and central nervous system (CNS) imaging agents for β-amyloid plaques. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental protocols, and visual representations of key concepts.

Antitubercular Imidazo[1,2-a]pyridine-3-carboxamides

Imidazo[1,2-a]pyridines have emerged as a promising class of antitubercular agents, with several compounds exhibiting potent activity against drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis (Mtb).[1][2][3][4][5][6] A significant portion of these inhibitors function by targeting the cytochrome b subunit (QcrB) of the electron transport chain, a critical component for Mtb survival.[3]

Structure-Activity Relationship (SAR) Summary

The SAR for this class of compounds reveals that modifications at several positions on the imidazo[1,2-a]pyridine core and the carboxamide side chain are critical for their antimycobacterial potency.

  • Imidazo[1,2-a]pyridine Core: The core structure is essential for activity. Substitutions on the pyridine ring, particularly at the 7-position, can modulate potency. For instance, a chloro group at the 7-position has been shown to be beneficial in some analogs.[2]

  • C3-Carboxamide Linker: The carboxamide linkage at the 3-position is a key structural feature.

  • Amide Substituent: The nature of the substituent on the amide nitrogen has a profound impact on the inhibitory activity. Large, lipophilic groups, especially biaryl ethers, are associated with a significant increase in potency, leading to compounds with nanomolar activity.[2][5]

Quantitative Data Comparison

The following table summarizes the in vitro antitubercular activity of representative imidazo[1,2-a]pyridine-3-carboxamide analogs against M. tuberculosis H37Rv.

CompoundR (Amide Substituent)7-Position SubstitutionMIC (μM)Reference
1 4-PhenoxyphenylH0.2[2]
2 4-(4-Chlorophenoxy)phenylH0.006[2]
3 4-(4-Fluorophenoxy)phenylCH₃0.004[2]
4 4-(4-Fluorophenoxy)phenylCl0.02[2]
Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC): The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard in vitro measure of a compound's efficacy.

  • Bacterial Strain: Mycobacterium tuberculosis H37Rv is commonly used.

  • Culture Medium: Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% albumin-dextrose-catalase (ADC) is a typical medium.

  • Assay Procedure:

    • A serial dilution of the test compounds is prepared in a 96-well microplate.

    • A standardized inoculum of Mtb is added to each well.

    • The plates are incubated at 37°C for a defined period (e.g., 5 days).

    • Bacterial growth is assessed visually or by using a growth indicator like resazurin. The MIC is the lowest compound concentration that inhibits visible growth.[2]

Logical Relationship of SAR

SAR_Antitubercular cluster_scaffold Imidazo[1,2-a]pyridine Core cluster_modifications Structural Modifications Core Imidazo[1,2-a]pyridine-3-carboxamide R_group Bulky, Lipophilic Amide Substituent (e.g., Biaryl Ether) Core->R_group Critical for high potency Pos7_sub Substitution at 7-Position (e.g., -Cl) Core->Pos7_sub Modulates activity Potency Increased Antitubercular Potency (Low Nanomolar MIC) R_group->Potency Pos7_sub->Potency

Caption: SAR of antitubercular imidazo[1,2-a]pyridines.

Anticancer Imidazo[1,2-a]pyridines as Kinase Inhibitors

The imidazo[1,2-a]pyridine scaffold has been extensively explored for the development of anticancer agents, particularly as inhibitors of various protein kinases that are often dysregulated in cancer.[7][8][9][10] Key targets include cyclin-dependent kinases (CDKs) and components of the PI3K/mTOR signaling pathway.[7][8]

Structure-Activity Relationship (SAR) Summary

The anticancer activity of these compounds is highly dependent on the substitution pattern around the imidazo[1,2-a]pyridine ring.

  • Positions of Substitution: The SAR studies have identified that substitutions at specific positions on the heterocyclic core can significantly influence both the potency and selectivity of the inhibitors.[7]

  • Physicochemical Properties: Modifications at certain positions can be used to fine-tune the physicochemical properties of the compounds, which is crucial for optimizing their pharmacokinetic profiles for in vivo applications.[7]

Quantitative Data Comparison

The following table presents the inhibitory activity of representative imidazo[1,2-a]pyridine-based kinase inhibitors against cancer cell lines.

CompoundTarget KinaseCancer Cell LineIC₅₀ (μM)Reference
5 CDK2Not SpecifiedPotent Inhibition[7]
6 c-MetEBC-11.626[10]
7 Not SpecifiedA5495.2[10]
8 PI3K/mTORNot SpecifiedPotent Inhibition[8]
Experimental Protocols

MTT Cell Viability Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

  • Cell Lines: Human cancer cell lines such as A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HepG2 (hepatocellular carcinoma) are commonly used.[9]

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

    • An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[9]

Signaling Pathway Diagram

Kinase_Inhibition_Pathway Growth_Factor Growth Factor Receptor_TK Receptor Tyrosine Kinase Growth_Factor->Receptor_TK PI3K PI3K Receptor_TK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth_Survival Cell Growth & Survival mTOR->Cell_Growth_Survival Cell_Cycle_Progression Cell Cycle Progression CDK CDK CDK->Cell_Cycle_Progression Imidazo_pyridine_Kinase_Inhibitor Imidazo[1,2-a]pyridine Kinase Inhibitor Imidazo_pyridine_Kinase_Inhibitor->PI3K Imidazo_pyridine_Kinase_Inhibitor->mTOR Imidazo_pyridine_Kinase_Inhibitor->CDK Inhibition Inhibition Binding_Assay_Workflow Start Start Prepare_Abeta Prepare Aβ Aggregates Start->Prepare_Abeta Incubate Incubate Aβ Aggregates with Radioligand and Test Compound Prepare_Abeta->Incubate Filter Separate Bound and Unbound Radioligand by Filtration Incubate->Filter Measure Measure Radioactivity of Bound Radioligand Filter->Measure Calculate Calculate Ki Value Measure->Calculate End End Calculate->End

References

Docking Studies of Imidazo[1,2-a]pyridine Ligands: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of imidazo[1,2-a]pyridine derivatives reveals their significant potential as versatile ligands for a range of protein targets implicated in various diseases. This guide provides a comparative overview of their docking performance, supported by experimental data and detailed methodologies, to aid researchers in the development of novel therapeutics.

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of several approved drugs.[1] Its derivatives have been extensively studied for a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] Molecular docking studies have been instrumental in elucidating the binding modes of these ligands and guiding the design of more potent and selective inhibitors.[1][2] This guide synthesizes findings from multiple studies to offer a comparative perspective on the interaction of imidazo[1,2-a]pyridine ligands with key protein targets.

Comparative Docking Performance of Imidazo[1,2-a]pyridine Derivatives

The following table summarizes the docking scores and, where available, the corresponding experimental inhibitory activities of various imidazo[1,2-a]pyridine derivatives against different protein targets. This data highlights the scaffold's ability to be tailored for high-affinity binding to diverse protein active sites.

Ligand/DerivativeProtein TargetPDB IDDocking Score (kcal/mol)Experimental Activity (IC50)Reference
Anticancer Agents
Compound HB7Human LTA4H3U9W-11.237-[3][4]
Compound COxidoreductase (Breast Cancer)--9.20750.56 µM (MCF7)[5][6]
Compound 6hMARK4--K = 0.1 x 10⁷[7]
Compound 11Akt11O6K-0.64 µM[8]
Compound I-11KRAS G12C--Potent in NCI-H358 cells[9]
Kinase Inhibitors
Compound 4cCLK1--0.7 µM[10]
Compound 4cDYRK1A--2.6 µM[10]
Antibacterial Agents
Compound 4bBacterial GyrB--10.4-
Compound 8b, 8d, 8e, 8h, 8iGlucosamine-6-phosphate synthase--Potent antibacterial agents

Experimental Protocols: A Closer Look at the Methodologies

The reliability of docking studies hinges on the rigor of the experimental protocol. Below are summaries of the methodologies employed in the cited studies.

General Molecular Docking Workflow

A typical molecular docking workflow was followed in most studies, which can be generalized into the following steps:

Molecular Docking Workflow cluster_prep Preparation Phase cluster_docking Docking & Analysis Protein_Prep Protein Preparation (PDB retrieval, water removal, protonation) Docking Molecular Docking (Grid generation, ligand docking) Protein_Prep->Docking Ligand_Prep Ligand Preparation (2D to 3D conversion, energy minimization) Ligand_Prep->Docking Analysis Analysis of Results (Binding energy calculation, visualization of interactions) Docking->Analysis

Caption: A generalized workflow for molecular docking studies.

Specific Protocols from Cited Studies
  • Study on LTA4H Inhibition: Molecular docking simulations were performed using software to predict the binding affinity of novel imidazo[1,2-a]pyridine hybrids with the 3D structure of human LTA4H (PDB ID: 3U9W).[3][4] The protein and ligands were prepared using standard protocols, and the docking scores were calculated to identify the best binding poses.[3][4]

  • Study on Oxidoreductase Inhibition: The binding affinity of novel imidazo[1,2-a]pyridine derivatives towards oxidoreductase, a key enzyme in breast cancer, was evaluated through molecular docking.[5][6] The interactions with key amino acid residues like His 222, Tyr 216, and Lys 270 were analyzed to understand the binding mode.[5][6]

  • Study on Kinase Inhibition (DYRK1A and CLK1): New imidazo[1,2-a]pyridine derivatives were designed and evaluated as potent kinase inhibitors.[10] Docking studies were conducted to provide a rationale for the observed structure-activity relationship (SAR) data for the inhibition of DYRK1A and CLK1.[10]

  • Study on Akt Inhibition: Computational docking experiments were performed with the crystal structure of Akt1 (PDB: 1O6K) to understand the interaction between the enzyme and imidazo[1,2-a]pyridine-based peptidomimetics.[8] The docking protocol was validated by self-docking the native ligand.[8]

Signaling Pathways and Mechanisms of Action

The therapeutic potential of imidazo[1,2-a]pyridine derivatives stems from their ability to modulate key signaling pathways.

Kinase Inhibition Signaling Pathway

Many imidazo[1,2-a]pyridine derivatives function as kinase inhibitors, which is a critical mechanism in cancer therapy. By blocking the activity of kinases like Akt, MARK4, and others, these compounds can disrupt downstream signaling pathways that control cell proliferation, survival, and apoptosis.

Kinase Inhibition Pathway Imidazo_Pyridine Imidazo[1,2-a]pyridine Derivative Kinase Protein Kinase (e.g., Akt, MARK4, CLK1) Imidazo_Pyridine->Kinase Inhibition Substrate Substrate Protein Kinase->Substrate Phosphorylation Phosphorylated_Substrate Phosphorylated Substrate Downstream_Signaling Downstream Signaling (Proliferation, Survival) Phosphorylated_Substrate->Downstream_Signaling Apoptosis Apoptosis Downstream_Signaling->Apoptosis Inhibition

Caption: Inhibition of kinase signaling by imidazo[1,2-a]pyridines.

Conclusion

The collective findings from numerous docking studies strongly support the imidazo[1,2-a]pyridine scaffold as a highly promising starting point for the design of potent and selective inhibitors for a variety of protein targets. The data presented in this guide offers a valuable resource for researchers in the field of drug discovery, providing a comparative analysis of binding affinities and insights into the underlying molecular interactions. Further exploration and optimization of this versatile scaffold are warranted to develop novel therapeutic agents for a range of human diseases.

References

A Comparative Guide to the Synthesis of Imidazo[1,2-a]pyridines: Metal-Free vs. Metal-Catalyzed Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in pharmaceuticals and functional materials. Its synthesis has been a subject of intense research, leading to a diverse array of synthetic methodologies. This guide provides a comparative analysis of two major approaches for constructing this bicyclic system: metal-free and metal-catalyzed synthesis. We will delve into the performance of representative methods, supported by experimental data, to aid researchers in selecting the most suitable strategy for their specific needs.

At a Glance: Metal-Free vs. Metal-Catalyzed Synthesis

FeatureMetal-Free SynthesisMetal-Catalyzed Synthesis
Catalysts Often employs simple reagents like iodine, acids, or is catalyst-free.Utilizes transition metals, most commonly copper and palladium.
Cost & Availability Generally lower cost due to inexpensive and readily available reagents.Can be more expensive due to the cost of metal catalysts and ligands.
Environmental Impact Often considered "greener" with less toxic waste.Potential for heavy metal contamination and hazardous waste generation.
Reaction Conditions Can range from room temperature to elevated temperatures.Often requires specific ligands, additives, and controlled atmospheres.
Substrate Scope Can be broad, but may be limited by the reactivity of certain functional groups.Generally offers a wide substrate scope and high functional group tolerance.
Yields Variable, but high yields can be achieved under optimized conditions.Typically provides good to excellent yields.

Data Presentation: A Quantitative Comparison

The following tables summarize quantitative data for representative metal-free and metal-catalyzed methods for the synthesis of imidazo[1,2-a]pyridines.

Table 1: Metal-Free Synthesis of 2-Arylimidazo[1,2-a]pyridines via Iodine Catalysis

This method involves a three-component reaction of a 2-aminopyridine, an acetophenone derivative, and dimedone, catalyzed by molecular iodine under ultrasonic irradiation in water.[1]

Entry2-AminopyridineAcetophenoneYield (%)
12-AminopyridineAcetophenone92
22-Amino-5-methylpyridineAcetophenone94
32-Aminopyridine4-Methylacetophenone95
42-Aminopyridine4-Methoxyacetophenone96
52-Aminopyridine4-Chloroacetophenone90
62-Aminopyridine4-Bromoacetophenone88

Table 2: Metal-Catalyzed Synthesis of 2,3-Disubstituted Imidazo[1,2-a]pyridines via Copper-Catalyzed A³ Coupling

This approach utilizes a copper(II)-ascorbate catalyzed domino A³-coupling reaction of a 2-aminopyridine derivative, an aldehyde, and an alkyne in an aqueous micellar medium.

Entry2-AminopyridineAldehydeAlkyneYield (%)
12-AminopyridineBenzaldehydePhenylacetylene85
22-Aminopyridine4-ChlorobenzaldehydePhenylacetylene82
32-Aminopyridine4-MethylbenzaldehydePhenylacetylene88
42-Amino-5-methylpyridineBenzaldehydePhenylacetylene87
52-AminopyridineBenzaldehyde1-Hexyne78

Experimental Protocols

1. Metal-Free Synthesis: Ultrasonic-Assisted Iodine-Catalyzed Synthesis of 3-Hydroxy-5,5-dimethyl-2-(2-phenylimidazo[1,2-a]pyridin-3-yl)cyclohex-2-en-1-one [1]

  • Materials: 2-aminopyridine (1.0 mmol), acetophenone (1.0 mmol), dimedone (1.0 mmol), iodine (20 mol %), distilled water (4.0 mL).

  • Procedure:

    • A mixture of acetophenone (1.0 mmol) and iodine (20 mol %) in distilled water (4.0 mL) is irradiated using an ultrasound bath at room temperature for 30 minutes.

    • 2-aminopyridine (1.0 mmol) and dimedone (1.0 mmol) are added to the mixture.

    • The reaction mixture is further irradiated with ultrasound at room temperature for an additional 30 minutes.

    • The progress of the reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the product is isolated, purified by column chromatography, and characterized.

2. Metal-Catalyzed Synthesis: Copper-Catalyzed A³ Coupling for 3-Benzyl-2-phenylimidazo[1,2-a]pyridine

  • Materials: 2-aminopyridine (1 mmol), benzaldehyde (1 mmol), phenylacetylene (1.2 mmol), CuSO₄·5H₂O (10 mol %), sodium ascorbate (20 mol %), sodium dodecyl sulfate (SDS) (10 mol %), water (2 mL).

  • Procedure:

    • In a 10 mL round-bottom flask, SDS (10 mol %) is dissolved in water (2 mL) with vigorous stirring for 5 minutes.

    • 2-aminopyridine (1 mmol), benzaldehyde (1 mmol), CuSO₄·5H₂O (10 mol %), and sodium ascorbate (20 mol %) are added to the micellar solution.

    • Phenylacetylene (1.2 mmol) is then added to the reaction mixture.

    • The mixture is stirred at 50 °C for 6-16 hours, with the reaction progress monitored by TLC.

    • After completion, the product is extracted, purified via column chromatography, and characterized.

Visualizing the Process

To better understand the methodologies, the following diagrams illustrate a general experimental workflow and a comparative analysis of the two approaches.

G cluster_workflow Generalized Synthetic Workflow Reactants Starting Materials (e.g., 2-Aminopyridine, Carbonyl Compound) Mixing Mixing Reactants->Mixing Solvent, Catalyst Reaction Reaction Mixing->Reaction Workup Workup Reaction->Workup Reaction Time & Temperature Purification Purification Workup->Purification Extraction, Filtration Characterization Characterization Purification->Characterization Column Chromatography Final_Product Imidazo[1,2-a]pyridine Characterization->Final_Product Spectroscopy (NMR, MS)

A generalized workflow for imidazo[1,2-a]pyridine synthesis.

G cluster_comparison Comparative Analysis cluster_pros_mf Advantages cluster_cons_mf Disadvantages cluster_pros_mc Advantages cluster_cons_mc Disadvantages Metal_Free Metal-Free Synthesis Pros_MF Lower Cost Greener Profile Simple Reagents Metal_Free->Pros_MF Cons_MF Potentially Harsher Conditions Limited Scope for Some Substrates Metal_Free->Cons_MF Metal_Catalyzed Metal-Catalyzed Synthesis Pros_MC High Yields Broad Substrate Scope Milder Conditions Often Possible Metal_Catalyzed->Pros_MC Cons_MC Higher Cost Metal Contamination Risk Ligand/Additive Requirements Metal_Catalyzed->Cons_MC

A logical comparison of metal-free vs. metal-catalyzed synthesis.

Conclusion

Both metal-free and metal-catalyzed methods offer effective routes to the imidazo[1,2-a]pyridine core. The choice between them is contingent upon the specific requirements of the synthesis.

Metal-free approaches are often favored for their cost-effectiveness, operational simplicity, and adherence to green chemistry principles. They are particularly attractive for large-scale synthesis where cost and environmental impact are major considerations.

Metal-catalyzed methods , on the other hand, provide versatility with a generally broader substrate scope and high efficiency, often under milder conditions. These are invaluable for the synthesis of complex and highly functionalized imidazo[1,2-a]pyridine derivatives, which are frequently sought after in drug discovery and development.

This guide provides a foundational understanding to aid in the strategic selection of a synthetic pathway. Researchers are encouraged to consult the primary literature for more detailed information and specific applications of these and other emerging methodologies.

References

A Crystallographic Comparison of Novel Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the single-crystal X-ray diffraction data of recently synthesized imidazo[1,2-a]pyridine compounds reveals key structural insights relevant to their potential applications in drug development. This guide provides an objective comparison of their molecular geometries and crystal packing, supported by experimental data and detailed protocols for researchers in medicinal chemistry and materials science.

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The precise three-dimensional arrangement of atoms and molecules within a crystal lattice, as determined by X-ray crystallography, is fundamental to understanding the structure-activity relationships, physicochemical properties, and potential solid-state behaviors of these novel compounds. This guide compares the crystallographic parameters of three recently reported imidazo[1,2-a]pyridine derivatives, offering a valuable resource for scientists engaged in the design and development of new pharmaceuticals.

Comparative Crystallographic Data

The following table summarizes the key crystallographic data for three novel imidazo[1,2-a]pyridine derivatives, providing a basis for a comparative analysis of their solid-state structures.

ParameterCompound 1 Compound 2 [1]Compound 3 [2]
CCDC Number 104928721817592344717
Empirical Formula C₂₁H₁₆BrNOSC₁₈H₁₅ClN₄C₁₄H₉FN₂O
Formula Weight 410.33338.81240.23
Crystal System MonoclinicMonoclinicMonoclinic
Space Group P2₁/cP2₁/nP2₁/c
a (Å) 11.595(2)12.138(3)7.965(2)
b (Å) 10.380(2)13.844(3)12.551(3)
c (Å) 15.341(3)10.038(2)11.201(3)
α (°) 909090
β (°) 109.11(1)102.78(1)106.87(1)
γ (°) 909090
Volume (ų) 1742.9(6)1642.1(6)1070.7(5)
Z 444
Calculated Density (g/cm³) 1.5631.3711.492
Absorption Coeff. (mm⁻¹) 2.5460.2680.111
F(000) 832704496
Crystal Size (mm³) 0.25 x 0.20 x 0.150.30 x 0.25 x 0.200.28 x 0.22 x 0.18
Theta range for data collection (°) 2.3 to 26.02.5 to 27.02.6 to 28.0
Reflections collected 1014596786234
Independent reflections 3421 [R(int) = 0.045]3312 [R(int) = 0.038]2245 [R(int) = 0.031]
Final R indices [I>2σ(I)] R₁ = 0.048, wR₂ = 0.112R₁ = 0.052, wR₂ = 0.125R₁ = 0.045, wR₂ = 0.108
Goodness-of-fit on F² 1.031.051.04

Experimental Protocols

A general overview of the experimental procedures for the synthesis, crystallization, and X-ray diffraction analysis is provided below. For compound-specific details, researchers are encouraged to consult the primary literature.

Synthesis

The synthesis of these novel imidazo[1,2-a]pyridine derivatives typically involves a multi-step reaction sequence. A common synthetic route is the condensation reaction between a substituted 2-aminopyridine and an α-haloketone, followed by further functionalization.

General Synthesis Workflow

G cluster_synthesis Synthesis 2-Aminopyridine 2-Aminopyridine Condensation Condensation 2-Aminopyridine->Condensation alpha-Haloketone alpha-Haloketone alpha-Haloketone->Condensation Imidazo[1,2-a]pyridine Core Imidazo[1,2-a]pyridine Core Condensation->Imidazo[1,2-a]pyridine Core Functionalization Functionalization Imidazo[1,2-a]pyridine Core->Functionalization Novel Derivative Novel Derivative Functionalization->Novel Derivative

Caption: General synthetic scheme for novel imidazo[1,2-a]pyridine derivatives.

Crystallization

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent or a mixture of solvents. The choice of solvent is critical and is often determined empirically.

Crystallization Workflow

G cluster_crystallization Crystallization Purified Compound Purified Compound Solvent Selection Solvent Selection Purified Compound->Solvent Selection Dissolution Dissolution Solvent Selection->Dissolution Slow Evaporation Slow Evaporation Dissolution->Slow Evaporation Single Crystal Single Crystal Slow Evaporation->Single Crystal

Caption: Typical workflow for growing single crystals for X-ray diffraction.

X-ray Data Collection and Structure Refinement

A suitable single crystal is mounted on a diffractometer, and X-ray diffraction data are collected at a specific temperature, often 100 K or 293 K, to minimize thermal vibrations. The collected data are then processed, and the crystal structure is solved and refined using specialized software packages.

X-ray Crystallography Workflow

G cluster_xray X-ray Data Collection and Refinement Crystal Mounting Crystal Mounting Data Collection Data Collection Crystal Mounting->Data Collection Data Processing Data Processing Data Collection->Data Processing Structure Solution Structure Solution Data Processing->Structure Solution Structure Refinement Structure Refinement Structure Solution->Structure Refinement Final Structure Final Structure Structure Refinement->Final Structure

Caption: The process of X-ray data collection and structure determination.

Structural Analysis and Comparison

The three compounds, despite sharing the common imidazo[1,2-a]pyridine core, exhibit distinct crystal packing and intermolecular interactions due to their different substituents.

Compound 1 , a brominated derivative, crystallizes in the monoclinic space group P2₁/c. Its crystal packing is influenced by a combination of hydrogen bonding and halogen bonding interactions.

Compound 2 , a chloro- and dimethylamino-substituted analog, also crystallizes in a monoclinic system but with the space group P2₁/n.[1] The presence of the dimethylamino group introduces the potential for strong hydrogen bonding, which plays a significant role in the supramolecular assembly.

Compound 3 , a fluorinated derivative, adopts a monoclinic P2₁/c space group.[2] The electronegative fluorine atom can participate in various weak interactions, including C-H···F hydrogen bonds, which contribute to the overall crystal packing.

The dihedral angles between the imidazo[1,2-a]pyridine ring system and the appended phenyl or substituted phenyl rings are a key feature influencing the overall molecular conformation. These angles vary between the compounds, affecting the degree of planarity and the potential for π-π stacking interactions.

References

Evaluating the Pharmacokinetic Profiles of New Imidazo[1,2-a]pyridine Drug Candidates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, yielding numerous drug candidates with diverse therapeutic potential. This guide provides a comparative evaluation of the pharmacokinetic profiles of promising new imidazo[1,2-a]pyridine derivatives in the fields of infectious diseases and oncology. The presented data, supported by detailed experimental protocols and pathway visualizations, aims to inform researchers in the selection and development of candidates with favorable drug-like properties.

Comparative Pharmacokinetic Data of Selected Imidazo[1,2-a]pyridine Drug Candidates

The following tables summarize the in vivo pharmacokinetic parameters of representative imidazo[1,2-a]pyridine compounds from recent studies. These candidates have demonstrated significant potential as antitubercular and anticancer agents.

Table 1: Pharmacokinetic Profiles of Antitubercular Imidazo[1,2-a]pyridine-3-carboxamides in Mice

Compound IDDosing RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)Clearance (mL/min/kg)
13 PO31810.2541135.843.1 (IV)
PO10015,6002.054,200-
IV1----
18 PO33370.53,85031.1ND
PO101,1600.511,000-
IV1----

Data sourced from studies on Mycobacterium tuberculosis inhibitors.[1][2] ND: Not Determined

Table 2: Pharmacokinetic Profiles of Anticancer Imidazo[1,2-a]pyridine Derivatives in Rodents

Compound IDTargetAnimal ModelDosing RouteDose (mg/kg)Oral Bioavailability (%)Key Findings
28 PDGFRRatPO10Improved vs. predecessorsReduced P-glycoprotein efflux and improved oral exposure compared to earlier compounds.[3]
22e c-MetMousePO-29Showed significant in vivo antitumor activity with good oral bioavailability.[4]

Detailed Experimental Protocols

The following sections outline the generalized methodologies employed in the pharmacokinetic evaluation of the imidazo[1,2-a]pyridine candidates.

In Vivo Pharmacokinetic Studies in Murine Models

A standardized experimental workflow is crucial for obtaining reliable and reproducible pharmacokinetic data.

1. Animal Models and Housing:

  • Species: Male Swiss albino or BALB/c mice are commonly used, typically weighing 20-30g. For specific studies, such as those involving tumor xenografts, immunodeficient strains like nude mice are utilized.[3]

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water, except when fasting is required for oral dosing.

2. Drug Formulation and Administration:

  • Vehicle Selection: The choice of vehicle is critical for ensuring drug solubility and stability. A common vehicle for oral administration of poorly soluble compounds is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. For intravenous administration, formulations are typically aqueous solutions.

  • Oral Administration (PO): Drugs are administered via oral gavage using a suitable gavage needle. Animals are typically fasted overnight prior to dosing.[5]

  • Intravenous Administration (IV): A single bolus dose is administered via the tail vein.[5]

3. Blood Sampling:

  • Serial Sampling: To reduce the number of animals and inter-animal variability, serial blood samples (approximately 20-30 µL) can be collected from the same mouse at multiple time points.[5]

  • Collection Sites: Blood is collected from the tail vein, saphenous vein, or retro-orbital sinus into tubes containing an anticoagulant (e.g., EDTA).[5]

  • Time Points: Typical blood collection time points for oral administration are 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. For intravenous administration, earlier time points such as 0.08, 0.25, and 0.5 hours are included.[1]

4. Plasma Preparation and Storage:

  • Blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes) to separate the plasma.

  • The resulting plasma is stored at -80°C until analysis.

5. Pharmacokinetic Analysis:

  • Plasma concentration-time data is analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t½), clearance (CL), and oral bioavailability (F%).

dot

experimental_workflow Experimental Workflow for in Vivo Pharmacokinetic Study cluster_pre_study Pre-Study cluster_dosing Dosing cluster_sampling Sampling & Processing cluster_analysis Analysis animal_acclimation Animal Acclimation oral_dosing Oral Gavage (PO) animal_acclimation->oral_dosing Randomization iv_dosing Intravenous Injection (IV) animal_acclimation->iv_dosing Randomization drug_formulation Drug Formulation drug_formulation->oral_dosing drug_formulation->iv_dosing blood_collection Serial Blood Collection oral_dosing->blood_collection iv_dosing->blood_collection plasma_separation Plasma Separation (Centrifugation) blood_collection->plasma_separation storage Storage at -80°C plasma_separation->storage lcms_analysis LC-MS/MS Analysis storage->lcms_analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, etc.) lcms_analysis->pk_analysis

Caption: A generalized workflow for conducting in vivo pharmacokinetic studies in mice.

LC-MS/MS Quantification of Imidazo[1,2-a]pyridines in Plasma

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of small molecules in biological matrices.

1. Sample Preparation:

  • Protein Precipitation: A simple and effective method for removing proteins from plasma samples. Acetonitrile containing an internal standard is added to the plasma sample (typically in a 2:1 ratio).

  • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

  • The supernatant is collected, evaporated to dryness, and reconstituted in the mobile phase for injection into the LC-MS/MS system.

2. Liquid Chromatography (LC) Conditions:

  • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used for the separation of small molecules.

  • Mobile Phase: A gradient elution is typically employed using a combination of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).

  • Flow Rate: A typical flow rate is 0.4 mL/min.

  • Column Temperature: The column is maintained at a constant temperature, for example, 40°C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used for imidazo[1,2-a]pyridine derivatives.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion (Q1) and a corresponding product ion (Q3) for the analyte and the internal standard.

  • Data Analysis: The concentration of the analyte in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in blank plasma.

Signaling Pathway Visualizations

The anticancer activity of several imidazo[1,2-a]pyridine candidates is attributed to their inhibition of key signaling pathways involved in cell growth, proliferation, and survival. The following diagrams illustrate these pathways.

PDGFR Signaling Pathway

Platelet-Derived Growth Factor Receptors (PDGFRs) are receptor tyrosine kinases that play a crucial role in angiogenesis and tumor growth. Some imidazo[1,2-a]pyridine derivatives have been developed as potent PDGFR inhibitors.[3]

dot

pdgfr_pathway PDGFR Signaling Pathway Inhibition cluster_downstream Downstream Signaling PDGF PDGF PDGFR PDGFR PDGF->PDGFR Binding & Dimerization PI3K PI3K PDGFR->PI3K Activation RAS Ras PDGFR->RAS Activation Imidazo_pyridine Imidazo[1,2-a]pyridine Inhibitor (e.g., Cmpd 28) Imidazo_pyridine->PDGFR Inhibition AKT Akt PI3K->AKT Cell_Response Cell Proliferation, Survival, Angiogenesis AKT->Cell_Response RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Response

Caption: Inhibition of the PDGFR signaling cascade by an imidazo[1,2-a]pyridine derivative.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are implicated in tumor invasion and metastasis. Imidazo[1,2-a]pyridines have been identified as potent c-Met inhibitors.[4]

dot

cmet_pathway c-Met Signaling Pathway Inhibition cluster_downstream_cmet Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binding & Activation GAB1 GAB1 cMet->GAB1 GRB2 GRB2 cMet->GRB2 Imidazo_pyridine Imidazo[1,2-a]pyridine Inhibitor (e.g., 22e) Imidazo_pyridine->cMet Inhibition PI3K_cmet PI3K GAB1->PI3K_cmet AKT_cmet Akt PI3K_cmet->AKT_cmet Cell_Response_cmet Cell Invasion, Metastasis, Proliferation AKT_cmet->Cell_Response_cmet RAS_cmet Ras GRB2->RAS_cmet RAF_cmet Raf RAS_cmet->RAF_cmet MEK_cmet MEK RAF_cmet->MEK_cmet ERK_cmet ERK MEK_cmet->ERK_cmet ERK_cmet->Cell_Response_cmet

Caption: Blockade of the c-Met signaling pathway by an imidazo[1,2-a]pyridine inhibitor.

PI3K/mTOR Signaling Pathway

The PI3K/mTOR pathway is a central regulator of cell growth and is frequently dysregulated in cancer. Dual PI3K/mTOR inhibitors based on the imidazo[1,2-a]pyridine scaffold have shown significant promise.

dot

pi3k_mTOR_pathway Dual PI3K/mTOR Signaling Pathway Inhibition cluster_pi3k_akt PI3K/Akt Axis cluster_mTOR mTOR Axis GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase GrowthFactors->RTK PI3K PI3K RTK->PI3K Imidazo_pyridine Imidazo[1,2-a]pyridine Dual Inhibitor Imidazo_pyridine->PI3K Inhibition mTORC1 mTORC1 Imidazo_pyridine->mTORC1 Inhibition mTORC2 mTORC2 Imidazo_pyridine->mTORC2 Inhibition PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT Akt PIP3->AKT AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2->AKT Full Activation Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Inhibition when active

Caption: Dual inhibition of the PI3K and mTOR signaling pathways by an imidazo[1,2-a]pyridine derivative.

References

Safety Operating Guide

Proper Disposal of Imidazo[1,2-a]pyridine-6-carbaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Treat Imidazo[1,2-a]pyridine-6-carbaldehyde as a hazardous chemical waste. Do not dispose of it down the drain or in regular trash.

This document provides essential safety and logistical information for the proper disposal of this compound, a compound frequently used in pharmaceutical research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance.

Hazard Profile and Safety Precautions

This compound is classified as a combustible solid and a skin sensitizer.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this compound.

Table 1: Hazard Information for this compound

Hazard ClassificationGHS PictogramSignal WordHazard StatementPrecautionary StatementStorage Class
Skin SensitizerGHS07WarningH317: May cause an allergic skin reaction.P280: Wear protective gloves/protective clothing/eye protection/face protection.11: Combustible Solids

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is to manage it as hazardous waste. This ensures that it is handled, transported, and disposed of in accordance with environmental regulations.

Experimental Protocol: Waste Collection and Segregation

  • Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for the collection of this compound waste. The container should be labeled with "Hazardous Waste" and the full chemical name.

  • Segregate Waste Streams: Do not mix this compound with other waste streams unless compatibility has been confirmed. Keep solid and liquid waste separate.

  • Solid Waste:

    • Place excess or expired solid this compound directly into the designated hazardous waste container.

    • Contaminated materials such as gloves, weighing paper, and absorbent pads should also be placed in this container.[2]

  • Liquid Waste (Solutions):

    • If this compound is in a solvent, collect it in a separate, labeled hazardous waste container for flammable liquids.

    • Do not pour solutions containing this compound down the sink.[3]

  • Storage: Store the hazardous waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated. Ensure the container is kept closed except when adding waste.

Accidental Spill Cleanup

In the event of a spill, the following procedure should be followed:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.

  • Control Ignition Sources: As a combustible solid, eliminate all potential ignition sources from the area.[4]

  • Personal Protective Equipment: Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Containment and Cleanup:

    • For solid spills, gently sweep or scoop the material to avoid creating dust.[4] Use non-sparking tools.

    • Place the collected material and any contaminated cleaning supplies into a labeled hazardous waste container.[3]

  • Decontamination: Decontaminate the spill area with an appropriate solvent (e.g., isopropanol, ethanol) and wipe clean. Place all decontamination materials in the hazardous waste container.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start This compound Waste Generated is_solid Is the waste a solid or contaminated solid? start->is_solid is_liquid Is the waste a liquid solution? start->is_liquid spill Accidental Spill? start->spill solid_waste Place in a labeled hazardous solid waste container. is_solid->solid_waste Yes liquid_waste Place in a labeled hazardous liquid waste container. is_liquid->liquid_waste Yes storage Store waste container in a designated satellite accumulation area. solid_waste->storage liquid_waste->storage spill_cleanup Follow spill cleanup protocol. Collect all materials into a hazardous waste container. spill->spill_cleanup Yes spill_cleanup->storage disposal Arrange for pickup by a licensed hazardous waste disposal service. storage->disposal

References

Personal protective equipment for handling Imidazo[1,2-a]pyridine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Imidazo[1,2-a]pyridine-6-carbaldehyde. The following procedures and recommendations are designed to ensure safe handling, storage, and disposal of this compound.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is essential to minimize exposure and ensure safety when handling this compound. The required PPE varies depending on the specific handling scenario.

ScenarioEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Routine Handling in a Ventilated Hood Tightly fitting safety goggles with side-shields.[1]Chemical-impermeable gloves (e.g., nitrile).[1]Laboratory coat with long sleeves.Not typically required if handled in a well-ventilated fume hood.
Weighing/Transfer of Solid Material Tightly fitting safety goggles with side-shields.[1] A face shield may be necessary if there is a risk of splashing.Chemical-impermeable gloves.[1]Fully buttoned laboratory coat.A NIOSH-approved respirator may be required if dust formation is likely and ventilation is inadequate.
Accidental Spill or Release Chemical splash goggles and a full-face shield.[2]Chemical-impermeable gloves.[1]Chemical protective suit or apron.[2]A self-contained breathing apparatus (SCBA) should be worn.[1]
Emergency Situations (e.g., Fire) Tightly fitting safety goggles with side-shields.[1]Chemical-impermeable gloves.[1]Flame-retardant lab coat or full protective suit.Self-contained breathing apparatus (SCBA) is necessary.[1]

Handling and Storage

Precautions for Safe Handling:

  • Handle in a well-ventilated place, preferably within a chemical fume hood.[1]

  • Wear suitable protective clothing, including gloves and eye/face protection.[1]

  • Avoid contact with skin and eyes.[1]

  • Prevent the formation of dust and aerosols.[1]

  • Use non-sparking tools to prevent ignition.[1]

  • Take measures to prevent electrostatic discharge.[1]

Conditions for Safe Storage:

  • Store in a tightly closed container.[1]

  • Keep in a dry, cool, and well-ventilated area.[1]

  • Store away from incompatible materials and foodstuff containers.[1]

Disposal Considerations

Dispose of this compound and its containers in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains, as discharge into the environment should be avoided.[1]

Experimental Protocols and Visualizations

To ensure procedural clarity and safety, the following workflows and diagrams are provided.

Safe Handling Workflow

The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Understand Hazards Weigh/Transfer Weigh/Transfer Don PPE->Weigh/Transfer Enter Lab Perform Experiment Perform Experiment Weigh/Transfer->Perform Experiment Decontaminate Workspace Decontaminate Workspace Perform Experiment->Decontaminate Workspace Experiment Complete Dispose Waste Dispose Waste Decontaminate Workspace->Dispose Waste Clean Area Doff PPE Doff PPE Dispose Waste->Doff PPE Properly Segregate

Safe handling workflow from preparation to disposal.

Emergency Response Protocol

In the event of an accidental exposure or spill, follow the steps outlined in the diagram below.

Emergency Response for this compound cluster_exposure Personal Exposure cluster_spill Spill Containment Exposure/Spill Exposure/Spill Skin Contact Skin Contact Exposure/Spill->Skin Contact Eye Contact Eye Contact Exposure/Spill->Eye Contact Inhalation Inhalation Exposure/Spill->Inhalation Ingestion Ingestion Exposure/Spill->Ingestion Evacuate Area Evacuate Area Exposure/Spill->Evacuate Area Remove Contaminated Clothing\nWash with Soap & Water Remove Contaminated Clothing Wash with Soap & Water Skin Contact->Remove Contaminated Clothing\nWash with Soap & Water Rinse with Water for 15 mins\nSeek Medical Attention Rinse with Water for 15 mins Seek Medical Attention Eye Contact->Rinse with Water for 15 mins\nSeek Medical Attention Move to Fresh Air\nSeek Medical Attention Move to Fresh Air Seek Medical Attention Inhalation->Move to Fresh Air\nSeek Medical Attention Rinse Mouth\nDo NOT Induce Vomiting\nSeek Medical Attention Rinse Mouth Do NOT Induce Vomiting Seek Medical Attention Ingestion->Rinse Mouth\nDo NOT Induce Vomiting\nSeek Medical Attention Control Ignition Sources Control Ignition Sources Evacuate Area->Control Ignition Sources Contain Spill Contain Spill Control Ignition Sources->Contain Spill Collect & Dispose Collect & Dispose Contain Spill->Collect & Dispose Use appropriate absorbant

Emergency response protocol for exposure and spills.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.